Rivaroxaban
Description
Properties
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057723 | |
| Record name | Rivaroxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media | |
| Record name | Rivaroxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellowish powder | |
CAS No. |
366789-02-8 | |
| Record name | Rivaroxaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366789-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivaroxaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivaroxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIVAROXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rivaroxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Rivaroxaban on Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Rivaroxaban, a direct oral anticoagulant, exerts its therapeutic effect through the specific inhibition of Factor Xa (FXa). The document details the binding kinetics, inhibitory profile, and the subsequent impact on the coagulation cascade. Furthermore, it supplies detailed protocols for key experimental assays utilized in the characterization of this compound's activity and provides visual representations of the critical pathways and experimental workflows.
Core Mechanism of Action
This compound is a small-molecule oxazolidinone derivative that functions as a potent, selective, and reversible direct inhibitor of Factor Xa.[1][2] Its mechanism does not require a cofactor such as antithrombin to exert its anticoagulant effect.[2] By binding directly to the active site of both free FXa and FXa assembled in the prothrombinase complex, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2][3] This action is central to the coagulation cascade, and its inhibition leads to a significant reduction in thrombin generation, thereby preventing the formation of fibrin (B1330869) clots.[3]
This compound exhibits high selectivity for Factor Xa, with a more than 10,000-fold greater affinity for FXa compared to other related serine proteases, such as thrombin, trypsin, and plasmin.[1][2] This specificity contributes to its predictable anticoagulant effect and favorable safety profile. The interaction with the active site of Factor Xa involves the S1 and S4 binding pockets.[4][5][6]
The inhibitory action of this compound extends to multiple forms of Factor Xa, including:
-
Free Factor Xa: Circulating, unbound activated Factor X.[2][3]
-
Prothrombinase-bound Factor Xa: Factor Xa complexed with Factor Va on a phospholipid surface, which is responsible for the rapid burst of thrombin generation.[1][2][3]
-
Clot-associated Factor Xa: Factor Xa that is bound to fibrin within an existing thrombus, which can contribute to clot propagation.[1][2]
By neutralizing these different pools of Factor Xa, this compound provides effective anticoagulation in various physiological and pathological states.
Quantitative Data on this compound-Factor Xa Interaction
The interaction between this compound and Factor Xa has been extensively quantified through various in vitro studies. The following tables summarize the key kinetic and inhibitory parameters.
Table 1: Binding Kinetics and Inhibition Constants of this compound for Factor Xa
| Parameter | Value | Species | Comments | Reference |
| Inhibition Constant (Ki) | 0.4 nmol/L | Human | Competitive inhibition | [1] |
| 0.4 ± 0.02 nmol/L | Human | [2] | ||
| 2.6 ± 0.4 nmol/L | Human | Chromogenic assay | [7] | |
| Association Rate Constant (kon) | 1.7 x 107 mol/L-1s-1 | Human | Rapid binding | [1] |
| Dissociation Rate Constant (koff) | 5 x 10-3 s-1 | Human | Reversible binding | [1] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Species | Assay Conditions | Reference |
| Free Factor Xa | 0.7 nmol/L | Human | Purified enzyme | [8] |
| 0.8 nmol/L | Rabbit | Purified enzyme | [8] | |
| 3.4 nmol/L | Rat | Purified enzyme | [8] | |
| 21 ± 1 nmol/L | Human | Endogenous FXa in plasma | [2] | |
| Prothrombinase-bound Factor Xa | 2.1 nmol/L | Human | [1][8] | |
| 2.1 ± 0.4 nmol/L | Human | [2] | ||
| Clot-associated Factor Xa | 75 nmol/L | Human | [1][2][8] | |
| Thrombin Generation (ETP) | 35 nmol/L | Human | Platelet-rich plasma | [3] |
| Other Serine Proteases | >20 µmol/L | Human | Demonstrates high selectivity | [1][8] |
Table 3: Effect of this compound on Coagulation Assays
| Assay | Effect | This compound Concentration | Reagent/Conditions | Reference |
| Prothrombin Time (PT) | Concentration-dependent prolongation | ~691 nmol/L (for doubling PT) | Neoplastin Plus® | [3] |
| Endogenous Thrombin Potential (ETP) | Reduced by 50% | 35 nmol/L | Platelet-rich plasma | [3] |
| Reduced by ~40% (5 mg dose) | In vivo | Tissue factor-induced | [2] | |
| Reduced by ~65% (30 mg dose) | In vivo | Tissue factor-induced | [2] | |
| Reduced by ~80% (5 mg dose) | In vivo | Collagen-induced | [2] | |
| Reduced by ~90% (30 mg dose) | In vivo | Collagen-induced | [2] |
Key Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay is the preferred method for quantifying the plasma concentration of this compound. It measures the residual activity of a known amount of exogenous FXa after inhibition by this compound in the plasma sample.
Principle: Patient plasma containing this compound is incubated with a fixed amount of bovine Factor Xa. This compound inhibits a portion of the added FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is inversely proportional to the concentration of this compound in the sample and is measured spectrophotometrically.
Detailed Methodology:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagents:
-
This compound calibrators and controls.
-
Bovine Factor Xa reagent.
-
FXa-specific chromogenic substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
Procedure (Automated Analyzer):
-
Pre-warm reagents and samples to 37°C.
-
Pipette 50 µL of calibrator, control, or patient PPP into a cuvette.
-
Add 100 µL of bovine Factor Xa reagent. Incubate for 120 seconds at 37°C.
-
Add 100 µL of chromogenic substrate solution.
-
Measure the change in optical density at 405 nm over a defined period (e.g., 180 seconds).
-
-
Calculation: Construct a calibration curve by plotting the change in optical density against the known concentrations of the this compound calibrators. Use this curve to determine the this compound concentration in the patient samples.
Prothrombin Time (PT) Assay
While less specific than the anti-Xa assay, the PT assay is sensitive to the effects of this compound and can be used for a qualitative assessment of its anticoagulant effect.[9]
Principle: The PT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a mixture of tissue factor and phospholipids) and calcium. This compound prolongs the PT by inhibiting FXa, a key component of the common coagulation pathway initiated by tissue factor.
Detailed Methodology:
-
Sample Preparation: Prepare platelet-poor plasma as described for the chromogenic anti-Xa assay.
-
Reagents:
-
Thromboplastin reagent (a reagent sensitive to this compound, such as Neoplastin CI Plus, is recommended).[9]
-
Calcium chloride (often included in the thromboplastin reagent).
-
-
Procedure (Coagulometer):
-
Pre-warm 50 µL of patient PPP to 37°C in a cuvette.
-
Rapidly add 100 µL of pre-warmed thromboplastin reagent to the cuvette to initiate clotting.
-
The coagulometer automatically detects the formation of a fibrin clot and records the time in seconds.
-
-
Interpretation: The result is reported in seconds. A prolonged PT, relative to a normal reference range, indicates the presence of an anticoagulant effect. The degree of prolongation is concentration-dependent, but the correlation can vary significantly between different thromboplastin reagents.[9]
Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
This global hemostasis assay provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin over time.[10]
Principle: Coagulation is initiated in a plasma sample, and the generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic substrate. The resulting thrombin generation curve provides several parameters, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.[11]
Detailed Methodology:
-
Sample Preparation: Prepare platelet-poor plasma as previously described.
-
Reagents:
-
Fluorogenic substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC).
-
Thrombin calibrator.
-
Trigger solution containing a low concentration of tissue factor and phospholipids.
-
-
Procedure (Fluorometer with dedicated software):
-
Pipette 80 µL of PPP into a 96-well plate.
-
Add 20 µL of the trigger solution to initiate coagulation.
-
Simultaneously, in a separate well for calibration, add 20 µL of thrombin calibrator to 80 µL of the same plasma.
-
Add 20 µL of the fluorogenic substrate/calcium chloride solution to all wells.
-
Place the plate in the fluorometer, which maintains a temperature of 37°C.
-
The instrument continuously measures the fluorescence generated over time (typically 60 minutes).
-
-
Data Analysis: The software calculates the first derivative of the fluorescence curve to generate the thrombogram. The software then uses the calibrator well to convert the fluorescence signal into thrombin concentration (nM) and calculates the key thrombin generation parameters.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between two biomolecules, allowing for the determination of association and dissociation rate constants.[12][13][14]
Principle: A ligand (e.g., Factor Xa) is immobilized on a sensor chip. An analyte (this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). A sensorgram, a plot of RU versus time, is generated, from which kinetic parameters can be derived.[13]
Detailed Methodology:
-
Immobilization of Ligand (Factor Xa):
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject human Factor Xa (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the different concentrations of this compound over the immobilized Factor Xa surface at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of an association phase (this compound injection) followed by a dissociation phase (running buffer injection).
-
Regenerate the sensor surface between cycles if necessary with a mild regeneration solution (e.g., a short pulse of a low pH buffer).
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Mandatory Visualizations
References
- 1. This compound: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of this compound: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Dynamic Binding May Rescue the Binding Affinity of this compound in a Mutant of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unexpected Dynamic Binding May Rescue the Binding Affinity of this compound in a Mutant of Coagulation Factor X [frontiersin.org]
- 7. Mechanistic Basis for the Differential Effects of this compound and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Thrombin generation by calibrated automated thrombography in goat plasma: Optimization of an assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Thrombin Generation Assay for this compound, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. criver.com [criver.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Rivaroxaban: A Comprehensive Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure and synthesis of rivaroxaban, a potent, orally bioavailable direct inhibitor of Factor Xa.[1] Marketed under the brand name Xarelto®, it is a widely prescribed anticoagulant for the treatment and prevention of various thromboembolic disorders.[2][3] This document details its chemical characteristics, key structural features, established synthetic pathways with experimental protocols, and its mechanism of action within the coagulation cascade.
Molecular Structure and Physicochemical Properties
This compound is a pure (S)-enantiomer with a complex molecular architecture.[4] Its structure is a derivative of morpholine (B109124) and thiophene (B33073) and is characterized by a central oxazolidinone core.[2][5] This core structure is also found in the antibiotic linezolid.[2]
The IUPAC name for this compound is (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide.[1][2] It is an odorless, non-hygroscopic, white to yellowish powder that is practically insoluble in water and only slightly soluble in organic solvents.[4][6]
Key Structural Features
The this compound molecule can be dissected into three main components:
-
Chlorothiophene moiety: This aromatic ring with a chlorine substituent plays a crucial role in the molecule's binding to the S1 pocket of Factor Xa.[6]
-
Oxazolidinone core: This five-membered heterocyclic ring is a key structural element shared with other bioactive compounds and is central to the molecule's overall conformation.[2]
-
Morpholinone-phenyl group: This part of the molecule contributes to its binding affinity and pharmacokinetic properties.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₈ClN₃O₅S | [1][7] |
| Molecular Weight | 435.88 g/mol | [1][7] |
| CAS Number | 366789-02-8 | [2][7] |
| Appearance | White to yellowish powder | [4] |
| Purity | ≥99% | [7] |
| Hydrogen Bond Donors | 1 | [8] |
| Rotatable Bonds | 6 | [8] |
| Topological Polar Surface Area | 116.42 Ų | [8] |
| Elemental Analysis | C: 52.35%, H: 4.16%, Cl: 8.13%, N: 9.64%, O: 18.35%, S: 7.36% | [1] |
Synthesis of this compound
Several synthetic routes for this compound have been developed. A common and efficient approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with a suitable electrophile to form the oxazolidinone ring, followed by coupling with 5-chlorothiophene-2-carbonyl chloride.
A Representative Synthetic Scheme
A widely cited synthesis of this compound proceeds through the following key steps:
-
Preparation of the key starting material, 4-(4-aminophenyl)morpholin-3-one, through the cyclization of 2-(phenylamino)ethan-1-ol with chloroacetyl chloride, followed by nitration and subsequent reduction of the nitro group.[9]
-
Reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide to introduce the propanolamine (B44665) side chain.
-
Cyclization to form the oxazolidinone ring.
-
Conversion of the terminal alcohol to an amine.
-
Finally, acylation of the amine with 5-chlorothiophene-2-carbonyl chloride to yield this compound.[3]
The logical relationship of a common synthetic pathway is illustrated in the diagram below.
Detailed Experimental Protocol: Final Acylation Step
The final step in the synthesis of this compound is the acylation of 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one with 5-chlorothiophene-2-carbonyl chloride.[3] The following protocol is adapted from published literature.
Materials:
-
4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one methanesulfonate (B1217627) salt
-
5-chlorothiophene-2-carbonyl chloride
-
Potassium bicarbonate (KHCO₃)
-
Methyl ethyl ketone (MEK)
-
Toluene
-
Water
Procedure:
-
The methanesulfonate salt of (S)-4-[4-(5-aminomethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (2.0 kg) is dissolved in a mixture of 5.0 L of methyl ethyl ketone (MEK) and 10.0 L of water.[3]
-
A solution of potassium bicarbonate (1.55 kg in 5.0 L of water) is added to the mixture, which is then stirred and cooled to 15°C.[3]
-
A solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in 6.0 L of MEK is added.[3]
-
The reaction mixture is stirred at 20°C for 15 minutes.[3]
-
After the reaction is complete, ethanol (16.0 L) is added, and the mixture is stirred at 35°C for 30 minutes.[3]
-
The mixture is then heated to 50°C for 30 minutes and filtered.[3]
-
The clear filtrate is cooled to 5°C and stirred for 2 hours to allow for crystallization.[3]
-
The resulting product is collected by filtration, washed with hot water (2 x 2.5 L, 60°C) and ethanol (2 x 3.0 L), and then dried under vacuum to yield this compound.[3]
Synthesis Data
| Parameter | Value | Reference |
| Yield | 96% (for the final acylation step) | [3] |
| Melting Point | 229.5-231 °C | [3] |
| Purity (HPLC) | 99.95% | [3] |
| (R)-isomer | < 0.03% | [3] |
Mechanism of Action and Signaling Pathway
This compound is a selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2] By inhibiting FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[10] This, in turn, prevents the formation of fibrin (B1330869) clots.[10][11] this compound inhibits both free FXa and FXa bound in the prothrombinase complex.[2]
The coagulation cascade and the point of inhibition by this compound are depicted below.
Recent studies have also suggested that this compound may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF-κB signaling pathway.[12]
Experimental Workflows: Quality Control and Analysis
The quality and purity of this compound in bulk drug and pharmaceutical dosage forms are typically assessed using High-Performance Liquid Chromatography (HPLC).[13][14][15] A standard workflow for the RP-HPLC analysis of this compound is outlined below.
This workflow ensures the accurate and precise quantification of this compound, which is essential for quality control in pharmaceutical manufacturing.[14][15] The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[14]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound (JAN/USAN/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ahajournals.org [ahajournals.org]
- 7. scbt.com [scbt.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound: Pharmacology, Classification & Structure | Study.com [study.com]
- 12. This compound attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. wjpmr.com [wjpmr.com]
- 15. jbino.com [jbino.com]
The Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban in Preclinical Evaluation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of rivaroxaban, a direct Factor Xa (FXa) inhibitor. The data presented herein is collated from various in vitro and in vivo studies in key preclinical species, offering critical insights for researchers in the fields of pharmacology, toxicology, and drug development.
Executive Summary
This compound is an orally bioavailable, selective, and direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Preclinical studies have been instrumental in characterizing its pharmacological profile, demonstrating predictable pharmacokinetics and potent antithrombotic effects across multiple animal models.[2][3] This document summarizes the key PK/PD parameters, details the experimental methodologies employed in these foundational studies, and visualizes the underlying mechanism of action and experimental workflows.
Pharmacokinetics
Preclinical investigations have shown that this compound possesses predictable pharmacokinetic properties, characterized by rapid absorption and moderate to high bioavailability in common animal models.[2][4] Unchanged this compound is the primary active component found in plasma across all species studied, with no major or pharmacologically active circulating metabolites identified.[5][6] The drug is eliminated through both renal and fecal/biliary pathways.[2][5][6]
Pharmacokinetic Parameters in Preclinical Models
The following table summarizes key pharmacokinetic parameters of this compound observed in rats and dogs.
| Species | Dose | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |
| Rat | 1 mg/kg p.o. | 57-66%[2][4] | Data not available | Data not available | Data not available | Data not available |
| 3 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 10 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | 0.3 mg/kg p.o. | 60-86%[2][4] | Data not available | Data not available | Data not available | Data not available |
| 1 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 3 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 0.5 mg/kg q12h | Data not available | ~150 (Day 7) | ~2 | ~4.3 | Data not available |
Note: Comprehensive Cmax, Tmax, Half-life, and AUC data were not fully available in the provided search results. The table reflects the available bioavailability data and specific findings from a repeated-dosing study in dogs.[7][8]
Excretion Profile
| Species | Route of Administration | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Total Recovery (% of dose) |
| Rat | Oral / Intravenous | 25%[2][5][6] | 67%[2][5][6] | ≥92%[5][6] |
| Dog | Oral | 52%[2][5][6] | 43%[2][5][6] | ≥92%[5][6] |
Pharmacodynamics
This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex.[4][9][10] This inhibition leads to a reduction in thrombin generation, a key step in the formation of a stable fibrin (B1330869) clot.[9]
In Vitro Potency
| Parameter | Value | Species/Matrix |
| Ki (Factor Xa inhibition) | 0.4 nM[9][10] | Human |
| IC50 (Prothrombinase activity) | 2.1 nM[9][10] | Human |
| IC50 (Clot-associated Factor Xa) | 75 nM[9][10] | Human |
| IC50 (Endogenous Factor Xa) | 21 nM[10] | Human Plasma |
| IC50 (Anti-Factor Xa activity) | 0.053 mg/L[11] | Canine Plasma |
In Vivo Antithrombotic Efficacy
The antithrombotic potential of this compound has been demonstrated in various in vivo preclinical models of both venous and arterial thrombosis.[2][9]
| Model | Species | Route | ED50 (mg/kg) |
| Venous Stasis | Rat | Intravenous | 0.1[2] |
| Arteriovenous Shunt | Rat | Oral | 5.0[9] |
| Arteriovenous Shunt | Rabbit | Oral | 0.6[2][9] |
| Ferric Chloride Model | Rat | Intravenous | 2.4[9] |
| Ferric Chloride Model | Mouse | Intravenous | 1.0[9] |
Effect on Coagulation Parameters
This compound produces a concentration-dependent prolongation of clotting times, with the prothrombin time (PT) being a more sensitive measure than the activated partial thromboplastin (B12709170) time (aPTT).[9][12]
| Parameter | Species | Effect |
| Prothrombin Time (PT) | Rat | 1.8-fold increase at ED50; 3.2-fold increase at 0.3 mg/kg.[2][4] |
| Factor Xa Activity | Rat | 32% inhibition at ED50; 65% inhibition at 0.3 mg/kg.[2][4] |
| Thrombin Generation | Canine | Completely suppressed at concentrations ≥0.8 mg/L.[11] |
Experimental Protocols
The characterization of this compound's PK/PD profile relies on a suite of standardized preclinical models and analytical techniques.
Pharmacokinetic Analysis
-
Animal Models : Studies typically use male Wistar rats and Beagle dogs.[6]
-
Drug Administration : For oral administration, this compound is often suspended in a suitable vehicle (e.g., 1% Tylose) and administered via gavage.[5] Intravenous administration is performed as a bolus injection.[13]
-
Blood Sampling : Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, jugular vein in dogs) into tubes containing an anticoagulant (e.g., citrate (B86180) or EDTA) at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.
-
Analytical Method : this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[[“]][15][16] This technique offers high sensitivity and specificity. Sample preparation often involves a simple protein precipitation step.[16]
Pharmacodynamic Analysis
-
In Vivo Thrombosis Models :
-
Venous Stasis Model (Rat) : This model assesses venous antithrombotic activity. A segment of the vena cava is isolated and blood stasis is induced. The weight of the resulting thrombus is measured after a set period. This compound is administered prior to the induction of stasis.[2]
-
Arteriovenous (AV) Shunt Model (Rat, Rabbit) : This model evaluates arterial antithrombotic effects. An extracorporeal shunt containing a silk thread is inserted between an artery and a vein. The thread initiates thrombus formation. The weight of the thrombus formed on the thread is determined.[9]
-
-
Ex Vivo Coagulation Assays :
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) : These are standard clotting assays performed on citrated plasma samples collected from drug-treated animals.[12]
-
Anti-Factor Xa Activity : This chromogenic assay specifically measures the inhibition of Factor Xa. A known amount of FXa is added to the plasma sample, and the residual FXa activity is measured by its ability to cleave a chromogenic substrate. The color intensity is inversely proportional to the this compound concentration.[12][17]
-
Thrombin Generation Assay (TGA) : This assay provides a comprehensive assessment of the coagulation potential by measuring the total amount of thrombin generated over time in plasma after the addition of a trigger (e.g., tissue factor).[11][18]
-
Visualizations: Mechanism and Workflows
Mechanism of Action: Inhibition of the Coagulation Cascade
Caption: this compound directly inhibits Factor Xa, the convergence point of the coagulation cascade.
Preclinical PK/PD Experimental Workflow
Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The discovery of this compound: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of this compound: translating preclinical assessments into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The discovery of this compound: translating preclinical assessments into clinical practice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and excretion of this compound, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacokinetics and pharmacodynamics of apixaban and this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound demonstrates in vitro anticoagulant effects in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. consensus.app [consensus.app]
- 15. Determination of this compound in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of this compound and apixaban in serum samples of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
The Genesis of a New Anticoagulant: A Technical Timeline of Rivaroxaban's Discovery and Development
For Immediate Release
Leverkusen, Germany - This whitepaper provides an in-depth technical guide to the discovery and development timeline of rivaroxaban (Xarelto®), a direct Factor Xa (FXa) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the journey from target identification through preclinical validation and pivotal clinical trials, culminating in its establishment as a cornerstone of modern anticoagulant therapy. The content herein emphasizes the experimental methodologies, quantitative data from key studies, and the logical progression of the development program.
Executive Summary: Targeting a Critical Coagulation Node
The development of this compound was born from the clinical need for an oral anticoagulant with a predictable pharmacokinetic and pharmacodynamic profile, overcoming the limitations of traditional therapies like warfarin (B611796). The strategic decision was made to target Factor Xa, a serine protease positioned at the convergence of the intrinsic and extrinsic coagulation pathways. Direct inhibition of FXa offered a promising mechanism to attenuate thrombin generation and subsequent fibrin (B1330869) clot formation effectively.[1] The research program, initiated by Bayer HealthCare, progressed from optimizing lead compounds based on structure-activity relationships to extensive preclinical and clinical evaluations.[2] this compound emerged as the lead candidate due to its high potency, selectivity, and favorable oral bioavailability.[1] It received its first market approval in 2008, marking the arrival of the first oral, direct FXa inhibitor.[3]
Preclinical Development: Establishing Proof of Concept
The preclinical phase was designed to rigorously characterize the pharmacodynamic and pharmacokinetic properties of this compound and to establish its antithrombotic efficacy and safety in various in vivo models.
In Vitro Characterization
Initial studies focused on quantifying this compound's inhibitory activity and selectivity for Factor Xa. These assays were crucial for confirming the compound's mechanism of action and its potential for a wide therapeutic window.
| Parameter | Value | Methodology |
| FXa Inhibition Constant (Ki) | 0.4 ± 0.02 nM | Competitive kinetic studies using purified human Factor Xa.[1][4] |
| Prothrombinase IC50 | 2.1 ± 0.4 nM | Assay measuring the inhibition of the prothrombinase complex (FXa, FVa, calcium, phospholipids).[4] |
| Clot-Associated FXa IC50 | 75 nM | Assay quantifying inhibition of FXa bound within a pre-formed fibrin clot.[4] |
| Selectivity vs. other proteases | >10,000-fold | Panel screening against related serine proteases (e.g., thrombin, trypsin, plasmin).[1][4] |
| Table 1: In Vitro Inhibitory Activity of this compound |
In Vivo Efficacy and Safety Models
This compound's antithrombotic effects were evaluated in established animal models of venous and arterial thrombosis. A key model used was the Ferric Chloride (FeCl₃)-induced thrombosis model, which assesses thrombus formation following oxidative endothelial injury.
Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
-
Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized (e.g., with a ketamine/xylazine cocktail). The animal is placed in a supine position on a heating pad to maintain body temperature.[5][6]
-
Drug Administration: this compound or a vehicle control is administered, typically via oral gavage, at a specified time before the surgical procedure to ensure adequate absorption.[5]
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery. The artery is carefully isolated from the surrounding tissue and the vagus nerve. A miniature Doppler flow probe is placed around the artery to monitor blood flow continuously.[5][6]
-
Thrombosis Induction: A small piece of filter paper (e.g., 1 x 2 mm) is saturated with a freshly prepared FeCl₃ solution (e.g., 5-10% w/v). The saturated paper is topically applied to the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[5][7]
-
Outcome Measurement: Following the removal of the filter paper, blood flow is monitored until complete vascular occlusion occurs, defined as the cessation of flow for a predetermined period. The primary endpoint is the Time to Occlusion (TTO) .[5] An increase in TTO indicates an antithrombotic effect.
The Coagulation Cascade and this compound's Mechanism of Action
This compound exerts its effect by directly binding to the active site of Factor Xa, preventing it from converting prothrombin (Factor II) into thrombin (Factor IIa). This action effectively dampens the amplification of the coagulation cascade, which is responsible for the formation of a stable fibrin clot.
Clinical Development Program
The clinical development of this compound was a multi-phase process designed to establish its safety, pharmacokinetics, and efficacy across various thromboembolic disorders.
Phase I: Human Pharmacology
Early-phase studies in healthy volunteers confirmed that this compound had predictable pharmacokinetics and pharmacodynamics. Key findings included rapid absorption, dose-proportional exposure, and a close correlation between plasma concentration and FXa inhibition. These studies established the dosing regimens for subsequent Phase II trials.
Pharmacodynamic Assessment Methodology: Anti-Factor Xa Chromogenic Assay
This assay is the gold standard for quantifying the anticoagulant effect of this compound.
-
Principle: The assay measures residual FXa activity in a patient's plasma sample. The amount of residual activity is inversely proportional to the concentration of this compound.[8][9]
-
Procedure:
-
Patient citrated plasma is incubated with a known, excess amount of Factor Xa. This compound in the plasma binds to and inhibits a portion of this added FXa.[8]
-
A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and is linked to a color-releasing molecule (chromophore), is added.[9]
-
The remaining, uninhibited FXa cleaves the substrate, releasing the chromophore.
-
The color intensity is measured by a spectrophotometer.
-
-
Quantification: The color intensity is compared to a standard curve generated using plasma samples with known concentrations of this compound. The result is reported as this compound concentration (ng/mL).[4][9]
Phase II: Dose-Finding Studies
Phase II trials were crucial for identifying the optimal dose for preventing venous thromboembolism (VTE) in patients undergoing major orthopedic surgery. These studies demonstrated that a 10 mg once-daily dose provided a favorable balance of efficacy and safety compared to the standard of care, enoxaparin.
Phase III: Pivotal Efficacy and Safety Trials
A series of large-scale, multinational Phase III trials, collectively involving tens of thousands of patients, were conducted to establish the clinical utility of this compound in various indications.
RECORD Program: VTE Prevention in Orthopedic Surgery The four RECORD trials established the superiority of this compound 10 mg once daily over enoxaparin regimens for preventing VTE after total hip or knee arthroplasty, with a similar safety profile.[10][11]
| Trial | Patient Population | This compound (10 mg od) Primary Efficacy Outcome | Enoxaparin Regimen Primary Efficacy Outcome | p-value | Major Bleeding (Riva vs. Enox) |
| RECORD1 | Total Hip Arthroplasty | 1.1% | 3.7% | <0.001 | 0.3% vs. 0.1% |
| RECORD2 | Total Hip Arthroplasty | 2.0% | 9.3% | <0.0001 | <0.1% vs. <0.1% |
| RECORD3 | Total Knee Arthroplasty | 9.6% | 18.9% | <0.001 | 0.6% vs. 0.5% |
| RECORD4 | Total Knee Arthroplasty | 6.9% | 10.1% | 0.0118 | 0.7% vs. 0.3% |
| Table 2: Key Efficacy and Safety Outcomes from the RECORD Program. Primary Efficacy Outcome: Composite of DVT, non-fatal PE, and all-cause mortality.[11][12] |
EINSTEIN Program: Treatment of Acute DVT and PE The EINSTEIN-DVT and EINSTEIN-PE studies demonstrated that a single-drug approach with this compound (15 mg twice daily for 3 weeks, then 20 mg once daily) was non-inferior to the standard dual-drug therapy (enoxaparin plus a Vitamin K Antagonist [VKA]) for treating acute VTE.[13] Critically, this compound was associated with a significant reduction in major bleeding.[13][14]
| Trial | Patient Population | This compound (N=1731) Primary Efficacy Outcome | Enoxaparin/VKA (N=1718) Primary Efficacy Outcome | Hazard Ratio (95% CI) for Non-Inferiority | Major Bleeding (Riva vs. Enox/VKA) |
| EINSTEIN-DVT | Acute, Symptomatic DVT | 2.1% | 3.0% | 0.68 (0.44–1.04) | 0.8% vs. 1.2% |
| EINSTEIN-PE | Acute, Symptomatic PE | 2.1% (N=2419) | 1.8% (N=2413) | 1.12 (0.75–1.68) | 1.1% vs. 2.2% (p=0.003) |
| Table 3: Key Efficacy and Safety Outcomes from the EINSTEIN Program. Primary Efficacy Outcome: Recurrent VTE (composite of fatal or non-fatal PE or DVT).[13][15] |
ROCKET AF Trial: Stroke Prevention in Atrial Fibrillation The ROCKET AF trial compared this compound (20 mg once daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke. This compound was shown to be non-inferior to warfarin for the primary efficacy endpoint.[16][17]
| Endpoint | This compound (per-protocol analysis) | Warfarin (per-protocol analysis) | Hazard Ratio (95% CI) | p-value (non-inferiority) |
| Primary Efficacy (Stroke or Systemic Embolism) | 1.7% per year | 2.2% per year | 0.79 (0.66–0.96) | <0.001 |
| Primary Safety (Major & NMCR Bleeding) | 14.9% per year | 14.5% per year | 1.03 (0.96–1.11) | - |
| Intracranial Hemorrhage | 0.5% per year | 0.7% per year | 0.67 (0.47-0.93) | - |
| Table 4: Key Efficacy and Safety Outcomes from the ROCKET AF Trial.[16][18][19] |
Conclusion
The development of this compound represents a successful translation of rational drug design and targeted molecular inhibition into a valuable clinical therapy. From its potent and selective inhibition of Factor Xa demonstrated in preclinical studies to the robust evidence of efficacy and safety generated in the landmark Phase III clinical trial programs, this compound has fundamentally altered the landscape of anticoagulation. Its predictable pharmacology and oral, fixed-dose regimen offer a significant simplification over older agents, providing a critical tool for clinicians in the prevention and treatment of thromboembolic disease.
References
- 1. acforum-excellence.org [acforum-excellence.org]
- 2. researchgate.net [researchgate.net]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assays [practical-haemostasis.com]
- 9. lancet.co.za [lancet.co.za]
- 10. Real-world data confirm clinical trial outcomes for this compound in orthopaedic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy and Safety of this compound for Venous Thromboembolism Prophylaxis after Total Hip and Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XARELTO® (this compound) | Official Patient Website [xarelto-us.com]
- 13. This compound and the EINSTEIN clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. RESULTS - this compound (Xarelto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 17. This compound Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 18. Primary and key secondary results from the ROCKET AF trial, and their implications on clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound versus warfarin in nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Anticoagulant Properties of Rivaroxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Unlike traditional anticoagulants that require cofactors or act on multiple clotting factors, this compound's targeted mechanism offers a predictable anticoagulant response.[1][3][4] This technical guide provides an in-depth overview of the in-vitro anticoagulant properties of this compound, focusing on its mechanism of action, quantitative effects on coagulation parameters, and detailed experimental protocols for its assessment.
Mechanism of Action
This compound exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound Factor Xa, as well as Factor Xa within the prothrombinase complex.[1] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3] Thrombin is a pivotal enzyme that catalyzes the conversion of fibrinogen to fibrin (B1330869), the structural basis of a blood clot. By attenuating thrombin generation, this compound effectively disrupts the propagation of the coagulation cascade.[2][3] Its high selectivity for Factor Xa, over 10,000-fold greater than for other related serine proteases, underscores its targeted therapeutic action.[1][2]
Quantitative Effects on In-Vitro Coagulation Assays
This compound's inhibition of Factor Xa leads to a concentration-dependent prolongation of various clotting times. The extent of this prolongation can be influenced by the specific reagents and analytical systems used.[5][6][7]
Prothrombin Time (PT)
The Prothrombin Time assay evaluates the extrinsic and common pathways of coagulation. This compound demonstrates a concentration-dependent prolongation of PT.[2][5][8] The sensitivity of the PT assay to this compound is highly dependent on the thromboplastin (B12709170) reagent used.[5][6]
| This compound Concentration (ng/mL) | Fold Increase in PT (approximate) |
| 50 | 1.2 - 1.5 |
| 100 | 1.5 - 2.0 |
| 200 | 2.0 - 3.0 |
| 400 | > 3.0 |
Note: This table represents a summary of approximate values from multiple in-vitro studies. Actual results will vary based on the specific PT reagent and analytical platform.
Activated Partial Thromboplastin Time (aPTT)
The activated Partial Thromboplastin Time assay assesses the intrinsic and common pathways. While this compound does prolong the aPTT, this assay is generally less sensitive than the PT for monitoring its effects.[7][8][9] The relationship between this compound concentration and aPTT prolongation is non-linear.[9]
| This compound Concentration (ng/mL) | Fold Increase in aPTT (approximate) |
| 100 | 1.2 - 1.4 |
| 200 | 1.4 - 1.8 |
| 400 | 1.8 - 2.5 |
Note: This table provides an estimated range of aPTT prolongation based on available literature. The specific activator and analytical system significantly impact the results.
Anti-Factor Xa Chromogenic Assay
Chromogenic anti-Factor Xa assays are the most specific and sensitive method for quantifying this compound concentrations in plasma.[5] These assays measure the residual activity of a known amount of added FXa after inhibition by this compound. The remaining FXa activity is inversely proportional to the this compound concentration. This method shows a strong linear correlation with this compound plasma levels.[9]
| This compound Concentration (ng/mL) | Anti-Factor Xa Activity (IU/mL) (illustrative) |
| 50 | 0.5 - 1.0 |
| 100 | 1.0 - 2.0 |
| 200 | 2.0 - 4.0 |
| 400 | 4.0 - 8.0 |
Note: The results are highly dependent on the specific assay kit and calibrators used. It is crucial to use this compound-specific calibrators for accurate quantification.
Effects on Thrombin Generation and Platelet Aggregation
Thrombin Generation: In-vitro studies have demonstrated that this compound prolongs the initiation phase and reduces the peak height of thrombin generation in a concentration-dependent manner in both platelet-poor and platelet-rich plasma.[2] This directly reflects its mechanism of inhibiting the conversion of prothrombin to thrombin.
Platelet Aggregation: this compound does not have a direct effect on platelet aggregation induced by agonists such as ADP, collagen, or thrombin.[10][11] However, it can indirectly inhibit thrombin-induced platelet aggregation by reducing thrombin generation. Some studies have shown that this compound can inhibit tissue factor-induced platelet aggregation in-vitro, which is dependent on thrombin generation.[12]
Experimental Protocols
Detailed methodologies are critical for the accurate in-vitro assessment of this compound's anticoagulant properties.
Preparation of this compound-Spiked Plasma
-
Materials:
-
Pooled normal human plasma (citrated)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Precision pipettes and sterile tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a range of working solutions.
-
Spike the pooled normal plasma with a small volume (typically 1-2% of the total plasma volume) of the working solutions to achieve the desired final concentrations of this compound.[13][14]
-
A vehicle control (plasma spiked with the solvent alone) should be prepared in parallel.
-
Gently mix the spiked plasma samples and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for equilibration.
-
Prothrombin Time (PT) Assay
-
Principle: This assay measures the time to clot formation after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) to citrated plasma.
-
Procedure:
-
Pre-warm the this compound-spiked plasma samples and the PT reagent to 37°C.
-
Pipette a specific volume of the plasma sample (e.g., 50 µL) into a cuvette.
-
Initiate the reaction by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).
-
The time to fibrin clot formation is measured optically or electromechanically by a coagulation analyzer.
-
Results are typically expressed in seconds or as an International Normalized Ratio (INR); however, INR is not recommended for monitoring this compound.
-
Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin) and a partial thromboplastin reagent (phospholipids), followed by calcium.
-
Procedure:
-
Pre-warm the this compound-spiked plasma samples, aPTT reagent, and calcium chloride solution to 37°C.
-
Pipette a specific volume of the plasma sample (e.g., 50 µL) and the aPTT reagent (e.g., 50 µL) into a cuvette and incubate for a defined period (e.g., 3-5 minutes).
-
Initiate clotting by adding a defined volume of the pre-warmed calcium chloride solution (e.g., 50 µL).
-
The time to clot formation is measured by a coagulation analyzer.
-
Results are expressed in seconds.
-
Chromogenic Anti-Factor Xa Assay
-
Principle: This is a two-stage assay. In the first stage, a known amount of excess Factor Xa is added to the plasma sample containing this compound. The this compound neutralizes a portion of the FXa. In the second stage, a chromogenic substrate specific for FXa is added. The residual FXa cleaves the substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration.
-
Procedure:
-
Dilute the this compound-spiked plasma samples as per the assay kit instructions.
-
Add a specific volume of the diluted plasma to a microplate well or cuvette.
-
Add a defined amount of Factor Xa reagent and incubate for a specified time at 37°C.
-
Add the chromogenic FXa substrate to initiate the colorimetric reaction.
-
Measure the change in absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Calculate the this compound concentration based on a calibration curve generated using this compound standards.
-
Conclusion
This compound is a potent and selective direct Factor Xa inhibitor with a predictable in-vitro anticoagulant profile. Its effects are readily quantifiable through standard coagulation assays, with the chromogenic anti-Factor Xa assay being the most robust method for precise measurement. A thorough understanding of its in-vitro properties and the methodologies for their assessment is essential for researchers and drug development professionals working with this and other novel anticoagulants. The variability in assay results due to different reagents highlights the importance of standardized protocols and the use of drug-specific calibrators for accurate evaluation.
References
- 1. The mechanism of action of this compound--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. fiveable.me [fiveable.me]
- 5. Assessment of the impact of this compound on coagulation assays: laboratory recommendations for the monitoring of this compound and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of apixaban and this compound on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the oral, direct factor Xa inhibitor this compound on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Platelet Aggregation. | Semantic Scholar [semanticscholar.org]
- 12. Effects of this compound on Platelet Activation and Platelet–Coagulation Pathway Interaction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro anticoagulant effect of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in-vitro anticoagulant effect of this compound in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivaroxaban Metabolites and Their Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of rivaroxaban, a direct oral anticoagulant, and the biological activity of its metabolites. The information is intended to support research and drug development by offering a detailed summary of key data, experimental methodologies, and metabolic pathways.
Introduction
This compound is a highly selective, direct inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade.[1][2][3] Its efficacy and safety are well-established for the prevention and treatment of thromboembolic disorders.[1][4] Understanding the metabolic fate of this compound is paramount for a complete assessment of its clinical pharmacology, including potential drug-drug interactions and effects of patient-specific factors. This document details the biotransformation of this compound and the functional characteristics of its metabolic products.
Metabolism of this compound
This compound is metabolized primarily in the liver through two main pathways: oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds.[4][5][6] Approximately two-thirds of an administered dose undergoes metabolic degradation, while the remaining one-third is excreted unchanged in the urine.[7] The cytochrome P450 (CYP) enzymes, specifically CYP3A4/5 and CYP2J2, are the major contributors to the oxidative metabolism of this compound.[1][7] A portion of the metabolism also occurs via CYP-independent mechanisms.[4][7]
Unchanged this compound is the predominant compound in human plasma, and its metabolites are found at significantly lower concentrations.[4][5][8] Crucially, the metabolites of this compound are considered pharmacologically inactive and do not contribute to the drug's anticoagulant effect.[2][5]
Metabolic Pathways
The primary metabolic pathways of this compound are:
-
Oxidative Degradation of the Morpholinone Moiety: This is the major metabolic route, mediated by CYP3A4/5 and CYP2J2.[6][7] This pathway leads to the formation of several hydroxylated metabolites (e.g., M-2, M-3, M-8) and subsequent oxidation products.[9]
-
Hydrolysis of Amide Bonds: This occurs via CYP-independent mechanisms and results in the cleavage of the amide linkages in the this compound molecule, forming metabolites such as M-4 and M-7.[4][5][9]
The following diagram illustrates the key metabolic transformations of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | References |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 4 hours | [1][7] |
| Bioavailability | 80 - 100% (10 mg dose) | [7][10] |
| Plasma Protein Binding | 92 - 95% | [7] |
| Terminal Half-life (t½) | 5 - 9 hours (young subjects)11 - 13 hours (elderly subjects) | [7][10] |
| Systemic Clearance | Approx. 10 L/h | [7] |
Table 2: Contribution of Metabolic Pathways to this compound Elimination
| Pathway | Contribution to Total Elimination | References |
| CYP3A4-mediated | ~18% | [6][7] |
| CYP2J2-mediated | ~14% | [6][7] |
| CYP-independent Hydrolysis | ~14% | [6][7] |
Table 3: Excretion of this compound and its Metabolites in Humans
| Route | Form | Percentage of Administered Dose | References |
| Renal | Unchanged this compound | ~36% | [5][6] |
| Metabolites | ~30% | [6][11] | |
| Fecal | Unchanged this compound | ~7% | [6] |
| Metabolites | ~21% | [6] |
Biological Activity of Metabolites
Extensive in vitro and in vivo studies have demonstrated that the metabolites of this compound are pharmacologically inactive.[2][5] The anticoagulant effect of this compound is solely attributable to the parent drug.[2]
Table 4: Comparative Anticoagulant Activity
| Compound | Target | In Vitro Activity (IC50 for Human Factor Xa) | In Vivo Anticoagulant Effect | References |
| This compound (Parent Drug) | Factor Xa | 2.1 nM (Prothrombinase-bound)75 nM (Clot-associated) | Potent, dose-dependent anticoagulation | [2][7] |
| Metabolite M-1 | Not Applicable | Inactive | None | [2] |
| Metabolite M-2 | Not Applicable | Inactive | None | [2] |
| Metabolite M-4 | Not Applicable | Inactive | None | [2] |
Experimental Protocols
The characterization of this compound's metabolites and their biological activity involves a series of established experimental procedures.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of this compound.
Methodology:
-
Incubation: Radiolabeled [¹⁴C]this compound is incubated with human liver microsomes or hepatocytes.[9]
-
Sample Preparation: At various time points, aliquots are taken, and the reaction is quenched. Samples are then processed, often by protein precipitation with a solvent like acetonitrile.[12]
-
Analysis: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with radiodetection and tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites.[9][12]
In Vivo Metabolism and Excretion Studies (Human Mass Balance)
Objective: To determine the pharmacokinetic profile, metabolic pathways, and excretion routes of this compound in humans.
Methodology:
-
Administration: A single oral dose of radiolabeled [¹⁴C]this compound is administered to healthy volunteers.[5][6]
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals.[5][6]
-
Quantification of Radioactivity: Total radioactivity in the collected samples is measured using liquid scintillation counting.[8]
-
Metabolite Profiling and Identification: Samples are analyzed by HPLC with radiodetection and mass spectrometry to identify and quantify the parent drug and its metabolites.[8]
Assessment of Anticoagulant Activity
Objective: To determine the inhibitory effect of this compound and its metabolites on the coagulation cascade.
Methodology:
-
In Vitro Factor Xa Inhibition Assay:
-
Prothrombin Time (PT) Assay:
Conclusion
The metabolism of this compound is well-characterized, involving both CYP-dependent and -independent pathways. A key finding for drug development and clinical practice is that the resulting metabolites are pharmacologically inactive. The anticoagulant effect of this compound is therefore directly related to the plasma concentration of the parent drug. This comprehensive understanding of this compound's metabolic profile is essential for its safe and effective use in the management of thromboembolic disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic Properties of this compound in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of this compound, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro metabolism of this compound, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetic and pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Off-Target Effects of Rivaroxaban in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivaroxaban, a direct inhibitor of Factor Xa (FXa), is a widely prescribed oral anticoagulant. While its on-target effects on the coagulation cascade are well-documented, a growing body of preclinical evidence reveals a range of off-target cellular effects that are independent of its anticoagulant properties. These pleiotropic effects have significant implications for drug development and may open new therapeutic avenues for this compound. This technical guide provides a comprehensive overview of the known off-target effects of this compound in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Off-Target Effects on Vascular Endothelial Cells
This compound has been shown to exert protective effects on vascular endothelial cells, mitigating inflammation and enhancing endothelial barrier function. These effects are particularly relevant in the context of atherosclerosis and other vascular diseases.
Quantitative Data
| Cell Line | This compound Concentration | Treatment | Observed Effect | Reference |
| HUVECs | 100 ng/mL, 500 ng/mL | 25-hydroxycholesterol (B127956) (25-OHC) stimulation | Decreased mRNA expression of IL-33 and TNF-α.[1] | [1] |
| HUVECs | 500 ng/mL | 25-OHC stimulation | Decreased mRNA expression of MCP-1.[1] | [1] |
| HUVECs | 100 ng/mL | 25-OHC stimulation | Increased expression of VE-cadherin.[1] | [1] |
| HUVECs | 100 ng/mL | 25-OHC stimulation | Lower level of VEGF in supernatants.[1] | [1] |
| HUVECs | 10-100 nM | - | Reduced platelet adhesion to endothelial cells.[2] | [2] |
| HUVECs | 50 nM | - | Increased u-PA protein expression and activity.[2] | [2] |
| HUVECs | 1 nM–1 μM | - | Dose-dependent positive effect on cell growth.[2] | [2] |
| HUVECs | - | FXa stimulation | Counteracted FXa-induced upregulation of several pro-inflammatory genes.[2][3] | [2][3] |
Experimental Protocols
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium-2 (EGM-2). For experiments, HUVECs are stimulated with pro-inflammatory agents like 25-hydroxycholesterol (10 µg/ml) or Factor Xa (FXa) in the presence or absence of varying concentrations of this compound (e.g., 100 ng/ml, 500 ng/ml) for specified durations (e.g., 4 to 40 hours).[1]
Endothelial Barrier Function Assays:
-
Real-Time Cell Analysis (RTCA-DP): Used to monitor changes in endothelial cell integrity in real-time.
-
Paracellular Flux Assay: Measures the permeability of the endothelial monolayer using a fluorometer.[1]
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): HUVECs are treated as described, and total RNA is extracted. qRT-PCR is then performed to quantify the mRNA expression levels of target genes such as IL-33, TNF-α, MCP-1, and VE-cadherin.[1]
Protein Analysis:
-
Confocal Microscopy: Used to visualize and quantify the expression of proteins like VE-cadherin.[1]
-
ELISA: Supernatants from cell cultures are collected to measure the concentration of secreted proteins like VEGF.[1]
Signaling Pathways and Experimental Workflow
Caption: Workflow for investigating this compound's effects on endothelial cells.
Off-Target Effects on Vascular Smooth Muscle Cells
This compound has been observed to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia and atherosclerosis.[4][5]
Quantitative Data
| Cell Line/Model | This compound Concentration/Dose | Treatment | Observed Effect | Reference |
| Rabbit Carotid Artery Model | Not specified | Anastomosis | Significantly inhibited intimal hyperplasia and smooth muscle cell proliferation. | [4] |
| Mouse Vascular Injury Model | 5 mg/kg/day for 4 weeks | Wire injury | Attenuated neointimal formation. | [4] |
| Macrophage-VSMC Co-culture | Not specified | FXa-exposed macrophages | Reversed M1 macrophage-mediated contractile-synthetic phenotypic conversion of VSMCs. | [6] |
Experimental Protocols
In Vivo Models:
-
Rabbit Carotid Artery Anastomosis Model: A surgical model to induce intimal hyperplasia where the effects of this compound treatment are assessed histomorphologically.[4]
-
Mouse Wire-Induced Vascular Injury Model: A model where percutaneous vascular injury is induced, followed by administration of this compound to evaluate its effect on neointimal formation.[4]
In Vitro Co-culture System:
-
Macrophage-VSMC Contact Co-culture: Primary VSMCs are co-cultured with FXa-exposed macrophages that have been treated with this compound. The phenotypic conversion of VSMCs is then assessed by measuring markers like NICD1 and HES1.[6]
Signaling Pathways
This compound's effect on VSMCs appears to be indirect, mediated through its action on macrophages. It inhibits the FXa-induced M1 polarization of macrophages by targeting the PAR2/Akt/HIF1α signaling pathway. This, in turn, reduces the expression of the Notch ligand Dll4 in macrophages, leading to the inhibition of Notch signaling in co-cultured VSMCs and preventing their phenotypic conversion.[6]
Caption: this compound inhibits VSMC phenotypic conversion via macrophage signaling.
Off-Target Effects on Platelets
The impact of this compound on platelet function is a complex area with some conflicting reports. While some studies suggest an antiplatelet effect, others show no direct impact on aggregation.
Quantitative Data
| Study Population | This compound Concentration/Dose | Agonist | Observed Effect | Reference |
| In vitro (Human Plasma) | IC50: 0.06 µmol/L | Tissue factor | Inhibited platelet aggregation by inhibiting thrombin generation.[7] | [7] |
| In vitro (Human Platelets) | Not specified | Collagen, ADP, U46619, Thrombin | No effect on platelet aggregation.[7] | [7] |
| Atrial Fibrillation Patients | 5, 10, 15, and 20 mg daily | ADP, epinephrine, arachidonic acid, collagen, thrombin | No significant changes in the percentage of platelet aggregation.[8] | [8] |
| Atrial Fibrillation Patients | Not specified | Thrombin | Significantly lower platelet aggregation 2h after taking this compound.[9] | [9] |
| In vitro (Human Platelets) | Not specified | FXa | Inhibits FXa-driven platelet activation via PAR-1.[10][11] | [10][11] |
Experimental Protocols
Platelet Aggregometry:
-
Light Transmission Aggregometry (LTA): Platelet-rich plasma is treated with various agonists (e.g., ADP, collagen, thrombin), and the change in light transmission is measured to quantify platelet aggregation.
-
Multiple-Electrode Aggregometry (MEA): Whole blood is used to assess platelet aggregation in response to different agonists.[11]
Thrombus Formation under Flow Conditions:
-
Blood from patients treated with this compound is perfused over collagen or atherosclerotic plaque material under arterial flow conditions to assess thrombus formation.[10][11]
Signaling Pathways
Recent evidence suggests that FXa can directly activate platelets through Protease-Activated Receptor-1 (PAR-1), independent of thrombin. This compound, by inhibiting FXa, can block this activation pathway.[10][11]
Caption: this compound inhibits FXa-mediated platelet activation through PAR-1.
Off-Target Effects on Osteoblasts
Studies on human osteoblasts suggest that this compound may have a negative impact on bone metabolism by reducing osteoblast function, although it does not appear to affect cell viability.
Quantitative Data
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Primary Human Osteoblasts | 0.013, 0.13, 1.3, and 13 μg/ml | 7 days | Significant reduction in alkaline phosphatase activity.[12][13] | [12][13] |
| Primary Human Osteoblasts | Not specified | 1 and 7 days | Reduction in mRNA expression of osteocalcin, Runx2, and BMP-2.[12][13] | [12][13] |
| Primary Human Osteoblasts | 0.013 and 0.13 μg/ml | Not specified | Significant increase in cell viability (15% and 10%, respectively).[12] | [12] |
| SaOS2 Human Osteoblastic Cell Line | 0.01-50 μg/ml | 24 hours | Dose-dependent inhibition of DNA synthesis (up to 60%).[14] | [14] |
| SaOS2 Human Osteoblastic Cell Line | 0.01-50 μg/ml | 24 hours | Dose-dependent inhibition of creatine (B1669601) kinase-specific activity.[14] | [14] |
| SaOS2 Human Osteoblastic Cell Line | 0.01-50 μg/ml | 24 hours | Dose-dependent inhibition of alkaline phosphatase-specific activity (up to 30%).[14] | [14] |
| SaOS2 Human Osteoblastic Cell Line | 10 μg/ml | 21 days | Cell mineralization was unaffected.[14] | [14] |
Experimental Protocols
Cell Culture and Treatment:
-
Primary human osteoblasts or the SaOS2 cell line are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for different durations.[13][14]
Cell Viability and Proliferation Assays:
-
MTS Assay: Used to assess cell proliferation and viability.[13]
-
DNA Synthesis Assay: Measures the incorporation of labeled nucleotides to quantify DNA synthesis.[14]
Osteoblast Function Assays:
-
Alkaline Phosphatase (ALP) Activity Assay: A colorimetric assay to measure the enzymatic activity of ALP, a marker of osteoblast function.[13]
-
Mineralization Assay (Alizarin Red S Staining): Used to visualize and quantify calcium deposits, an indicator of late-stage osteoblast differentiation.[14]
Gene Expression Analysis:
-
Real-Time PCR: To measure the mRNA expression of bone-related genes such as osteocalcin, Runx2, and BMP-2.[13]
Other Reported Off-Target Effects
-
Neutrophils: this compound has been shown to reduce the expression of PAR-2 in circulating neutrophils from patients with atrial fibrillation.[15]
-
Cancer Cells: In vitro studies have shown that this compound can reduce FXa-induced and thrombin-induced expression of CXCL8 and VEGFA mRNA in breast cancer cell lines (MDA-MB-231 and HCC1806). However, in vivo studies did not show a significant effect on tumor growth or metastasis.[16]
-
Hepatic Stellate Cells: Preclinical data suggests that this compound may deactivate hepatic stellate cells, potentially reducing liver fibrosis.[17]
-
Endothelial Progenitor Cells (EPCs): this compound has been found to increase the differentiation ability of EPCs, which could be beneficial for vascular repair.[18]
-
Human Intervertebral Disc Primary Cultures: this compound did not suppress cell viability or proliferation but may reduce matrix synthesis.[19]
Conclusion
The off-target effects of this compound are multifaceted and cell-type specific. In vascular endothelial cells, it exhibits anti-inflammatory and barrier-protective properties. Its impact on vascular smooth muscle cells appears to be indirect, mediated by its effects on macrophages. The role of this compound in platelet function remains an area of active investigation with some evidence suggesting a PAR-1 mediated antiplatelet effect. In osteoblasts, this compound may negatively influence bone metabolism. These findings underscore the importance of continued research into the pleiotropic effects of direct oral anticoagulants. A deeper understanding of these off-target mechanisms will be crucial for optimizing their therapeutic use and potentially identifying new clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. This compound protects from the oxysterol-induced damage and inflammatory activation of the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective, repairing and fibrinolytic effects of this compound on vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct pleiotropic effects of direct oral anticoagulants on cultured endothelial cells: a comprehensive review [frontiersin.org]
- 4. Effects of this compound on intimal hyperplasia and smooth muscle cell proliferation at the carotid artery anastomosis site in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle cell proliferation in the pathogenesis of atherosclerotic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Atherosclerosis by Inhibiting FXa-Induced Macrophage M1 Polarization-Mediated Phenotypic Conversion of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of this compound on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First evidence: this compound and apixaban reduce thrombin-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reduces Arterial Thrombosis by Inhibition of FXa-Driven Platelet Activation via Protease Activated Receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. The effect of a new direct Factor Xa inhibitor on human osteoblasts: an in-vitro study comparing the effect of this compound with enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of a new direct Factor Xa inhibitor on human osteoblasts: an in-vitro study comparing the effect of this compound with enoxaparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effect of this compound on protease-activated receptor-2 in circulating neutrophils among patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The direct oral anticoagulants this compound and dabigatran do not inhibit orthotopic growth and metastasis of human breast cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of the factor Xa inhibitor this compound on the differentiation of endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of this compound, an oral anticoagulant, on human IVD primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
Rivaroxaban's Interaction with P-glycoprotein and CYP3A4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivaroxaban, a direct oral anticoagulant, is a substrate for both the efflux transporter P-glycoprotein (P-gp) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). This technical guide provides a comprehensive overview of the intricate interactions between this compound and these two key proteins, which play a crucial role in its pharmacokinetics and potential for drug-drug interactions. This document summarizes quantitative data, details experimental protocols for studying these interactions, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its oral bioavailability and predictable pharmacokinetic profile have made it a widely used alternative to traditional anticoagulants. However, its disposition in the body is significantly influenced by the activity of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, and Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme.[1][2] Understanding the interplay between this compound and these proteins is paramount for predicting its efficacy, safety, and potential for clinically significant drug-drug interactions (DDIs).
This compound is a substrate for both P-gp and CYP3A4 but is not a clinically significant inhibitor of either.[3][4] This one-way interaction means that the pharmacokinetics of this compound are susceptible to modulation by co-administered drugs that inhibit or induce P-gp and/or CYP3A4.
Quantitative Data on this compound's Interaction with P-gp and CYP3A4
The following tables summarize the key quantitative parameters that define the interaction of this compound with P-gp and CYP3A4.
Table 1: In Vitro P-glycoprotein (P-gp) Interaction Parameters for this compound
| Parameter | Value | Cell System | Comments | Reference |
| Efflux Ratio | 5.5 - 9.4 | Caco-2 | Indicates that this compound is a P-gp substrate. | [5] |
| Apparent Permeability (Papp) (A→B) | High | Caco-2 | Suggests good intestinal absorption. | [3] |
| IC50 (this compound as an inhibitor) | > 100 µM | MDCK-MDR1 | This compound is a very weak inhibitor of P-gp. | [6] |
| Km,app (this compound as a substrate) | 8.420 µM | P-gp expressing system | Represents the substrate concentration at half-maximal transport rate. | [7] |
Table 2: In Vitro Cytochrome P450 3A4 (CYP3A4) Interaction Parameters for this compound
| Parameter | Value | In Vitro System | Comments | Reference |
| Contribution to total elimination | ~18% | Human Liver Microsomes | Indicates a significant role of CYP3A4 in this compound's metabolism. | [8][9] |
| Km (this compound metabolism) | 46.98 µM | Recombinant CYP3A4 | Represents the substrate concentration at half-maximal metabolic rate. | [10] |
| Ki (this compound as an inhibitor) | Not reported to be a clinically significant inhibitor | Human Liver Microsomes | This compound does not significantly inhibit CYP3A4 activity. | [11] |
Table 3: Impact of P-gp and CYP3A4 Modulators on this compound Pharmacokinetics (Clinical Studies)
| Modulator | Effect on P-gp/CYP3A4 | Change in this compound AUC | Change in this compound Cmax | Reference |
| Ketoconazole | Strong inhibitor of both | ↑ 160% | ↑ 70% | [4] |
| Ritonavir | Strong inhibitor of both | ↑ 150% | ↑ 60% | [4] |
| Rifampin | Strong inducer of both | ↓ ~50% | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's interactions with P-gp and CYP3A4.
Bidirectional Transport Assay Using Caco-2 Cells
This assay is the gold standard for evaluating a compound's potential as a P-gp substrate.
-
Objective: To determine the directional flux of this compound across a polarized monolayer of human colorectal adenocarcinoma (Caco-2) cells.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES) at pH 7.4 is used.
-
Transport Experiment (Apical to Basolateral - A→B):
-
The test compound (this compound) is added to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (lower) chamber.
-
The volume removed is replaced with fresh assay buffer.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
The test compound is added to the basolateral chamber.
-
Samples are collected from the apical chamber at the same time points.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active transport, suggesting the compound is a P-gp substrate.
-
-
In Vitro this compound Metabolism using Human Liver Microsomes (HLMs)
This assay is used to assess the metabolic stability of a compound and identify the CYP enzymes involved.
-
Objective: To determine the rate of this compound metabolism by CYP3A4 in a subcellular fraction of human liver.
-
Methodology:
-
Reaction Mixture: A typical incubation mixture contains:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
This compound (at various concentrations to determine Km).
-
Phosphate buffer (pH 7.4).
-
-
Initiation: The reaction is initiated by adding an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: The mixture is centrifuged, and the supernatant is collected.
-
Analysis: The disappearance of the parent drug (this compound) or the formation of its metabolites is quantified by LC-MS/MS.
-
CYP3A4 Inhibition: To confirm the role of CYP3A4, the assay is repeated in the presence of a specific CYP3A4 inhibitor (e.g., ketoconazole). A significant decrease in this compound metabolism indicates CYP3A4 involvement.
-
Signaling Pathways and Logical Relationships
The expression and function of P-gp and CYP3A4 are tightly regulated by complex signaling pathways. While this compound is a substrate, there is limited evidence to suggest it actively modulates these pathways. The following diagrams illustrate the general regulatory mechanisms and the logical flow of this compound's disposition.
Figure 1: this compound's journey through the enterocyte.
Figure 2: Transcriptional regulation of P-glycoprotein via PXR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo P-glycoprotein transport characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In vitro assessment of P-gp and BCRP transporter-mediated drug-drug interactions of riociguat with direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Risk assessment and molecular mechanism study of drug-drug interactions between this compound and tyrosine kinase inhibitors mediated by CYP2J2/3A4 and BCRP/P-gp [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic Properties of this compound in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risk assessment and molecular mechanism study of drug-drug interactions between this compound and tyrosine kinase inhibitors mediated by CYP2J2/3A4 and BCRP/P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Variants Influencing Rivaroxaban Metabolism and Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. Despite its predictable pharmacokinetic and pharmacodynamic profile, significant inter-individual variability in drug response and adverse events, particularly bleeding, is observed. A growing body of evidence implicates genetic variants in the genes encoding drug-metabolizing enzymes and transporters as key determinants of this variability. This technical guide provides a comprehensive overview of the critical genetic variants influencing this compound's metabolism and clinical efficacy. We delve into the molecular mechanisms, present quantitative data on their impact, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its metabolism is complex, involving multiple pathways, with a significant portion being metabolized by cytochrome P450 (CYP) enzymes and transported by efflux pumps like P-glycoprotein (P-gp).[1][2] Genetic polymorphisms in the genes encoding these proteins can alter their function, leading to variations in this compound plasma concentrations and, consequently, its anticoagulant effect and the risk of adverse drug reactions.[3][4][5] Understanding the pharmacogenetic landscape of this compound is paramount for optimizing its therapeutic use and paving the way for personalized medicine approaches.
Key Genetic Players in this compound Metabolism and Transport
The primary genes implicated in the variable response to this compound are those involved in its metabolism and transport.
Cytochrome P450 3A4 (CYP3A4)
CYP3A4 is a major enzyme responsible for the oxidative metabolism of approximately 18% of a this compound dose.[6] Genetic variations in the CYP3A4 gene can lead to altered enzyme activity, thereby affecting this compound clearance.[6][7]
-
CYP3A4*1B : This variant has been associated with the need for different this compound doses to maintain the target therapeutic range.[7]
-
CYP3A4*22 : This variant is linked to reduced CYP3A4 activity, which can potentially lead to higher plasma concentrations of this compound.
ATP-Binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in the absorption and excretion of this compound.[8][9] Polymorphisms in ABCB1 can modulate P-gp function, influencing this compound's bioavailability and plasma levels.[2][9]
-
rs1045642 (c.3435C>T) : This is one of the most studied SNPs in ABCB1. While some studies have shown an association with this compound pharmacokinetics and bleeding risk, the results have been inconsistent across different populations.[2][4][5][9]
-
rs2032582 (c.2677G>T/A) : This variant has also been investigated for its potential impact on this compound exposure and clinical outcomes, with some studies suggesting a link to a higher incidence of hemorrhage.[9]
-
rs1128503 (c.1236C>T) : This SNP has been associated with variations in this compound trough concentrations.[5]
-
rs4148738 : This variant has been linked to an increased risk of major bleeding and clinically relevant non-major bleeding.[10]
Cytochrome P450 3A5 (CYP3A5)
CYP3A5, another member of the CYP3A family, also contributes to this compound metabolism.[6]
-
CYP3A53 (rs776746) : This is a common loss-of-function allele. Individuals who are homozygous for this allele (CYP3A53/*3) are considered poor metabolizers. The impact of this variant on this compound pharmacokinetics has been studied, with some evidence suggesting an association with peak and trough concentrations.[11][12]
Cytochrome P450 2J2 (CYP2J2)
CYP2J2 is responsible for approximately 14% of the metabolic clearance of this compound.[6]
-
CYP2J2*7 (rs890293) : The influence of this variant on this compound pharmacokinetics has been investigated, although its clinical significance is still under evaluation.[3]
Other Emerging Genetic Variants
Recent research has identified other genes that may play a role in this compound's efficacy and safety profile:
-
SUSD3 (rs76292544) : This variant has been associated with both peak and trough concentrations of this compound and an increased risk of bleeding events.[11][13]
-
ABCG2 : Encodes the breast cancer resistance protein (BCRP), another efflux transporter involved in this compound disposition. The c.421C>A variant may influence this compound pharmacokinetics.[12]
-
AKR7A3 and ABCA6 : Variants in these genes have also been reported to be associated with bleeding events in patients treated with this compound.[3]
Quantitative Impact of Genetic Variants
The following tables summarize the quantitative data from various studies on the influence of key genetic variants on this compound pharmacokinetics and clinical outcomes.
Table 1: Impact of Genetic Variants on this compound Pharmacokinetics
| Gene | Variant | Genotype | N | Pharmacokinetic Parameter | Value | Reference |
| CYP3A4 | 1B | 1B/1B | 67 | Daily Dose (mg/day) for INR 2-3 | 9.57 ± 1.54 | [7] |
| 1B/1A, *1B/1C, 1A/1C | 33 | Lower than 1B/1B | [7] | |||
| ABCB1 | rs1045642 | CC vs TT | - | This compound Concentration | Higher in CC | [4] |
| rs1045642 | TT | 22 | Trough Conc. (ng/mL) | 33.80 (19.00, 51.90) | [2] | |
| CT | 70 | Trough Conc. (ng/mL) | 29.00 (15.26, 59.39) | [2] | ||
| CC | 63 | Trough Conc. (ng/mL) | 29.10 (15.61, 57.22) | [2] | ||
| rs1128503 | TT vs CC | - | Trough Conc. (ng/mL) | Higher in TT (p=0.0421) | [2] | |
| rs2032582 | G allele carriers | - | Cmax/Dose | Higher than non-carriers | [9] | |
| CYP3A5 | rs776746 (*3) | - | - | Peak and Trough Conc. | Associated | [11] |
| SUSD3 | rs76292544 | - | - | Peak and Trough Conc. | Associated | [11] |
Table 2: Impact of Genetic Variants on this compound Clinical Outcomes
| Gene | Variant | Outcome | Metric | Value (95% CI) | p-value | Reference |
| ABCB1 | rs1045642 | Bleeding Events | - | Inconsistent results | - | [2][4][10] |
| c. 2482-2236C>T | Bleeding Risk (CC vs TT) | RR | 1.99 (1.08–3.69) | <0.05 | [9] | |
| c. 2482-2236C>T | Bleeding Risk (CC vs CT) | RR | 1.42 (1.04–1.92) | <0.05 | [9] | |
| c. 3435C>T | Thromboembolic Risk (TT vs CC) | RR | 3.48 (1.02–11.85) | <0.05 | [9] | |
| SUSD3 | rs76292544 | Bleeding Events | OR | 4.20 (2.17–8.14) | 6.43x10⁻⁵ | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound pharmacogenetics.
Genotyping of Genetic Variants
This method is commonly used for genotyping known single nucleotide polymorphisms.
Protocol for CYP3A4 Genotyping:
-
DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
PCR Amplification: A specific region of the CYP3A4 gene containing the SNP of interest is amplified using PCR.
-
Primer Design: Primers are designed using software like Primer3 to flank the target SNP.
-
PCR Reaction Mixture: A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq DNA polymerase, and PCR buffer.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 61.9°C for 90 seconds.
-
Extension: 72°C for 90 seconds.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a site created or abolished by the SNP.
-
Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose (B213101) gel. The resulting banding pattern reveals the genotype of the individual.
Sanger sequencing is the gold standard for DNA sequencing and is used to confirm the presence of specific genetic variants.
Protocol for ABCB1 SNP Analysis:
-
DNA Template Preparation: The target region of the ABCB1 gene is amplified via PCR as described above. The PCR product must be purified to remove primers and dNTPs.
-
Cycle Sequencing Reaction: The purified PCR product is used as a template in a cycle sequencing reaction containing DNA polymerase, a single primer (either forward or reverse), dNTPs, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Fragment Separation: The resulting fluorescently labeled DNA fragments of varying lengths are separated by capillary electrophoresis.
-
Sequence Analysis: A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence for each fragment. The sequence of the DNA is then determined by the order of the colors.
Quantification of this compound in Plasma
This is the most sensitive and specific method for quantifying this compound in biological matrices.
Protocol for this compound Quantification in Human Plasma:
-
Sample Preparation:
-
Protein Precipitation: To a plasma sample, an organic solvent like acetonitrile (B52724) (often containing an internal standard such as this compound-d4) is added to precipitate proteins. The mixture is vortexed and centrifuged.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube or plate for analysis.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[14]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[14]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[14]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to ionize the this compound molecules.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for detection.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound (e.g., m/z 436.1 → 145.0) and the internal standard are monitored for quantification.[15]
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Assessment of this compound's Anticoagulant Effect
This functional assay measures the anticoagulant activity of this compound by quantifying its inhibition of Factor Xa.
Protocol for Anti-Factor Xa Assay:
-
Sample Preparation: Patient plasma is collected in citrate-containing tubes.
-
Assay Principle:
-
A known amount of excess Factor Xa is added to the patient's plasma.
-
This compound in the plasma inhibits a portion of the added Factor Xa.
-
A chromogenic substrate that is specifically cleaved by Factor Xa is then added.
-
The amount of color produced is inversely proportional to the concentration of this compound in the plasma.
-
-
Measurement: The color change is measured spectrophotometrically.
-
Quantification: The this compound concentration is determined by comparing the result to a calibration curve prepared with known concentrations of this compound.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: this compound metabolic and elimination pathways.
Caption: Workflow for a this compound pharmacogenetic study.
Conclusion and Future Directions
The pharmacogenetics of this compound is a rapidly evolving field with the potential to significantly impact clinical practice. Genetic variants in CYP3A4, ABCB1, CYP3A5, CYP2J2, and other emerging genes have been shown to influence the drug's pharmacokinetics and clinical outcomes. While the evidence for some variants is still developing and at times conflicting, the data presented in this guide underscores the importance of considering an individual's genetic makeup when prescribing this compound.
For researchers and drug development professionals, this guide provides a foundational understanding of the key genetic factors, quantitative data for modeling and simulation, and detailed experimental protocols to aid in the design of future studies. Further large-scale, prospective clinical trials are needed to validate the clinical utility of pharmacogenetic testing for this compound and to develop robust genotype-guided dosing algorithms. The integration of pharmacogenetic information into clinical decision-making holds the promise of a more personalized and safer approach to anticoagulant therapy with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of ABCB1 Gene Polymorphism on this compound Blood Concentration and Hemorrhagic Events in Patients With Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacogenetic Approach for the Prevention of this compound's ADRs: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Gene Polymorphism on the Pharmacokinetics and Clinical Outcomes of this compound: State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of ABCB1 SNP polymorphisms on the plasma concentrations and clinical outcomes of this compound in Chinese NVAF patients: a population pharmacokinetic-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Genetic Testing of this compound? Insights from a Systematic Review on the Role of Genetic Polymorphism in this compound Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Risk Factors for this compound-Related Bleeding Events—Possible Role of Pharmacogenetics: Case Series | MDPI [mdpi.com]
- 13. Genetic variants influenced the risk of bleeding and pharmacodynamics of this compound in patients with nonvalvular atrial fibrillation: A multicentre prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Rivaroxaban in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of rivaroxaban in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a direct oral anticoagulant that requires accurate measurement in plasma for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The methodologies outlined below are based on validated and published LC-MS/MS methods, recognized as the gold standard for their sensitivity and specificity.[1]
I. Overview of the LC-MS/MS Method
The quantification of this compound in plasma by LC-MS/MS typically involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard, such as this compound-d4, is universally adopted to ensure accuracy and precision by correcting for variability during sample processing and analysis.[2]
The general workflow for the quantification of this compound in plasma is illustrated in the following diagram:
References
Application Notes & Protocols: Development of a Validated Stability-Indicating HPLC Assay for Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban is an orally active, direct factor Xa inhibitor used as an anticoagulant to prevent and treat thromboembolic disorders. Ensuring the quality and stability of this compound in bulk drug and pharmaceutical formulations is critical for its safety and efficacy. This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is demonstrated to be simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.
Chromatographic Conditions
A robust and reliable isocratic RP-HPLC method was developed for the determination of this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Thermo ODS Hypersil, Phenomenex Luna, Nucleosil), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Monobasic Potassium Phosphate (B84403) buffer (pH 2.9) in a 30:70 (v/v) ratio.[1][2] |
| Alternative 1: Acetonitrile:Water (55:45 v/v)[3] | |
| Alternative 2: Acetonitrile:Water (50:50 v/v)[4] | |
| Alternative 3: Methanol:Acetonitrile (50:50 v/v)[5] | |
| Flow Rate | 1.0 mL/min[1][4] |
| Alternative: 1.2 mL/min[3] | |
| Detection Wavelength | 249 nm[1][2][3] or 250 nm[5] or 251 nm[4] |
| Column Temperature | Ambient[1][2][4] or 40°C[3] |
| Injection Volume | 15 µL[1] or 20 µL[4] |
| Run Time | Approximately 15 minutes to ensure elution of any degradation products. |
Method Validation Summary
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5][6] The validation parameters confirmed that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 5-50 µg/mL[4], 20-100 µg/mL[5], 0.005-40.0 µg/mL[3], 5-30 µg/mL[7], 50-1000 ppm[2] |
| Correlation Coefficient (r²) | > 0.999[4][5] |
| Accuracy (% Recovery) | 98.6–103.4%[1], 98.84%[4], 99.89%[5] |
| Precision (% RSD) | < 2.0%[1][2] |
| Limit of Detection (LOD) | 0.30 ppm (0.3 µg/mL)[1][2], 0.054 µg/mL[4], 0.1242 µg/mL[7] |
| Limit of Quantification (LOQ) | 1.0 ppm (1.0 µg/mL)[1][2], 0.164 µg/mL[4], 0.3776 µg/mL[7] |
| Specificity | No interference from excipients or degradation products was observed at the retention time of this compound.[1][3] |
| Robustness | The method was found to be robust with deliberate small variations in flow rate, mobile phase composition, and column temperature. |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, 30:70 v/v)
-
Phosphate Buffer (pH 2.9): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 2.9 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
4.1.2. Diluent Preparation A mixture of acetonitrile and deionized water in a 70:30 (v/v) ratio is recommended as the diluent.[1][2]
4.1.3. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 25 mL with the diluent and mix well.
4.1.4. Working Standard Solution Preparation (e.g., 50 µg/mL)
-
Pipette 5.0 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
4.1.5. Sample Preparation from Tablet Dosage Form (e.g., 10 mg tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3][4]
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[3]
-
Make up the volume to 100 mL with the diluent and mix well. This gives a stock solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 5.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 50 µg/mL.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is working correctly.
-
Inject the working standard solution (e.g., 50 µg/mL) five or six times.
-
Calculate the following parameters from the chromatograms:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
% RSD of Peak Areas: Should be ≤ 2.0%.
-
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug.[1][3][8]
4.3.1. Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 4 hours.[8]
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration and inject into the HPLC system.
4.3.2. Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Reflux the mixture at 80°C for 4 hours.[8]
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration and inject.
4.3.3. Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 5% v/v hydrogen peroxide.
-
Keep the solution at 40°C for 4 hours.[8]
-
Dilute with the mobile phase to a suitable concentration and inject.
4.3.4. Thermal Degradation
-
Keep the this compound solid drug in an oven at 80°C for 12 hours.[8]
-
After exposure, prepare a solution of a suitable concentration in the mobile phase and inject.
4.3.5. Photolytic Degradation
-
Expose the this compound solid drug to UV light (e.g., 1.2 million lux hours).[8]
-
Prepare a solution of a suitable concentration in the mobile phase and inject.
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.
-
Quantification: The amount of this compound in the sample can be calculated using the peak area and the calibration curve or by comparing the peak area with that of a standard of a known concentration.
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in this compound (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for this compound: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Stability-indicating HPLC method development and validation of this compound impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Protocol for In Vitro Assessment of Rivaroxaban's Anti-Xa Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban is a direct oral anticoagulant that specifically and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By blocking FXa, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[1] Accurate in vitro assessment of its anti-Xa activity is paramount for research, drug development, and in certain clinical scenarios. This document provides detailed protocols for the most common in vitro assays used to determine the anticoagulant effect of this compound: the chromogenic anti-Xa assay, Prothrombin Time (PT), and activated Partial Thromboplastin (B12709170) Time (aPTT).
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of both free FXa and FXa bound within the prothrombinase complex.[3][4] This inhibition is competitive and occurs in a concentration-dependent manner.[5][6] Unlike indirect FXa inhibitors, its action is independent of antithrombin.[3] The inhibition of FXa disrupts the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the overall thrombin burst and preventing the formation of a stable fibrin clot.[1][7]
Experimental Protocols
Chromogenic Anti-Xa Assay
This assay is the most specific and reliable method for measuring this compound concentration and its anti-Xa activity.[8][9] It is based on the principle that this compound in a plasma sample will inhibit a known amount of exogenous FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the this compound concentration in the sample.[10][11]
Materials:
-
Citrated human plasma (pooled normal plasma or patient plasma)
-
This compound calibrators and controls
-
Factor Xa reagent
-
Chromogenic FXa substrate (e.g., linked to p-nitroaniline)
-
Assay buffer (e.g., Tris-based buffer, pH 7.4-8.4)
-
50% Acetic Acid or other stopping reagent
-
Microplate reader capable of reading absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Assay Protocol: [10]
-
Pipette 25 µL of calibrator, control, or patient plasma into a microplate well.
-
Add 25 µL of Factor Xa reagent to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Add 50 µL of the chromogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of 50% acetic acid.
-
Measure the optical density (OD) at 405 nm.
-
-
Data Analysis:
-
Subtract the OD of the blank (a plasma sample where the stop solution is added before the substrate) from the OD of the test samples.[10]
-
Plot the OD values of the calibrators against their known concentrations to generate a standard curve.
-
Determine the this compound concentration in the patient samples by interpolating their OD values from the standard curve.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. This compound prolongs the PT in a dose-dependent manner, although the sensitivity can vary significantly depending on the thromboplastin reagent used.[13]
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin and calcium chloride)
-
Coagulometer
Procedure:
-
Sample Preparation: Spike pooled normal plasma with various concentrations of this compound.
-
Assay Protocol: [14]
-
Pre-warm the plasma sample and PT reagent to 37°C.
-
Pipette 100 µL of plasma into a cuvette.
-
Add 200 µL of the PT reagent to the plasma.
-
The coagulometer will automatically start a timer and detect the formation of a fibrin clot, recording the clotting time in seconds.
-
-
Data Analysis: Plot the PT (in seconds) against the this compound concentration. A linear relationship is often observed.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation. This compound also prolongs the aPTT, but this test is generally less sensitive than the PT for monitoring this compound.[15]
Materials:
-
Citrated human plasma
-
aPTT reagent (e.g., Actin FSL, a contact activator and phospholipids)
-
Calcium chloride (0.025 M)
-
Coagulometer
Procedure:
-
Sample Preparation: Spike pooled normal plasma with various concentrations of this compound.
-
Assay Protocol: [14]
-
Pre-warm the plasma, aPTT reagent, and calcium chloride to 37°C.
-
Pipette 100 µL of plasma and 100 µL of aPTT reagent into a cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 100 µL of pre-warmed calcium chloride to the mixture.
-
The coagulometer will start a timer and measure the time to clot formation in seconds.
-
-
Data Analysis: Plot the aPTT (in seconds) against the this compound concentration.
Data Presentation
The following tables summarize key quantitative data for this compound's in vitro anti-Xa activity.
Table 1: this compound Inhibition Constants and Kinetics for Factor Xa
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 0.4 ± 0.02 nM | [5] |
| Association Rate (kon) | 1.7 x 107 M-1s-1 | [2][6] |
| Dissociation Rate (koff) | 5 x 10-3 s-1 | [2][6] |
Table 2: this compound IC50 Values for Factor Xa and Related Complexes
| Target | IC50 Value | Reference |
| Prothrombinase Activity | 2.1 ± 0.4 nM | [5][6] |
| Clot-Associated Factor Xa | 75 nM | [5][6] |
| Free Factor Xa | >20 µM (selectivity vs. other serine proteases) | [6] |
Table 3: Effect of this compound on In Vitro Clotting Assays
| Assay | This compound Concentration | Effect | Reference |
| Prothrombin Time (PT) | Dose-dependent | Linear prolongation | |
| Trough Levels | Median 11.5 seconds | ||
| Peak Levels (4 hours post-dose) | Median 16.6 seconds | ||
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent | Prolongation (less sensitive than PT) | [16] |
| Trough Levels | Often within normal range | [15] | |
| Peak Levels | Elevated | [15] |
Conclusion
The in vitro assessment of this compound's anti-Xa activity can be reliably performed using a chromogenic anti-Xa assay, which provides the most accurate and specific measurement of its anticoagulant effect. While PT and aPTT assays are also prolonged by this compound and can be useful for qualitative assessment, their results are more variable and reagent-dependent. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development to effectively evaluate the in vitro anticoagulant properties of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Xa Activity Monitoring for Optimizing this compound Dosage in Chinese Patients with Cerebral Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Anti-Xa | MLabs [mlabs.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the effects of apixaban and this compound on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Performance of coagulation tests in patients on therapeutic doses of this compound. A cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activated Partial Thromboplastin Time or Prothrombin Time Prolongation During this compound Administration: Clinical Risk Factors and Outcomes Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rivaroxaban in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the direct Factor Xa inhibitor, rivaroxaban, in various preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other novel antithrombotic agents.
Introduction to this compound
This compound is a highly selective, orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[2] Its predictable pharmacokinetic and pharmacodynamic profile makes it a valuable tool for thrombosis research in various animal models.[1][2]
Key Signaling Pathway of this compound's Antithrombotic Action
This compound's primary mechanism involves the direct inhibition of Factor Xa, which is the converging point of the intrinsic and extrinsic coagulation pathways. This inhibition leads to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation. Recent studies also suggest that this compound may have antiplatelet effects by inhibiting FXa-driven platelet activation via the Protease-Activated Receptor-1 (PAR-1).[3][4]
Caption: this compound's mechanism of action in inhibiting thrombosis.
Animal Models of Thrombosis
The choice of animal model is critical and should align with the specific research question, considering the type of thrombosis (arterial vs. venous) and the desired endpoints.
Caption: Workflow for selecting an appropriate animal model of thrombosis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in various animal models.
Table 1: Efficacy of this compound in Arterial Thrombosis Models
| Animal Model | Species | This compound Dose (mg/kg) | Key Findings | Reference |
| Photochemical Injury (Carotid Artery) | Mouse | 1.0, 1.5, 2.0, 3.0 | Dose-dependent prolongation of time to occlusion and stable thrombosis.[5] | [5] |
| Ferric Chloride Injury (Carotid Artery) | Mouse | 6.0 | Reduced thrombus stability.[3] | [3] |
| Electrolytic/Ferric Chloride Injury (Carotid Artery) | Rat | Not Specified | Reduced thrombus size.[6] | [6] |
Table 2: Efficacy of this compound in Venous Thromboembolism (VTE) Models
| Animal Model | Species | This compound Dose (mg/kg/day) | Key Findings | Reference |
| IVC Stenosis & Thromboplastin-induced Hypercoagulability | Rat | Not Specified | Reduced thrombosis.[6] | [6] |
| Heparin-induced Deep Vein Thrombosis | Rat | 10 | Attenuated deep venous thrombosis.[7][8] | [7][8] |
| Venous Thromboembolism secondary to IMHA | Dog | ~1.0 | Resolution of clinical signs and normalization of coagulation parameters.[9] | [9] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) | Key Pharmacodynamic Effect | Reference |
| Mouse | 1.2 (in chow) | 150 - 260 | Not Specified | Not Specified | [10] |
| Cat | 2.5 (total dose) | ~150 - 250 (target range) | 1 - 3 | Dose-dependent prolongation of coagulation times.[11][12] | [11][12] |
| Dog | 0.5 (q12h) | Variable | Not Specified | Comparable anticoagulant effects to apixaban.[13] | [13] |
| Pig | 1.0 (infusion) | Not Specified | Not Specified | Effective anticoagulation reversed by prothrombin complex concentrate.[14] | [14] |
Experimental Protocols
Arterial Thrombosis: Photochemical Injury Model in Mice
This model induces endothelial injury and subsequent platelet-rich thrombus formation in the carotid artery.[5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Rose Bengal (50 mg/kg)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Helium-neon laser (543 nm)
-
Doppler flow probe
Protocol:
-
Anesthetize the mouse and surgically expose the left common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously.
-
Concomitantly, inject Rose Bengal (50 mg/kg) intravenously.
-
Immediately following the Rose Bengal injection, illuminate a 1.5 mm segment of the carotid artery with the helium-neon laser.
-
Monitor blood flow continuously until stable occlusion occurs or for a predetermined observation period (e.g., 60 minutes).
-
Record the time to first occlusion and the time to stable thrombosis.
-
At the end of the experiment, euthanize the animal and the carotid artery can be harvested for histological analysis.
Caption: Experimental workflow for the photochemical injury model.
Venous Thromboembolism: Inferior Vena Cava (IVC) Stenosis Model in Rats
This model mimics venous stasis, a key factor in the development of deep vein thrombosis (DVT).[6][15]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
20-gauge blunt needle
Protocol:
-
Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.
-
Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before surgery.
-
To induce stenosis, place a 20-gauge needle alongside the IVC and tie a silk ligature around both the IVC and the needle.
-
Remove the needle to create a standardized stenosis.
-
Close the abdominal incision in layers.
-
After a specified period (e.g., 24 or 48 hours), re-anesthetize the animal, harvest the IVC, and isolate the thrombus.
-
Measure the thrombus weight and length.
Caption: Experimental workflow for the IVC stenosis model of DVT.
Disseminated Intravascular Coagulation (DIC): Lipopolysaccharide (LPS)-induced Model in Mice
This model induces a systemic inflammatory response leading to widespread microvascular thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
Protocol:
-
Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before LPS challenge.
-
Inject a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally to induce DIC.
-
At various time points after LPS injection (e.g., 4, 8, 24 hours), collect blood samples via cardiac puncture for analysis of coagulation parameters (platelet count, D-dimer, fibrinogen).
-
Euthanize the animals and harvest organs (e.g., lungs, kidneys, liver) for histological examination to assess for fibrin deposition and microthrombi.
References
- 1. Preclinical and clinical characteristics of this compound: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound Reduces Arterial Thrombosis by Inhibition of FXa-Driven Platelet Activation via Protease Activated Receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the factor Xa inhibitor this compound on arterial thrombosis in wild-type and apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with this compound and monitoring of coagulation profiles in two dogs with venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and pharmacodynamic evaluation of oral this compound in healthy adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. Reversing this compound Anticoagulation as Part of a Multimodal Hemostatic Intervention in a Polytrauma Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
Application Notes and Protocols for Cell-Based Assays to Study Rivaroxaban's Effect on the Coagulation Cascade
Introduction
Rivaroxaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By binding directly and reversibly to both free and clot-bound FXa, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] Understanding and quantifying the anticoagulant effect of this compound is paramount in research, drug development, and clinical management. This document provides detailed application notes and protocols for key cell-based and plasma-based assays used to evaluate the pharmacodynamic effects of this compound on the coagulation system.
Mechanism of Action: this compound in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways, both of which converge on the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a pivotal enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[2][4]
This compound exerts its anticoagulant effect by directly inhibiting the activity of Factor Xa, thereby decreasing thrombin generation.[4][5] Unlike indirect inhibitors, its action does not require cofactors like antithrombin.[3][4]
Application Note 1: Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade.[6] It measures the time in seconds for a fibrin clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a source of tissue factor and phospholipids) and calcium.[6] this compound prolongs PT in a concentration-dependent manner, but the extent of prolongation is highly variable depending on the thromboplastin reagent used.[7][8] Therefore, the PT assay is considered a qualitative measure of this compound's effect.[7][9]
Data Presentation: Effect of this compound on PT
| This compound Concentration (ng/mL) | Approximate PT (seconds) | Notes |
| 0 (Baseline) | 10 - 13 | Normal range.[6] |
| 66 - 258 | ~2x Baseline | Two-fold prolongation observed in this concentration range, but varies significantly with the reagent.[10] |
| Peak (2-4h post-dose) | Prolonged | Significant prolongation is expected at peak plasma concentrations.[7][11] |
| Trough (>12h post-dose) | Near Normal | PT may return to near baseline, potentially not reflecting residual anticoagulant effect.[11][12] |
Experimental Protocol: Prothrombin Time (PT)
1. Principle: This assay measures the clotting time of plasma after activation of the extrinsic pathway by adding tissue factor (thromboplastin) and calcium. The time from addition to clot formation is recorded.[6]
2. Materials and Reagents:
-
Platelet-Poor Plasma (PPP) from subjects or spiked with this compound.
-
PT Reagent (Thromboplastin with calcium, e.g., Neoplastin CI Plus).
-
Coagulometer (optical or mechanical).
-
Calibrators and Controls.
-
3.2% Buffered Sodium Citrate (B86180) blood collection tubes.
3. Sample Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube. The tube must be filled to at least 90% capacity.[6]
-
Invert the tube gently multiple times to ensure proper mixing.
-
Centrifuge at 1500 x g for 15 minutes at room temperature to obtain Platelet-Poor Plasma (PPP).
-
Carefully aspirate the supernatant (PPP) and store on ice for immediate use or freeze at -80°C for later analysis.
4. Assay Procedure:
-
Pre-warm the PT reagent and the coagulometer's reaction cuvettes to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette and incubate for 3-5 minutes at 37°C.
-
Rapidly add 100 µL of the pre-warmed PT reagent to the cuvette to start the reaction and the timer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform all measurements in duplicate.
5. Data Analysis:
-
Record the clotting time in seconds.
-
Compare the PT of this compound-containing samples to a baseline or control sample.
-
Note: The International Normalized Ratio (INR) is not suitable for monitoring this compound and should not be used.[7]
Application Note 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of coagulation.[13] It measures the clotting time of plasma after the addition of a contact activator (e.g., silica), phospholipids (B1166683) (partial thromboplastin), and calcium. This compound can prolong the aPTT, but its effect is generally weaker and less consistent than its effect on the PT.[7][13] The sensitivity of aPTT reagents to this compound also varies considerably.[14]
Data Presentation: Effect of this compound on aPTT
| This compound Concentration | Approximate aPTT (seconds) | Notes |
| 0 (Baseline) | 25 - 35 | Typical normal range. |
| Peak (2-4h post-dose) | Moderately Prolonged | The degree of prolongation is variable and often less pronounced than PT.[11] |
| Trough (>12h post-dose) | Often Normal | A normal aPTT does not rule out the presence of clinically relevant this compound concentrations.[12] |
Experimental Protocol: Activated Partial Thromboplastin Time (aPTT)
1. Principle: This assay measures the clotting time of plasma after activation of the intrinsic pathway. A contact activator and partial thromboplastin are added and incubated with the plasma, followed by the addition of calcium to initiate clotting.[13]
2. Materials and Reagents:
-
Platelet-Poor Plasma (PPP).
-
aPTT Reagent (containing a contact activator and phospholipids).
-
0.025 M Calcium Chloride (CaCl₂).
-
Coagulometer.
-
Calibrators and Controls.
3. Sample Preparation:
-
Prepare Platelet-Poor Plasma (PPP) as described in the PT protocol.
4. Assay Procedure:
-
Pre-warm CaCl₂ solution and the coagulometer to 37°C.
-
Pipette 50 µL of PPP into a reaction cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of contact factors.
-
Rapidly add 50 µL of pre-warmed 0.025 M CaCl₂ to initiate the reaction and the timer.
-
The coagulometer detects clot formation and records the time in seconds.
-
Perform all measurements in duplicate.
5. Data Analysis:
-
Record the clotting time in seconds.
-
Compare the aPTT of this compound-containing samples to a baseline or control sample.
Application Note 3: Thrombin Generation Assay (TGA)
The Thrombin Generation Assay (TGA), often performed using Calibrated Automated Thrombography (CAT), provides a global assessment of the coagulation system by measuring the total amount of thrombin generated over time in plasma.[15][16] It is more comprehensive than traditional clotting time tests. This compound significantly alters the TGA curve, primarily by prolonging the initiation phase (Lag Time) and reducing the amount and rate of thrombin generation (Endogenous Thrombin Potential and Peak Thrombin).[15][17]
Data Presentation: Effect of this compound on TGA Parameters
| Parameter | Effect of this compound | Finding |
| Lag Time | Increased | This compound delays the initiation of thrombin generation.[15][17] |
| Endogenous Thrombin Potential (ETP) | Decreased | The total amount of thrombin formed is reduced.[15][17] |
| Peak Thrombin | Decreased | The maximum concentration of thrombin generated is lowered.[15][17] |
| Time to Peak (ttPeak) | Increased | The time to reach the maximum thrombin concentration is prolonged.[15] |
Note: The magnitude of these effects is dose-dependent.
Experimental Protocol: Thrombin Generation Assay (TGA)
1. Principle: In the presence of a trigger (e.g., tissue factor) and phospholipids, thrombin generation is initiated in a plasma sample. A fluorogenic substrate that is cleaved by thrombin is added, and the resulting fluorescence is measured over time. The signal is converted into a thrombin concentration curve by comparing it to a known thrombin calibrator.[15][18]
2. Materials and Reagents:
-
Platelet-Poor Plasma (PPP).
-
TGA Reagent Kit (e.g., Technothrombin TGA), including:
-
Tissue Factor/Phospholipid Trigger Reagent.
-
Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
Thrombin Calibrator.
-
Reaction Buffer (containing CaCl₂).
-
-
Fluorometer with a 37°C incubator (e.g., SpectraMax M5).
-
96-well microtiter plates (black, flat-bottom).
-
TGA analysis software.
3. Sample Preparation:
-
Prepare Platelet-Poor Plasma (PPP) as described in the PT protocol.
4. Assay Procedure:
-
Prepare reagents according to the manufacturer's instructions.
-
Pipette 80 µL of PPP into wells of the 96-well plate.
-
In separate wells, prepare the thrombin calibrator according to the kit protocol.
-
Pre-warm the plate to 37°C.
-
Add 20 µL of the Trigger/Fluorogenic Substrate mix to each well to start the reaction.
-
Immediately place the plate in the fluorometer and begin reading fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) at timed intervals for at least 60 minutes.[19]
5. Data Analysis:
-
The software uses the calibrator reading to convert the fluorescence signal into thrombin concentration (nM).
-
A thrombogram (thrombin concentration vs. time) is generated for each sample.
-
Key parameters are calculated from the curve: Lag Time (min), ETP (nM*min), Peak Thrombin (nM), and Time to Peak (min).
-
Compare the parameters of this compound-treated samples to controls.
Application Note 4: Chromogenic Anti-Factor Xa Assay
The chromogenic anti-Factor Xa (anti-FXa) assay is the recommended method for the quantitative measurement of this compound plasma concentrations.[7][20] It is specific, sensitive, and shows a strong linear correlation with this compound levels determined by mass spectrometry.[9][20]
Data Presentation: this compound Quantification with Anti-FXa Assay
| This compound Concentration (ng/mL) | Anti-Xa Activity (IU/mL) | Correlation (r²) |
| 1 - 59 | Correlated up to ~1.40 | >0.99[21] |
| 20 - 660 | Wide measurable range | >0.97[22] |
Note: Assays must be calibrated specifically for this compound to ensure accuracy. Using heparin calibrators will lead to inaccurate results.[21]
Experimental Protocol: Chromogenic Anti-Factor Xa Assay
1. Principle: A known amount of excess Factor Xa is added to a plasma sample containing this compound. The this compound inhibits a portion of the FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA). The amount of color produced is inversely proportional to the concentration of this compound in the sample.
2. Materials and Reagents:
-
Platelet-Poor Plasma (PPP).
-
Anti-FXa Assay Kit (e.g., Biophen DiXaI, Hyphen BioMed), including:
-
Factor Xa Reagent.
-
Chromogenic Substrate specific for FXa.
-
Reaction Buffer.
-
-
This compound Calibrators and Controls.
-
Spectrophotometer or automated coagulation analyzer capable of reading absorbance at 405 nm.
-
Microtiter plates or analyzer cuvettes.
3. Sample Preparation:
-
Prepare Platelet-Poor Plasma (PPP) as described in the PT protocol.
4. Assay Procedure (Manual Method):
-
Pre-warm reagents and plate/cuvettes to 37°C.
-
Pipette 50 µL of calibrators, controls, or PPP samples into wells.
-
Add 50 µL of Factor Xa Reagent to each well. Incubate for a specified time (e.g., 120 seconds) at 37°C.
-
Add 50 µL of the pre-warmed Chromogenic Substrate to initiate the colorimetric reaction.
-
Incubate for a specified time (e.g., 180 seconds) at 37°C.
-
Add a stop solution (e.g., 2% citric acid) if required by the kit.
-
Read the optical density (OD) at 405 nm.
5. Data Analysis:
-
Construct a calibration curve by plotting the OD405 of the calibrators against their known this compound concentrations.
-
Determine the this compound concentration of the unknown samples by interpolating their OD values from the calibration curve.
-
Results are expressed in ng/mL of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The mechanism of action of this compound--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. fiveable.me [fiveable.me]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The Influence of Assay Selection on Prothrombin Time Measured in Patients Treated With this compound for Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. This compound differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thrombosiscanada.ca [thrombosiscanada.ca]
- 13. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 14. Activated Partial Thromboplastin Time or Prothrombin Time Prolongation During this compound Administration: Clinical Risk Factors and Outcomes Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Effects Illustrate the Underestimated Importance of Activated Platelets in Thrombin Generation Assessed by Calibrated Automated Thrombography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calibrated Automated Thrombinography (CAT), a Tool to Identify Patients at Risk of Bleeding during Anticoagulant Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombin generation using the calibrated automated thrombinoscope to assess reversibility of dabigatran and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. haemoscan.com [haemoscan.com]
- 19. Plasma-Based Thrombin Generation Assays [bio-protocol.org]
- 20. This compound: Quantification by anti-FXa assay and influence on coagulation tests: a study in 9 Swiss laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of this compound Exposure via Anti-Xa Levels During VTE Prophylaxis in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of Rivaroxaban in Modulating CRISPR-Cas9 Gene Editing Outcomes
Introduction and Rationale
The precision and efficiency of CRISPR-Cas9 gene editing are intrinsically linked to the cellular DNA repair mechanisms that are active following the introduction of a double-strand break (DSB) by the Cas9 nuclease. The two primary pathways for DSB repair are the error-prone non-homologous end joining (NHEJ) pathway, which can lead to insertions and deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise gene editing when a donor template is provided.[1][2][3][4] A significant challenge in the field is to enhance the efficiency of HDR over NHEJ, particularly in therapeutic applications where precise gene correction is paramount.[1][3]
Rivaroxaban is a direct oral anticoagulant that specifically inhibits Factor Xa, a critical serine protease in the coagulation cascade.[5][6] While the primary role of the coagulation system is in hemostasis, emerging evidence suggests that its components can influence various cellular processes, including signaling pathways related to inflammation and tissue repair. This has led to the hypothesis that modulating the activity of key coagulation factors could have unforeseen effects on other intricate cellular functions, such as the DNA damage response (DDR).
These application notes outline a hypothetical research framework to investigate the potential of this compound to modulate the outcomes of CRISPR-Cas9 gene editing. The central hypothesis is that the inhibition of Factor Xa by this compound may influence intracellular signaling cascades that intersect with the DDR, thereby altering the balance between the NHEJ and HDR pathways. The following protocols provide a comprehensive guide for researchers to explore this novel application, with the aim of identifying new strategies to enhance the precision of CRISPR-Cas9-mediated gene editing.
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the potential effects of this compound on CRISPR-Cas9 gene editing outcomes. These tables are for illustrative purposes and represent the type of data that could be generated using the protocols described below.
Table 1: Effect of this compound on HDR and NHEJ Frequencies
| This compound Concentration (nM) | Cell Viability (%) | HDR Frequency (%) | NHEJ (Indel) Frequency (%) |
| 0 (Control) | 98 ± 2.1 | 15 ± 1.8 | 75 ± 4.5 |
| 10 | 97 ± 2.5 | 25 ± 2.2 | 65 ± 3.9 |
| 50 | 95 ± 3.1 | 38 ± 3.5 | 50 ± 4.1 |
| 100 | 92 ± 4.0 | 45 ± 3.8 | 42 ± 3.7 |
| 200 | 85 ± 5.2 | 30 ± 2.9 | 48 ± 4.0 |
Table 2: Analysis of Off-Target Mutations at Predicted Loci
| Treatment Group | Off-Target Locus 1 (Mutations/1000 reads) | Off-Target Locus 2 (Mutations/1000 reads) | Off-Target Locus 3 (Mutations/1000 reads) |
| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.9 ± 1.2 |
| This compound (100 nM) | 2.1 ± 0.4 | 1.5 ± 0.3 | 4.3 ± 0.7 |
Table 3: Gene Expression Analysis of Key DNA Repair Proteins
| Treatment Group | RAD51 (Fold Change) | 53BP1 (Fold Change) | BRCA1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 2.5 | 0.6 | 2.2 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture a human cell line (e.g., HEK293T or a disease-relevant cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to final concentrations (e.g., 10, 50, 100, 200 nM). A vehicle control with an equivalent concentration of DMSO should be prepared.
-
Pre-treatment: 2 hours prior to transfection, replace the cell culture medium with the medium containing the different concentrations of this compound or the vehicle control.
Protocol 2: CRISPR-Cas9 Transfection for HDR
-
Component Preparation:
-
sgRNA: Synthesize or in vitro transcribe an sgRNA targeting the gene of interest.
-
Cas9: Use a high-fidelity Cas9 nuclease.
-
Donor Template: Design a single-stranded oligodeoxynucleotide (ssODN) donor template with the desired genetic modification flanked by homology arms (50-100 nt) to the target site.
-
-
RNP Complex Formation:
-
Incubate the sgRNA and Cas9 protein at a 1:1 molar ratio at room temperature for 10 minutes to form the ribonucleoprotein (RNP) complex.
-
-
Transfection:
-
In a separate tube, mix the RNP complex and the ssODN donor template.
-
Use a lipid-based transfection reagent or electroporation to deliver the CRISPR-Cas9 components into the cells pre-treated with this compound.
-
-
Post-transfection Incubation: Incubate the cells for 48-72 hours in the continued presence of this compound or vehicle control.
Protocol 3: Assessment of Gene Editing Efficiency
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using primers flanking the target site.
-
Quantification of HDR and NHEJ:
-
Next-Generation Sequencing (NGS): The preferred method for accurate quantification. Analyze the sequencing data to determine the percentage of reads corresponding to the precise HDR-mediated edit, wild-type allele, and various indels resulting from NHEJ.
-
T7 Endonuclease I (T7E1) Assay: A gel-based method for estimating NHEJ frequency.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: Can be used if the HDR event introduces or removes a restriction site.
-
-
Cell Viability Assay: Perform an MTS or similar assay on a parallel set of treated cells to assess the cytotoxicity of this compound at the tested concentrations.
Protocol 4: Off-Target Analysis
-
In Silico Prediction: Use online tools to predict potential off-target sites for the chosen sgRNA.
-
Amplification of Off-Target Loci: Design primers to amplify the top predicted off-target sites from the genomic DNA of treated cells.
-
NGS Analysis: Perform deep sequencing of the amplified off-target loci to quantify the frequency of mutations.
Protocol 5: Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Harvest cells 24 hours post-transfection and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for key genes involved in the HDR and NHEJ pathways (e.g., RAD51, BRCA1, 53BP1). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Visualizations
Caption: Hypothetical pathway of this compound's influence on DNA repair choice.
Caption: Workflow for testing this compound in CRISPR experiments.
Caption: Logical flow from hypothesis to expected experimental outcomes.
References
- 1. CRISPR-Cas9-mediated homology-directed repair for precise gene editing [scholarworks.indianapolis.iu.edu]
- 2. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic gene editing strategies using CRISPR-Cas9 for the β-hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preparation of Rivaroxaban Stock Solutions for In-Vitro Experiments
Introduction
Rivaroxaban is a potent, orally active, and direct inhibitor of Factor Xa (Ki = 0.4 nM), a critical enzyme in the blood coagulation cascade.[1][2] Its high specificity and predictable pharmacokinetics have made it a widely used anticoagulant. In research and drug development, this compound serves as a crucial tool for in-vitro studies of coagulation, thrombosis, and the evaluation of novel antithrombotic agents. Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. Due to its physicochemical properties, specifically its low aqueous solubility, a standardized protocol is essential for preparing viable stock and working solutions.[2]
This application note provides a detailed protocol for the preparation of this compound stock solutions for use in a variety of in-vitro experiments, such as enzyme activity assays, cell-based assays, and plasma coagulation tests.
Physicochemical Properties
This compound is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[2] It is supplied as a white to yellowish, non-hygroscopic crystalline solid.[1][3] Understanding its solubility profile is key to preparing homogenous and stable solutions. This compound's solubility in aqueous media is very low (5-7 mg/L) and largely independent of pH in the range of 1 to 9.[2] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]
Data Summary
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: this compound Properties and Solubility
| Parameter | Value | Reference |
| Molecular Weight | 435.9 g/mol | [1][3] |
| Appearance | Crystalline Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Aqueous Buffers (pH 1-9) | 5-7 mg/L (Sparingly Soluble) | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Reference |
| Solid Compound | -20°C | ≥ 4 years | [1] |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | Recommended for long-term storage. A stock solution in a refrigerator was stable for 7 days. | [4] |
| Aqueous Working Solution | 2-8°C | Not recommended for storage longer than one day. Prepare fresh before use. | [1] |
| General Guideline | Protect from Light | Solutions containing this compound should be protected from light. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 10 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which can be stored for later use.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Inert gas (e.g., Argon or Nitrogen) - Optional but recommended
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound solid. Using the previous example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary, but ensure the solution returns to room temperature before final volume adjustments or storage.
-
Inert Gas Purge (Optional): For enhanced stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap.[1] This displaces oxygen and minimizes oxidative degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Clearly label the vial with the compound name, concentration, solvent, and preparation date.
Protocol 2: Preparation of Aqueous Working Solutions for In-Vitro Assays
This protocol describes the dilution of the concentrated organic stock solution into an aqueous buffer suitable for the specific in-vitro experiment.
Materials:
-
Concentrated this compound Stock Solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS pH 7.2, Tris buffer, cell culture medium)
-
Sterile microcentrifuge tubes or appropriate dilution vials
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the final concentration of this compound needed for your experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%, and often <0.1%) to avoid solvent-induced artifacts. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiment.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is best practice to add the small volume of the this compound stock solution to the larger volume of the aqueous buffer, not the other way around, to prevent precipitation.
-
Example: To prepare a 10 µM working solution from a 10 mM DMSO stock (assuming MW = 435.9 g/mol ; 10 mg/mL ≈ 22.9 mM):
-
First, prepare an intermediate dilution by adding 10 µL of the 22.9 mM stock to 2280 µL of aqueous buffer to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of the final assay buffer to achieve a 10 µM working solution. The final DMSO concentration would be very low.
-
-
-
Mixing: Vortex gently after each dilution step to ensure the solution is homogenous.
-
Use Immediately: Aqueous solutions of this compound are not stable for long periods.[1] It is strongly recommended to prepare these working solutions fresh on the day of the experiment and use them promptly. Do not store aqueous working solutions.
Visualizations
The following diagram illustrates the general workflow for preparing this compound solutions for in-vitro use.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for this compound: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. uspnf.com [uspnf.com]
Application Notes and Protocols for the Use of Rivaroxaban in Preventing Clotting in Extracorporeal Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal circuits are indispensable in modern medicine, with applications ranging from hemodialysis and continuous renal replacement therapy (CRRT) to cardiopulmonary bypass (CPB) and extracorporeal membrane oxygenation (ECMO). A primary challenge in the use of these circuits is the prevention of thrombosis, which can lead to circuit failure and adverse patient outcomes. Rivaroxaban, a direct oral anticoagulant that specifically inhibits Factor Xa, presents a potential alternative to traditional anticoagulants like heparin. These application notes provide a summary of the current understanding and protocols for evaluating this compound's efficacy in preventing clotting in various extracorporeal circuits.
Mechanism of Action: this compound directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[1] By inhibiting Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[1][2]
Signaling Pathway: Coagulation Cascade and this compound's Point of Intervention
References
Application Notes and Protocols for In Vivo Imaging of Rivaroxaban's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By selectively blocking FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1][2][3] While its efficacy is well-established through clinical trials and plasma-based coagulation assays, in vivo imaging techniques offer a powerful, non-invasive approach to directly visualize and quantify the pharmacodynamic effects of this compound at the site of thrombosis. These techniques are invaluable in preclinical research for understanding drug mechanisms, optimizing dosing regimens, and evaluating therapeutic efficacy in real-time within a living organism.
This document provides detailed application notes and experimental protocols for several key in vivo imaging modalities used to monitor the effects of this compound on thrombus formation, resolution, and underlying biological activity.
Mechanism of Action: The Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting both free Factor Xa and FXa bound within the prothrombinase complex. This action occurs at the convergence point of the intrinsic and extrinsic coagulation pathways, effectively attenuating the amplification of thrombin generation.
Caption: this compound directly inhibits Factor Xa, a key protease where the intrinsic and extrinsic coagulation pathways converge.
General Experimental Workflow
A typical preclinical study to assess this compound's efficacy using in vivo imaging follows a standardized workflow. This involves inducing thrombosis in an animal model, performing baseline imaging to confirm thrombus formation, administering the therapeutic agent, and conducting follow-up imaging to monitor changes over time.
References
Application Notes and Protocols: Investigating the Impact of Rivaroxaban on Platelet Aggregation
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to study the effects of the direct oral anticoagulant rivaroxaban on platelet aggregation. The protocols outlined below cover a range of in vitro assays to assess various aspects of platelet function.
Introduction
This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, this compound effectively reduces thrombin generation, a key step in the formation of blood clots.[1] While its primary mechanism is anticoagulation, the impact of this compound on platelet function is a subject of ongoing research. Thrombin is a potent platelet agonist, and by reducing its generation, this compound can indirectly inhibit thrombin-induced platelet aggregation.[2] However, studies have shown conflicting results regarding its direct effects on platelet aggregation induced by other agonists.[3][4][5] Some research suggests that this compound may also have direct antiplatelet effects by inhibiting FXa-driven platelet activation.[6]
These protocols provide a framework for investigating the multifaceted interaction between this compound and platelets.
Signaling Pathways and Experimental Workflow
Coagulation Cascade and this compound's Mechanism of Action
The following diagram illustrates the coagulation cascade and the point of intervention for this compound.
General Experimental Workflow for Platelet Aggregation Studies
The diagram below outlines a typical workflow for studying the impact of this compound on platelet aggregation.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Sample Preparation:
-
Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP if necessary.
-
Pre-incubate the PRP with desired concentrations of this compound or vehicle control for 15 minutes.[7]
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist to the PRP sample and record the change in light transmission for a defined period (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated.
Multiplate Electrode Aggregometry (MEA)
Principle: MEA measures platelet aggregation in whole blood by detecting the change in electrical impedance between two sets of electrodes as platelets aggregate on them.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).
-
Sample Preparation:
-
Allow the blood to rest for at least 30 minutes at room temperature before use.
-
Pre-incubate the whole blood with desired concentrations of this compound or vehicle control.
-
-
Aggregation Measurement:
-
Pipette the pre-incubated whole blood into the test cuvettes of the Multiplate Analyzer.
-
Add the chosen agonist.
-
The instrument automatically records the aggregation over a set time.
-
-
Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the aggregation tracing.
Flow Cytometry for Platelet Activation Markers
Principle: Flow cytometry can be used to quantify the expression of surface markers on platelets that are upregulated upon activation, such as P-selectin (CD62P) and the activated form of the fibrinogen receptor (PAC-1).
Protocol:
-
Sample Preparation:
-
Use either PRP or whole blood.
-
Incubate samples with this compound or vehicle control.
-
Stimulate the platelets with an agonist.
-
-
Antibody Staining:
-
Add fluorescently labeled antibodies specific for platelet markers (e.g., CD41/CD61 for platelet identification, CD62P for activation) to the samples.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Analysis:
-
Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity.
Data Presentation
The following tables summarize quantitative data from published studies on the effect of this compound on platelet aggregation.
Table 1: Effect of this compound on Tissue Factor-Induced Platelet Aggregation [2]
| This compound Concentration (ng/mL) | Ticagrelor Concentration (µg/mL) | Mean Inhibition of Platelet Aggregation (%) |
| 15 | 0 | 20 (nonsignificant) |
| 30 | 0 | 37 |
| 0 | 1.0 | 17 |
| 0 | 3.0 | 31 |
| 15 | 1.0 | Synergistically increased |
| 30 | 3.0 | Synergistically increased |
Table 2: Platelet Aggregation in Patients Before and After this compound Treatment [4]
| Agonist | Change in Platelet Aggregation |
| Adenosine Diphosphate (ADP) | No significant change |
| Epinephrine | No significant change |
| Arachidonic Acid | No significant change |
| Collagen | No significant change |
| Thrombin | No significant change |
Table 3: LTA in Response to Various Agonists with In Vitro this compound [7]
| Agonist | This compound Concentrations (ng/mL) | Effect on LTA |
| ADP (5 µM) | 50, 150, 250 | Not modified |
| TRAP (10 µM) | 50, 150, 250 | Not modified |
| Human γ-thrombin (1.5 ng/mL) | 50, 150, 250 | Not modified |
| Tissue Factor (TF) | 50, 150, 250 | Inhibited at all concentrations |
Conclusion
The provided protocols offer a comprehensive approach to studying the impact of this compound on platelet aggregation. The choice of method will depend on the specific research question. LTA is the gold standard for assessing platelet aggregation in PRP, while MEA allows for the analysis of platelet function in a more physiological whole blood environment. Flow cytometry provides detailed information on the expression of specific platelet activation markers. It is evident that this compound's effect is more pronounced on tissue factor-induced aggregation, which is closely linked to the coagulation cascade, while its direct effects on agonist-induced aggregation remain a complex area of study. Researchers should consider the interplay between this compound's anticoagulant and potential antiplatelet effects when designing and interpreting their experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound on Platelet Activation and Platelet–Coagulation Pathway Interaction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rivaroxaban Solubility Challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with rivaroxaban in aqueous buffers during their experiments.
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
-
Question 1: I've added this compound powder directly to my aqueous buffer (e.g., PBS), but it won't dissolve. What should I do?
Answer: Direct dissolution of this compound in aqueous buffers is challenging due to its poor water solubility.[1][2] this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3][4] Its solubility in aqueous media is very low, in the range of 5-7 µg/mL.[3]
Recommended Solution: A common and effective method is to first dissolve this compound in an organic solvent and then dilute it with your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose.[1][2]
Protocol for DMSO Co-Solvent Method:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO. This compound's solubility in DMSO is approximately 10 mg/mL.[1]
-
Once fully dissolved, slowly add the aqueous buffer of your choice (e.g., PBS, pH 7.2) to the this compound-DMSO solution while vortexing or stirring.
-
For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of this compound is approximately 0.5 mg/mL.[1]
-
Important: It is not recommended to store the aqueous solution for more than one day.[1]
-
-
Question 2: My experiment is sensitive to organic solvents like DMSO. Are there alternative methods to dissolve this compound in an aqueous buffer?
Answer: Yes, several alternative methods can enhance the aqueous solubility of this compound without relying on high concentrations of organic co-solvents. These include the use of cyclodextrins, surfactants, or preparing solid dispersions.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved water solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[5][6][7][8]
-
Surfactants: Surfactants like Sodium Lauryl Sulfate (SLS) can increase the solubility of poorly soluble drugs by forming micelles.[9][10][11][12][13] The use of surfactants is a common strategy in dissolution media for in vitro testing.[7]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix. Common carriers include polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[14][15][16][17][18] This method can convert the crystalline form of the drug to a more soluble amorphous form.[14]
-
Frequently Asked Questions (FAQs)
-
Question 3: What is the solubility of this compound in common solvents and buffers?
Answer: The solubility of this compound varies significantly depending on the solvent and the pH of the buffer. It is practically insoluble in water and most aqueous buffers across a pH range of 1 to 9.[2]
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | Solubility | Reference |
| Water | Practically Insoluble (5-7 µg/mL) | [2][3] |
| 0.1 M HCl | 40 µg/mL | [19] |
| pH 4.5 Acetate Buffer | 200 µg/mL | [19] |
| pH 6.8 Phosphate Buffer | 30 µg/mL | [19] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Acetone (B3395972) | Slightly Soluble | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
-
Question 4: How can I prepare a stock solution of this compound for my experiments?
Answer: Preparing a concentrated stock solution in an organic solvent is the most practical approach.
Protocol for Preparing a this compound Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Add a precise volume of DMSO to achieve a concentration of 10 mg/mL.
-
Gently warm and vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at an appropriate temperature as recommended by the supplier.
-
For experiments, dilute the stock solution into your aqueous buffer immediately before use.
-
-
Question 5: I need to increase the dissolution rate of this compound for an in vitro release study. What methods are recommended?
Answer: Several formulation strategies can significantly enhance the dissolution rate of this compound. These are particularly useful in drug development and formulation science.
-
Solid Dispersions: Preparing solid dispersions with hydrophilic polymers like PEG 4000 or PEG 6000 has been shown to increase the dissolution rate by over two-fold.[15][16][17] The solvent evaporation or melting techniques are commonly used to prepare these dispersions.[15][16]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase the surface area available for dissolution.[20][21][22][23] Nanosuspensions can be prepared by methods such as precipitation or solvent evaporation.[20][23]
-
Microspheres: Formulating this compound into microspheres with water-soluble carriers (e.g., PVP) and surfactants (e.g., SLS) can improve the dissolution rate by approximately 3.4 to 4.5-fold.[11][12][13]
-
Co-crystals: The formation of co-crystals with other molecules can alter the crystalline structure of this compound, leading to improved solubility and dissolution rates.[9]
Table 2: Comparison of Different Methods to Enhance this compound Dissolution
-
| Method | Key Excipients/Carriers | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | PEG 4000, PEG 6000 | > 2-fold increase in dissolution | [15][16][17] |
| Microspheres | PVP, SLS | ~3.4 to 4.5-fold increase in dissolution | [11][12][13] |
| Cyclodextrin Complexation | HP-β-CD | 8.26-fold increase in solubility | [8] |
| Nanosuspension | PVP, SLS, Poloxamer | Significantly improved dissolution rate | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on the methodology for preparing solid dispersions to enhance the dissolution rate of this compound.
-
Preparation of the Drug-Carrier Solution:
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the organic solvent from the solution. This will result in the formation of a solid mass.
-
-
Drying and Sizing:
-
Dry the resulting solid mass under vacuum to remove any residual solvent.
-
Grind the dried mass and pass it through a sieve to obtain a uniform particle size.[19]
-
-
Characterization:
Protocol 2: Preparation of this compound Nanosuspension by Precipitation Method
This protocol outlines a general procedure for preparing a this compound nanosuspension.
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Dissolve stabilizers, such as a combination of polymers (e.g., PVP K-30) and surfactants (e.g., SLS, Poloxamer 188), in purified water.[20]
-
-
Precipitation:
-
Inject the organic phase into the aqueous phase under constant stirring. This will cause the this compound to precipitate as nanoparticles.
-
-
Homogenization:
-
Subject the resulting suspension to high-pressure homogenization to reduce the particle size and ensure a uniform distribution.[22]
-
-
Characterization:
-
Analyze the particle size and zeta potential of the nanosuspension. The drug content and in vitro drug release profile should also be evaluated.[20]
-
Visualizations
Caption: Workflow for dissolving this compound using a DMSO co-solvent method.
Caption: Troubleshooting logic for addressing this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. dovepress.com [dovepress.com]
- 4. The Development and Optimization of Hot-Melt Extruded Amorphous Solid Dispersions Containing this compound in Combination with Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Drug Release and Physicochemical Properties of this compound via Cyclodextrin Complexation: A Comprehensive Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Preparation, characterization, and pharmacokinetics of this compound cocrystals with enhanced in vitro and in vivo properties in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enhanced Oral Bioavailability of this compound-Loaded Microspheres by Optimizing the Polymer and Surfactant Based on Molecular Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Amalgamation of solid dispersion and melt adsorption techniques for augmentation of oral bioavailability of novel anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Solubility enhancement of this compound by solid dispersion with polyethylene glycol 4000 (2023) | Ruchita Kumari Patra [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iajpr.com [iajpr.com]
- 20. ymerdigital.com [ymerdigital.com]
- 21. Development and Evaluation of this compound Nanosus pension by Solvent Evaporation Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 22. CN105796492A - this compound nano-suspension and preparation method thereof - Google Patents [patents.google.com]
- 23. wjpps.com [wjpps.com]
Troubleshooting variability in rivaroxaban anti-Xa assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the rivaroxaban anti-Xa assay.
Troubleshooting Guide & FAQs
This section addresses specific issues that may lead to variability in this compound anti-Xa assay results.
1. Question: Why are my this compound anti-Xa results unexpectedly high?
Answer: Unexpectedly high this compound levels can stem from several pre-analytical, analytical, and patient-specific factors.
-
Pre-analytical Issues:
-
Contamination: The most common cause is contamination of the blood sample with another anticoagulant that inhibits Factor Xa. This includes unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), apixaban, edoxaban (B1671109), or betrixaban.[1][2] If the blood was drawn from a line that was previously flushed with heparin, this can lead to falsely elevated results.[3]
-
Incorrect Sample Timing: Blood samples collected at peak concentration (2-4 hours after the last dose) will naturally have higher levels than trough samples (collected immediately before the next dose).[2][4] Ensure the sampling time is appropriate for the desired measurement.
-
-
Analytical Issues:
-
Incorrect Calibration: Using a heparin-calibrated assay without the appropriate this compound-specific calibrators and controls can lead to inaccurate quantification.[5] While heparin-calibrated assays show a strong correlation with this compound levels, they may overestimate the concentration, particularly at higher levels.[6]
-
-
Patient-Specific Factors:
-
Drug Interactions: Concurrent medications that are inhibitors of both CYP3A4 and P-glycoprotein (e.g., certain azole antifungals and HIV protease inhibitors) can increase this compound plasma concentrations.
-
Renal or Hepatic Impairment: this compound is cleared by the liver and kidneys, so impairment in these organs can lead to drug accumulation and higher than expected anti-Xa levels.[5]
-
2. Question: Why are my this compound anti-Xa results unexpectedly low or undetectable?
Answer: Falsely low or undetectable results can be caused by issues with sample integrity, assay sensitivity, or patient adherence.
-
Pre-analytical Issues:
-
Improper Sample Collection: Underfilling the 3.2% sodium citrate (B86180) collection tube alters the blood-to-anticoagulant ratio, which can lead to inaccurate results.[2] The tube must be filled to the indicated level.
-
Clotted Specimen: If the sample is not mixed properly by gentle inversion at the time of collection, clots can form, which will consume coagulation factors and lead to falsely low results.[2]
-
Delayed Processing: Plasma should be separated from cells promptly. For prolonged storage, plasma must be frozen at -20°C or below within 4 hours of collection to prevent degradation of coagulation factors.[1] Thawed samples should not be used.[1][2]
-
-
Analytical Issues:
-
Assay Sensitivity: Some anti-Xa assays may have a lower limit of quantification (LLOQ) that is not sensitive enough to detect very low trough concentrations of this compound.[2][7]
-
Interfering Substances: High levels of hemolysis (plasma hemoglobin > 70 mg/dL) or icterus (bilirubin > 16 mg/dL) can interfere with the chromogenic assay, leading to falsely lower reported anti-Xa activity.[8]
-
-
Patient-Specific Factors:
-
Non-adherence: The patient may not be taking the medication as prescribed.
-
Timing of Dose: If the sample is taken too long after the last dose, the this compound level may have fallen below the detectable range of the assay.
-
3. Question: I am seeing high variability between replicate measurements. What could be the cause?
Answer: High variability, or poor precision, can be due to a number of factors related to sample handling and assay execution.
-
Pre-analytical Issues:
-
Platelet Contamination: The assay should be performed on platelet-poor plasma. Inadequate centrifugation (a double-centrifugation protocol is recommended) can leave residual platelets in the plasma.[1] These platelets can become activated and release Factor Xa, leading to inconsistent results.
-
Improper Mixing: Failure to gently but thoroughly mix the sample after collection and before analysis can lead to a non-homogenous distribution of this compound in the plasma.
-
-
Analytical Issues:
-
Reagent Handling: Ensure that all reagents, calibrators, and controls have been stored correctly and are not expired. Reconstituted reagents should be allowed to stabilize as per the manufacturer's instructions.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of plasma, reagents, or calibrators can introduce significant variability.
-
Instrument Malfunction: The automated coagulation analyzer may require maintenance or calibration. Check instrument performance logs and run quality control checks.
-
4. Question: My results seem to differ when I use a different anti-Xa assay kit. Why is this?
Answer: Different commercial anti-Xa assay kits can produce varying results due to differences in their composition and calibration.
-
Reagent Composition: Assays may use different sources and concentrations of Factor Xa and chromogenic substrate.
-
Calibration: Although most assays are calibrated against a this compound standard, there can be lot-to-lot variability in the calibrators. Studies have shown a systematic overestimation of this compound concentration by some anti-Xa assays when compared to the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly at higher concentrations.[6] A bias of up to 19.0 µg/L has been observed between different commercial kits.[6][7]
Data Presentation
Table 1: Correlation of Various Anti-Xa Assays with LC-MS/MS for this compound Quantification
| Anti-Xa Assay Type | Correlation Coefficient (r or rs) vs. LC-MS/MS | Reference |
| This compound-specific | 0.99 | [9] |
| This compound-specific | 0.982 (95% CI: 0.970–0.988) | [7] |
| LMWH-calibrated | 0.98 (95% CI: 0.98–0.98) | [10] |
| Heparin-calibrated | 0.97 (95% CI: 0.97–0.98) | [11][12] |
Table 2: Inter-Assay Bias Compared to HPLC-MS
| Anti-Xa Assay Kit | Overall Bias (µg/L) | Reference |
| Biophen Heparin | 14.7 | [6][7] |
| Biophen DiXaI | 17.9 | [6][7] |
| STA anti-Xa liquid | 19.0 | [6][7] |
Experimental Protocols
1. Protocol for Preparation of Platelet-Poor Plasma (PPP)
This protocol is essential for minimizing pre-analytical variability due to platelet contamination.
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate tube (light blue top). Ensure the tube is filled to the proper volume to maintain the correct 9:1 blood-to-anticoagulant ratio.[13]
-
Initial Centrifugation: Within 4 hours of collection, centrifuge the sample at 2,500 x g for 15 minutes at room temperature.[13]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a plastic pipette, leaving approximately 0.25 mL of plasma at the bottom to avoid disturbing the buffy coat (platelet layer).[4]
-
Second Centrifugation: Transfer the collected plasma to a new plastic tube and centrifuge again at 2,500 x g for 15 minutes.[13]
-
Final Aspiration and Storage: Carefully aspirate the final plasma supernatant, avoiding the platelet pellet at the bottom of the tube. The resulting PPP can be tested immediately or stored frozen at -20°C or colder.[2]
2. Protocol for this compound Anti-Xa Assay Validation (Adapted from Validation Plans)
This protocol outlines the key experiments for validating a this compound anti-Xa assay as a laboratory-developed test.[5]
-
Accuracy Assessment:
-
Objective: To determine the agreement between the assay results and a reference method (LC-MS/MS).
-
Method: Analyze a set of patient samples (or spiked plasma samples) with both the anti-Xa assay and LC-MS/MS. Compare the results using Deming regression and Bland-Altman analysis to assess bias and agreement.[6]
-
-
Precision (Reproducibility) Evaluation:
-
Objective: To assess the variability of repeated measurements.
-
Method:
-
Intra-run Precision: Analyze control samples at low, medium, and high this compound concentrations at least 20 times in the same run.
-
Inter-run Precision: Analyze the same control samples on different days, with different operators, and with different reagent lots.
-
Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV). A %CV of <5.0% is generally acceptable.[14]
-
-
-
Linearity and Reportable Range:
-
Objective: To determine the range of concentrations over which the assay is linear.
-
Method: Prepare a dilution series of this compound-spiked plasma to cover a wide range of concentrations. Analyze each dilution in replicate. Plot the measured anti-Xa activity against the known this compound concentration and perform a linear regression analysis. The reportable range is the range over which the assay is linear and accurate.[14]
-
-
Interference Assessment:
-
Objective: To evaluate the effect of common interfering substances.
-
Method: Spike plasma samples with known concentrations of this compound and varying concentrations of potential interferents (e.g., hemoglobin for hemolysis, bilirubin (B190676) for icterus, and triglycerides for lipemia). Analyze the samples and determine the concentration of each interferent at which a significant deviation from the expected this compound value is observed.
-
Visualizations
Caption: Troubleshooting workflow for variable this compound anti-Xa results.
Caption: Principle of the chromogenic anti-Xa assay for this compound.
References
- 1. This compound Assay (Anti Xa) [healthcare.uiowa.edu]
- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 3. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. zlmsg.ch [zlmsg.ch]
- 7. researchgate.net [researchgate.net]
- 8. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of methods to determine this compound anti-factor Xa activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A universal anti‐Xa assay for this compound, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of this compound, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 12. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of this compound, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cda-amc.ca [cda-amc.ca]
- 14. benchchem.com [benchchem.com]
Minimizing Rivaroxaban Adsorption to Labware: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the adsorption of rivaroxaban to laboratory ware, a critical factor for ensuring accurate and reproducible experimental results. This compound, a direct Factor Xa inhibitor, is a BCS Class II drug characterized by low aqueous solubility and moderate lipophilicity, making it prone to non-specific binding to labware surfaces. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent analytical readings | This compound is adsorbing to the surface of your labware (e.g., pipette tips, tubes, plates), leading to a lower effective concentration in your sample. | 1. Switch to low-binding labware: Use polypropylene (B1209903) or borosilicate glass labware specifically treated to reduce protein and small molecule binding. 2. Modify your solvent: Prepare this compound solutions in a solvent containing an organic modifier (e.g., acetonitrile (B52724), methanol) or a non-ionic surfactant (e.g., Tween-20). 3. Add a blocking agent: For aqueous buffers, consider adding Bovine Serum Albumin (BSA) to saturate non-specific binding sites on the labware. |
| High variability between replicates | Inconsistent adsorption across different wells or tubes. This can be exacerbated by variations in incubation times or mixing procedures. | 1. Ensure uniform mixing: Vortex or gently agitate all samples consistently. 2. Pre-condition the labware: Before adding your sample, rinse the labware with the same buffer or solvent you will be using for your experiment. 3. Use a consistent workflow: Standardize incubation times and sample handling procedures for all replicates. |
| Poor recovery during sample preparation | Loss of this compound during transfer steps (e.g., pipetting, filtration). | 1. Use low-retention pipette tips: These tips have a hydrophobic inner surface that minimizes sample loss. 2. Select appropriate syringe filters: If filtration is necessary, use filters made from materials with low drug binding properties, such as polytetrafluoroethylene (PTFE) or regenerated cellulose. Always test for recovery with your specific drug and solvent combination. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its adsorption?
A1: this compound's tendency to adsorb to surfaces is primarily due to its:
-
Low Aqueous Solubility: It is practically insoluble in water, which drives it to associate with more hydrophobic surfaces.
-
Moderate Lipophilicity: With a log P value of 1.5, it has an affinity for non-polar materials like plastics.[1]
Q2: Which type of labware is most suitable for working with this compound?
A2: The choice of labware is critical. Here is a general hierarchy from least to most advisable:
-
Polystyrene: Generally exhibits the highest potential for hydrophobic interactions and should be avoided if possible.
-
Standard Polypropylene: A common and often acceptable choice, but can still lead to significant adsorption, especially at low concentrations.
-
Borosilicate Glass: Tends to be less adsorptive for hydrophobic molecules than untreated plastics.
-
Low-Binding Polypropylene: Specially treated to create a hydrophilic surface that repels hydrophobic molecules.
-
Silanized (Deactivated) Glass: The glass surface is treated to cap reactive silanol (B1196071) groups, creating an inert and less adsorptive surface. This is often the best choice for minimizing adsorption of hydrophobic small molecules.
Q3: How can I modify my solvent to reduce this compound adsorption?
A3: Several solvent modifications can be effective:
-
Organic Solvents: this compound is more soluble in organic solvents like methanol (B129727), acetonitrile, and acetone.[1] Where compatible with your experimental system, using these solvents or adding them as co-solvents to aqueous buffers can significantly reduce adsorption.
-
Surfactants: Adding a non-ionic surfactant, such as 0.05% to 0.1% Tween-20, can help to keep this compound in solution and reduce its interaction with plastic surfaces.
-
Proteins: In biological assays, the addition of a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can coat the labware surface and prevent the adsorption of the drug.[2][3]
Q4: Does the concentration of this compound affect the degree of adsorption?
A4: Yes, the effect of adsorption is more pronounced at lower concentrations. At higher concentrations, the binding sites on the labware surface can become saturated, leading to a smaller percentage of the total drug being lost. It is crucial to be aware of this when working with dilute solutions of this compound.
Q5: Are there any specific recommendations for handling this compound solutions for LC-MS analysis?
A5: For LC-MS analysis, it is crucial to minimize any loss of analyte before injection. Best practices include:
-
Preparing standards and samples in silanized glass or low-binding polypropylene autosampler vials.
-
Using a mobile phase-like solution as the sample diluent. For this compound, a mixture of acetonitrile and water is often used.[4][5]
-
Minimizing the contact time of the sample with plastic surfaces.
Quantitative Data on this compound Recovery
While specific data on this compound adsorption to various labware types is limited in the public domain, a study on the administration of crushed this compound tablets via nasogastric (NG) tubes provides valuable insights into its interaction with different plastic materials.
| Labware/Tubing Material | Mean Recovery (%) | Observations |
| Silicone NG Tube | 99.1% | Minimal loss of this compound was observed. |
| Polyvinyl Chloride (PVC) NG Tube | 98.9% | Similar to silicone, PVC showed very low adsorption of this compound. |
Data from a study assessing the stability and recovery of crushed this compound tablets in suspension after passage through NG tubes.[6]
It is important to note that these recovery rates were observed with a suspension of a crushed tablet, and the presence of excipients may have influenced the results. For solutions of pure this compound, especially at low concentrations, the loss due to adsorption to untreated plastics could be more significant.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and mitigate this compound adsorption.
Protocol 1: Quantifying this compound Recovery from Different Labware
This protocol allows for the direct measurement of this compound loss to various labware materials.
Objective: To determine the percentage of this compound recovered from different types of tubes or plates (e.g., polypropylene, polystyrene, glass, low-binding) over time.
Materials:
-
This compound
-
Appropriate solvent (e.g., 50:50 acetonitrile:water)
-
Labware to be tested (e.g., 1.5 mL polypropylene tubes, 1.5 mL low-binding polypropylene tubes, 12x75 mm glass tubes)
-
Calibrated pipettes and low-retention tips
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Prepare a this compound Working Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in the chosen solvent.
-
Aliquot into Test Labware: Pipette a precise volume (e.g., 1 mL) of the working solution into each type of labware to be tested (perform in triplicate).
-
Prepare Control Sample: Prepare a control sample by adding the same volume of the working solution directly into an autosampler vial made of silanized glass (assuming minimal adsorption).
-
Incubate: Cap the labware and incubate at a controlled temperature (e.g., room temperature) for a relevant time period (e.g., 4 hours).
-
Sample Collection: After incubation, vortex each tube briefly and transfer an aliquot of the supernatant to a clean autosampler vial for analysis.
-
Quantification: Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS/MS method.
-
Calculate Recovery: Recovery (%) = (Concentration in Test Labware / Concentration in Control Sample) x 100
Caption: Workflow for quantifying this compound recovery from labware.
Protocol 2: BSA Coating of Labware to Reduce Non-Specific Binding
This protocol describes how to pre-treat plastic labware with Bovine Serum Albumin (BSA) to minimize the adsorption of this compound.
Objective: To create a protein-based hydrophilic layer on the surface of the labware to prevent hydrophobic interactions with this compound.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labware to be coated (e.g., polypropylene microplate)
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS.
-
Filter Sterilize: Filter the BSA solution through a 0.22 µm syringe filter to remove any aggregates.
-
Coat Labware: Add the BSA solution to the labware, ensuring that all surfaces that will come into contact with the this compound solution are covered.
-
Incubate: Incubate at room temperature for at least 2 hours, or overnight at 4°C.
-
Remove BSA Solution: Aspirate the BSA solution from the labware.
-
Wash: Wash the labware twice with sterile, deionized water to remove any loosely bound BSA.
-
Dry: Allow the labware to air dry in a clean environment before use.
Caption: Workflow for BSA coating of labware.
Protocol 3: Silanization of Glassware
This protocol provides a method for creating a hydrophobic surface on glassware, which can paradoxically reduce the adsorption of some hydrophobic molecules by minimizing other surface interactions.
Objective: To create an inert, non-polar surface on glassware to minimize analyte interaction.
Materials:
-
Silanizing agent (e.g., dichlorodimethylsilane)
-
Anhydrous solvent (e.g., toluene)
-
Methanol
-
Glassware to be treated
-
Fume hood
Procedure: CAUTION: Silanizing agents are hazardous and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
Clean and Dry Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse extensively with deionized water, and dry completely in an oven.
-
Prepare Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of the silanizing agent in an anhydrous solvent.
-
Treat Glassware: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes.
-
Rinse: Remove the glassware and rinse thoroughly with the anhydrous solvent to remove excess silanizing agent, followed by a rinse with methanol to quench any reactive groups.
-
Dry: Allow the glassware to air dry completely in the fume hood. For a more durable coating, the glassware can be baked at 100°C for 1 hour.
Caption: Workflow for the silanization of glassware.
By understanding the properties of this compound and implementing these troubleshooting strategies and protocols, researchers can significantly reduce the impact of adsorption on their experimental outcomes, leading to more accurate and reliable data.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plasma levels in patients admitted for bleeding events: insights from a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rivaroxaban Dosage for Long-Term Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term animal studies involving the oral anticoagulant rivaroxaban.
Troubleshooting and FAQs
This section addresses common issues encountered during the optimization of this compound dosage for long-term animal experiments.
Q1: How do I select an appropriate starting dose of this compound for my animal model?
A1: Selecting a starting dose depends on the species and the therapeutic goal. Safe and effective dosages are not yet definitively established for all animals.[1] In dogs, doses of 0.5 to 4 mg/kg have been explored, with 1-2 mg/kg/day being a common recommendation.[2][3][4] For cats, published dosages include 2.5 mg per cat every 24 hours, with a suggested range of 0.5–1 mg/kg/day.[1][5] In rats, doses around 3 mg/kg (oral) and 10 mg/kg (intravenous) have been used in pharmacokinetic and mechanistic studies.[6][7] Always begin with a pilot study to determine the optimal dose for your specific experimental conditions and animal strain.
Q2: My animals are showing high inter-individual variability in plasma concentrations. What could be the cause?
A2: Significant individual variability in plasma this compound concentration is a known issue.[8] Several factors can contribute to this:
-
Food Effect: this compound's bioavailability can be influenced by food.[9] Its solubility is low, and administration with food can impact absorption.[10][11] Standardizing feeding schedules relative to dosing is critical. In dogs, for example, bioavailability can be as high as 100% for a 5 mg dose but drops to 60% for a 20 mg dose under fasting conditions.[11]
-
Formulation: The drug's formulation can significantly affect its dissolution and absorption.[9][10] Using a consistent and well-characterized vehicle is essential. Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to increase oral bioavailability and reduce the food effect in dogs.[9]
-
Metabolism: this compound is metabolized by cytochrome P450 enzymes (CYP3A4) and is a substrate for P-glycoprotein (P-gp).[12] Co-administration of other drugs or substances that inhibit or induce these pathways can alter this compound's pharmacokinetics.
-
Biological Factors: Underlying health status, particularly liver and kidney function, can affect drug clearance.[13][14] The drug is primarily cleared via renal and fecal/biliary routes.[6][15]
Q3: How can I monitor the anticoagulant effect of this compound during my study?
A3: Monitoring is crucial to ensure the desired level of anticoagulation is achieved without causing excessive bleeding.
-
Anti-Factor Xa (Anti-Xa) Assay: This is the gold standard for measuring the anticoagulant effect of this compound.[3][16] It provides a biologic measure of anticoagulant intensity by measuring Factor Xa inhibition compared to a this compound standard.[1]
-
Prothrombin Time (PT): PT can be a practical alternative for monitoring, as it shows a significant correlation with anti-Xa concentrations in dogs.[2][3][16] A 1.5–1.9x delay in PT values 3 hours post-administration may indicate therapeutic concentrations in dogs.[3][16]
-
Thromboelastography (TEG): TEG, particularly the reaction time (R) value, also correlates well with anti-Xa concentrations and can be used for therapeutic monitoring in dogs.[2][3][16]
-
Activated Partial Thromboplastin Time (aPTT): this compound may cause mild to moderate prolongation of aPTT, but the degree of prolongation is variable.[1]
For peak effect measurement, blood samples should be drawn 3 to 4 hours after oral administration.[1]
Q4: What are the common adverse effects of long-term this compound administration in animals, and how should I manage them?
A4: The most significant risk is bleeding.[13][14]
-
Bleeding: Signs can include bruising, pale gums, hematuria, or hematochezia.[14][17] If bleeding occurs, the dose may need to be reduced.[17] In case of overdose or severe bleeding, contact a veterinarian or an animal poison control center immediately.[14]
-
Hepatotoxicity: Although rare, severe hepatopathy has been reported in a dog following this compound administration.[4][18][19] Monitor liver enzymes (e.g., ALT, AST) periodically. If a significant elevation is observed without another identifiable cause, consider discontinuing the drug.[18][19]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea may occur.[13] Administering the medication with a small amount of food may help mitigate these effects.[13]
Q5: What is the best way to formulate and administer this compound for oral dosing in small animals?
A5: this compound is available in tablet form for human use, which can be used in animals.[14] For precise dosing in smaller animals like rats, tablets may need to be crushed and suspended in a suitable vehicle.
-
Vehicle Selection: The choice of vehicle is critical for ensuring consistent suspension and absorption. Common vehicles include methylcellulose (B11928114) or polyethylene (B3416737) glycol-based solutions.
-
Administration Technique: Oral gavage is a standard method for rodents to ensure accurate dose delivery.[10] For larger animals, tablets can be given directly or hidden in food.[13] It is important to administer the dose at the same time each day.[14]
-
Formulation Development: For improved bioavailability, especially given this compound's poor solubility, advanced formulations like cocrystals or solid solutions with polymers (e.g., Kollidon VA64) have been developed.[10][11]
Data Presentation
Table 1: Recommended Starting Dosages for this compound in Different Animal Species
| Species | Recommended Oral Dosage | Frequency | Notes | Citations |
| Dog | 0.5 - 2.0 mg/kg | Once or twice daily | Dose may be adjusted based on monitoring. A dose of 0.9 mg/kg has been described. | [1][4] |
| Cat | 0.5 - 1.0 mg/kg or 2.5 mg/cat | Once daily | A fixed dose of 2.5 mg/cat q24h has been published. | [1][5] |
| Rat | 3 - 10 mg/kg | Once daily | Used in pharmacokinetic and thrombosis model studies. Dosing time can affect anticoagulant activity. | [6][7][20] |
Table 2: Pharmacokinetic Parameters of this compound in Various Species
| Species | Time to Peak Concentration (Tmax) | Bioavailability | Key Excretion Route | Citations |
| Dog | ~1.5 - 2 hours | 60% - 86% (dose-dependent) | Fecal (43%), Urinary (52%) | [3][6][15] |
| Cat | ~3 hours | Predictable (not quantified) | Not specified | [21] |
| Rat | Not specified | Not specified | Fecal (67%), Urinary (25%) | [6][15] |
| Human | Not specified | ~66% (dose-dependent) | Urinary (66%), Fecal (28%) | [6][15] |
Table 3: Monitoring Parameters for this compound's Anticoagulant Effect
| Parameter | Recommended Sample Time | Target Range (in Dogs) | Notes | Citations |
| Anti-Xa Assay | 3-4 hours post-dose (peak) | 140-260 ng/mL (extrapolated from humans) | Gold standard for monitoring. | [1][3] |
| Prothrombin Time (PT) | 3 hours post-dose | 1.5 - 1.9x increase from baseline | Practical alternative to anti-Xa. Correlates well with plasma concentration. | [3][16] |
| Thromboelastography (TEG) | 3 hours post-dose | 1.5 - 1.9x increase in R value | R value using tissue factor activators shows good correlation. | [3][16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Preparation of Dosing Suspension:
-
Calculate the total amount of this compound powder needed based on the dose, animal weight, and dosing volume.
-
Weigh the required amount of this compound.
-
Prepare the selected vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension at the target concentration.
-
Continuously stir the suspension during dosing to prevent settling.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat or mouse.
-
Measure the distance from the animal's incisors to the xiphoid process to determine the appropriate gavage needle insertion depth.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., coughing, fluid from nares).
-
Protocol 2: Blood Sample Collection for Pharmacokinetic and Pharmacodynamic Analysis
-
Materials:
-
Appropriate gauge needles and syringes or specialized blood collection tubes.
-
Anticoagulant tubes (e.g., containing 3.2% sodium citrate (B86180) for coagulation assays, blue top).[1]
-
Microcentrifuge tubes.
-
Centrifuge.
-
Pipettes and tips.
-
-
Procedure:
-
Collect blood from a suitable site (e.g., saphenous vein, cephalic vein, or via catheter) at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 24 hours post-dose).[10][11]
-
For coagulation assays (PT, aPTT, Anti-Xa), collect blood directly into a sodium citrate tube. The ratio of blood to anticoagulant is critical (typically 9:1).
-
Immediately after collection, gently invert the citrate tube 3-4 times to mix. Do not shake.
-
Within 1 hour of collection, centrifuge the blood at approximately 1500 x g for 15 minutes at room temperature to separate the plasma.
-
Carefully pipette the supernatant (citrated plasma) into a clean, labeled microcentrifuge tube, avoiding the buffy coat.
-
Store the plasma samples at -80°C until analysis.[11] Do not submit serum for this compound assays. [1]
-
Mandatory Visualizations
This compound's Mechanism of Action in the Coagulation Cascade
Caption: this compound directly inhibits Factor Xa, a critical convergence point of the coagulation cascade.
Experimental Workflow for Dose Optimization
Caption: A systematic workflow for determining the optimal this compound dose in long-term animal studies.
Troubleshooting Flowchart for Adverse Events
References
- 1. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. Therapeutic monitoring of this compound in dogs using thromboelastography and prothrombin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic monitoring of this compound in dogs using thromboelastography and prothrombin time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case report: Severe hepatopathy following this compound administration in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indications and outcomes of this compound use in cats [frontiersin.org]
- 6. Metabolism and excretion of this compound, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress in plasma concentration monitoring of this compound [manu41.magtech.com.cn]
- 9. Preparation and Optimization of this compound by Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Enhanced Oral Bioavailability and No Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of immediate‐release formulation with reliable absorption of this compound in various meal regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, and pharmacokinetics of this compound cocrystals with enhanced in vitro and in vivo properties in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringenin has an inhibitory effect on this compound in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
- 14. cvcavets.com [cvcavets.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Treatment with this compound and monitoring of coagulation profiles in two dogs with venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Case report: Severe hepatopathy following this compound administration in a dog | Veterinary 33 [veterinary33.com]
- 20. Dosing-time-dependent effect of this compound on coagulation activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic evaluation of oral this compound in healthy adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rivaroxaban Animal Models & Bleeding Events
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected bleeding events in animal models treated with rivaroxaban.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in bleeding times between animals in the same this compound dose group. What are the potential causes?
A1: Inter-animal variability is a known challenge in this compound studies. Several factors can contribute to this:
-
Genetic Differences: Different animal strains can have varying sensitivities to anticoagulants.
-
Metabolism and Absorption: Individual differences in the absorption and metabolism of orally administered this compound can lead to different plasma concentrations and, consequently, varied anticoagulant effects.
-
Procedural Inconsistencies: Minor variations in the experimental technique, such as the precise location and depth of a tail transection, can significantly impact bleeding outcomes.
-
Physiological State: The underlying health and stress levels of the animals can influence their hemostatic response.
Q2: The prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) values in our this compound-treated animals are not correlating well with the observed bleeding. Why might this be?
A2: While this compound does prolong PT and, to a lesser extent, aPTT, these standard coagulation assays may not always directly correlate with the clinical bleeding risk in animal models.[1][2][3] This is because:
-
Assay Sensitivity: The sensitivity of PT and aPTT reagents to Factor Xa inhibitors like this compound can vary significantly between manufacturers and even between different lots of the same reagent.[4]
-
Non-Linear Relationship: The relationship between this compound concentration and clotting time in these assays is not always linear, particularly at higher concentrations.
-
Localized vs. Systemic Effects: PT and aPTT measure systemic coagulation, while bleeding in many animal models is a localized event influenced by factors like platelet function and vessel injury, which are not fully captured by these tests. For more precise quantification of this compound's anticoagulant effect, a chromogenic anti-Factor Xa assay is recommended.[5][6]
Q3: Can this compound cause adverse effects other than bleeding in animal models?
A3: While bleeding is the most common adverse effect, other issues have been reported. For instance, a case of severe hepatopathy following this compound administration has been documented in a dog.[5][7][8] Researchers should monitor for signs of organ dysfunction, such as changes in liver enzymes, especially during long-term studies. Other reported side effects in animals include vomiting and diarrhea.[5][7]
Q4: What is the recommended timing for blood sample collection to assess the peak anticoagulant effect of this compound?
A4: To measure the peak anticoagulant effect of this compound, blood samples should be drawn approximately 2 to 4 hours after oral administration.[6] This timing corresponds to the peak plasma concentration of the drug.
Troubleshooting Guides
Issue 1: Excessive Bleeding or Failure to Achieve Hemostasis in a Tail Bleeding Assay
Symptoms:
-
Bleeding time significantly exceeds the expected range for the given dose.
-
Animals fail to stop bleeding within the pre-defined experimental cutoff time.
-
Excessive blood loss leading to premature euthanasia.
| Possible Cause | Troubleshooting Step |
| This compound Dose Too High | Review the dose-response relationship for your specific animal strain. Consider performing a dose-ranging study to determine the optimal dose that provides an anticoagulant effect without causing excessive bleeding. |
| Animal Strain Sensitivity | Certain strains of mice and rats are more sensitive to anticoagulants. If possible, test this compound in a different, less sensitive strain to see if the issue persists. |
| Improper Tail Transection Technique | Ensure that the tail transection is standardized. A cut that is too deep or severs the tail artery can lead to bleeding that is not representative of the drug's effect on hemostasis. Use a sharp, sterile scalpel for a clean cut of a consistent length from the tail tip. |
| Combined Effects with Other Compounds | If this compound is being co-administered with other agents, consider the possibility of a synergistic effect on bleeding. Test each compound individually to isolate the cause of the excessive bleeding. |
| Environmental Factors | Ensure the ambient temperature is controlled, as temperature can affect blood flow and coagulation. For immersion techniques, maintain the saline at a constant 37°C.[9] |
Issue 2: Inconsistent or Non-Reproducible PT and aPTT Results
Symptoms:
-
High standard deviation in clotting times within the same treatment group.
-
Results vary significantly between experimental days.
| Possible Cause | Troubleshooting Step |
| Pre-analytical Sample Errors | Ensure proper blood collection and processing. Use citrated collection tubes and ensure they are filled to the correct volume. Process samples promptly and consistently to obtain platelet-poor plasma. |
| Reagent Variability | The choice of PT and aPTT reagent can significantly impact results.[4] Use a reagent known to be sensitive to this compound and use the same lot number for all samples in a study to minimize variability. |
| Timing of Sample Collection | The anticoagulant effect of this compound is time-dependent relative to its administration.[10][11] Standardize the time of blood collection after this compound dosing for all animals. |
| Instrument Calibration | Ensure the coagulometer is properly calibrated and maintained according to the manufacturer's instructions. |
Data Presentation
Table 1: Effect of this compound on Bleeding Parameters in Rodent Models
| Animal Model | This compound Dose | Route of Administration | Bleeding Time (seconds) | Blood Loss (volume/weight) | Reference |
| Rat | 0.3 mg/kg | IV | Moderately Prolonged | Not Reported | [12] |
| Mouse (BALB/c) | 1 mg/kg | Oral | Significantly Increased | Increased Hemoglobin Loss | [9] |
Table 2: Effect of this compound on Coagulation Parameters in Canine Models
| Dog Breed | This compound Dose | Route of Administration | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Reference |
| Beagle | 0.5 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | [13] |
| Beagle | 1.0 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | [13] |
| Beagle | 2.0 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | [13] |
| Beagle | 4.0 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | [13] |
| Healthy Dogs | 1.0 mg/kg | Oral | No significant change | No significant change | [7] |
Table 3: Effect of this compound on Coagulation Parameters in Feline Models
| Condition | This compound Dose | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Baseline | 0 | 10.40 ± 0.32 | 16.63 ± 0.52 |
| 1 Month Post-Treatment | 2.5 mg/cat, q24h | 13.75 ± 1.28 | 17.35 ± 1.59 |
| 2 Months Post-Treatment | 2.5 mg/cat, q24h | 20.33 ± 1.28 | 22.90 ± 1.07 |
Data adapted from a study on cats with hypertrophic cardiomyopathy-associated thromboembolism.
Experimental Protocols
Protocol 1: Mouse Tail Bleeding Assay
Objective: To assess the effect of this compound on hemostasis by measuring bleeding time and/or blood loss following tail transection.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scalpel or razor blade
-
50 mL conical tube containing 37°C saline
-
Filter paper or pre-weighed collection tube
-
Stopwatch
-
Analytical balance (for blood loss measurement)
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the assay.
-
Anesthetize the mouse.
-
Carefully transect the distal 3-5 mm of the tail using a sharp scalpel.
-
Immediately immerse the transected tail into the pre-warmed saline in the 50 mL conical tube or position it over the pre-weighed collection tube.
-
Start the stopwatch at the moment of transection.
-
For bleeding time: Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds. Record the time to cessation. If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), terminate the experiment for that animal and record the bleeding time as the cutoff time.
-
For blood loss: Collect all blood for a set period (e.g., 30 minutes). The volume of blood loss can be estimated from the change in the animal's body weight or by weighing the collection tube.[9]
-
After the observation period, ensure hemostasis before returning the mouse to its cage.
Protocol 2: Prothrombin Time (PT) Assay for Rodent Plasma
Objective: To measure the time to clot formation in plasma via the extrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from control and this compound-treated animals (collected in 3.2% sodium citrate)
-
PT reagent (thromboplastin and calcium chloride) sensitive to this compound
-
Coagulometer
-
Calibrator plasmas with known this compound concentrations (optional, for quantitative analysis)
-
Control plasmas (normal and abnormal)
Procedure:
-
Thaw frozen plasma samples and reagents at 37°C.
-
Pre-warm the required volume of PT reagent to 37°C.
-
Pipette 50 µL of plasma into a pre-warmed cuvette in the coagulometer.
-
Incubate the plasma at 37°C for the time specified by the reagent manufacturer (typically 1-3 minutes).
-
Dispense 100 µL of the pre-warmed PT reagent into the cuvette to start the reaction and the timer on the coagulometer.
-
The coagulometer will automatically detect clot formation and record the time in seconds.
-
Run control plasmas with each batch of samples to ensure reagent and instrument performance.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay for Rodent/Rabbit Plasma
Objective: To measure the time to clot formation in plasma via the intrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from control and this compound-treated animals (collected in 3.2% sodium citrate)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Coagulometer
-
Control plasmas (normal and abnormal)
Procedure:
-
Thaw frozen plasma samples and reagents at 37°C.
-
Pre-warm the required volume of CaCl2 solution to 37°C.
-
Pipette 50 µL of plasma and 50 µL of aPTT reagent into a pre-warmed cuvette.
-
Incubate the plasma-reagent mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).
-
Dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette to start the reaction and the timer on the coagulometer.
-
The coagulometer will automatically detect clot formation and record the time in seconds.
-
Run control plasmas with each batch of samples to ensure reagent and instrument performance.
Visualizations
Caption: this compound directly inhibits Factor Xa, a key enzyme in the coagulation cascade.
Caption: A logical workflow for troubleshooting unexpected bleeding events.
Caption: A typical experimental workflow for assessing this compound's effects in animal models.
References
- 1. Managing a this compound Bleed: Understanding the Difficulties in Acute Reversal of the New Oral Anticoagulants through a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Measurement of this compound concentrations demonstrates lack of clinical utility of a PT, dPT and APTT test in estimating levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the impact of this compound on coagulation assays: laboratory recommendations for the monitoring of this compound and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for measuring this compound: their suitability and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 7. A prospective evaluation of this compound on haemostatic parameters in apparently healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of this compound Therapy in Hypercoagulable Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosing-time-dependent effect of this compound on coagulation activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of this compound: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic monitoring of this compound in dogs using thromboelastography and prothrombin time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting In-Vitro Data for Rivaroxaban
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rivaroxaban. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret conflicting data from in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variability in Prothrombin Time (PT) and activated Partial Thromboplastin (B12709170) Time (aPTT) results with this compound?
A1: The variability in PT and aPTT results when testing this compound is a well-documented phenomenon primarily due to differences in the reagents used in the assays.[1][2][3][4][5]
-
Reagent Sensitivity: Different thromboplastin reagents used in PT assays and activators in aPTT assays have varying sensitivities to Factor Xa inhibition by this compound.[1][3][4] For example, some PT reagents are more sensitive and will show a greater prolongation for the same concentration of this compound.[1][3]
-
Inter-laboratory Variation: This reagent-dependent sensitivity leads to significant inter-laboratory variability, making it challenging to compare results across different sites without proper standardization.[2][5]
-
Non-linear aPTT Response: The relationship between this compound concentration and aPTT prolongation is often non-linear, further contributing to result variability.
It is crucial to be aware of the specific reagents being used and to establish internal standards for consistency. For quantitative assessment of this compound's anticoagulant effect, an anti-Factor Xa assay is recommended over PT or aPTT.[1][2]
Q2: Does this compound directly inhibit platelet aggregation? The data seems conflicting.
A2: The current body of evidence suggests that this compound does not directly inhibit platelet aggregation induced by common agonists like ADP, collagen, or thrombin.[6][7][8][9] However, it can indirectly inhibit platelet aggregation, particularly when it is induced by tissue factor (TF).[8][10]
This indirect inhibition is a result of this compound's primary mechanism of action: the inhibition of Factor Xa. By blocking Factor Xa, this compound reduces the generation of thrombin, a potent platelet activator.[8][10] Therefore, in assays where platelet aggregation is dependent on de novo thrombin generation (e.g., TF-induced aggregation), this compound will show an inhibitory effect. In contrast, when pre-existing potent agonists are used to directly stimulate platelets, this compound shows little to no effect.
Q3: Why are the results of my thrombin generation assays inconsistent when using this compound?
A3: Thrombin generation assays are sensitive to the effects of this compound, but various parameters can be affected differently, leading to apparent inconsistencies. Key parameters to consider are:
-
Lag Time and Time to Peak: this compound consistently prolongs the lag time and time to peak thrombin generation.[11][12] This is a direct consequence of the inhibition of Factor Xa, which delays the initiation of the thrombin burst.
-
Endogenous Thrombin Potential (ETP) and Peak Thrombin: The effect on ETP (the total amount of thrombin generated) and the peak thrombin concentration can be more variable and is highly dependent on the assay conditions, particularly the concentration of tissue factor used to initiate coagulation.[11][12][13] At low TF concentrations, the effect of this compound on ETP and peak thrombin is more pronounced.[13]
-
Platelet Presence: Whether the assay is performed in platelet-rich plasma (PRP) or platelet-poor plasma (PPP) can also influence the results, as platelets provide a surface for coagulation factor assembly and can modulate thrombin generation.[8]
Troubleshooting Guides
Troubleshooting PT and aPTT Assay Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in PT/aPTT results between experiments. | Different lots of reagents may have varying sensitivities. | 1. Record the lot number of your thromboplastin (for PT) or activator (for aPTT) reagent for each experiment.2. When possible, use the same lot of reagent for a set of comparative experiments.3. If changing lots, perform a validation study to compare the new lot with the old one using a standardized this compound concentration. |
| PT/aPTT results do not correlate well with expected this compound concentrations. | The chosen reagent has low sensitivity to this compound. | 1. Consult the literature or the reagent manufacturer's data to determine the sensitivity of your reagent to this compound.[1][3]2. Consider switching to a reagent known to be more sensitive to this compound if quantitative assessment is desired (though an anti-Xa assay is preferred).3. Always run a standard curve with known this compound concentrations to calibrate your assay. |
| Inconsistent results when comparing data with other labs. | Use of different reagents and instrument platforms. | 1. Standardize on a specific, sensitive reagent if collaborative studies are planned.2. Share standardized plasma samples spiked with known this compound concentrations to cross-validate results between laboratories.[5]3. Prioritize reporting results in terms of this compound concentration (ng/mL) derived from a calibration curve rather than just clotting times in seconds.[5] |
Troubleshooting Platelet Aggregation Assay Discrepancies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Seeing inhibition of platelet aggregation with this compound. | The agonist used is dependent on thrombin generation (e.g., low concentration of tissue factor). | 1. Verify the agonist used to induce platelet aggregation.2. To test for direct platelet inhibition, use agonists that act independently of thrombin generation, such as ADP, collagen, or high-concentration thrombin.[6][7][8][9]3. If investigating the indirect effects of this compound, use tissue factor as the agonist and acknowledge that the observed inhibition is due to reduced thrombin generation.[8][10] |
| Not seeing inhibition of platelet aggregation with this compound. | The agonist used directly activates platelets, bypassing the effect of Factor Xa inhibition. | 1. This is the expected result when using agonists like ADP, collagen, or high-concentration thrombin.[6][7][8][9]2. Ensure your experimental question aligns with the chosen agonist. Are you investigating direct or indirect effects on platelets? |
| Variable aggregation results at the same this compound concentration. | Differences in platelet preparation (platelet count, activation state) or donor variability. | 1. Standardize your platelet-rich plasma (PRP) preparation protocol to ensure consistent platelet counts.2. Handle PRP carefully to avoid premature platelet activation.3. Be aware of potential donor-to-donor variability in platelet reactivity. Pool PRP from multiple donors if appropriate and feasible. |
Experimental Protocols
Prothrombin Time (PT) Assay
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay Procedure: a. Pipette 100 µL of PPP (spiked with this compound or control vehicle) into a pre-warmed cuvette. b. Incubate for 3-5 minutes at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for a fibrin (B1330869) clot to form.
Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
-
Sample Preparation: Prepare platelet-rich plasma (PRP) or platelet-poor plasma (PPP) from citrated whole blood.
-
Reagent Preparation: Prepare the trigger solution (containing a low concentration of tissue factor and phospholipids) and the fluorescent substrate with calcium according to the assay kit's protocol.
-
Assay Procedure: a. Pipette 80 µL of PRP or PPP (spiked with this compound or control) into a 96-well plate. b. Add 20 µL of the trigger solution. c. Place the plate into a fluorometer pre-heated to 37°C. d. Dispense 20 µL of the fluorescent substrate with calcium into each well to start the reaction. e. Measure the fluorescence intensity over time. f. Calculate thrombin generation parameters (lag time, ETP, peak thrombin) using the appropriate software.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for PT/aPTT assay variability with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. This compound Anti-Xa | MLabs [mlabs.umich.edu]
- 7. ashpublications.org [ashpublications.org]
- 8. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services [sites.uw.edu]
- 9. Routine coagulation test abnormalities caused by this compound: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Activated Partial Thromboplastin Time or Prothrombin Time Prolongation During this compound Administration: Clinical Risk Factors and Outcomes Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 13. This compound Assay (Anti Xa) [healthcare.uiowa.edu]
Technical Support Center: Stabilizing Rivaroxaban in Plasma Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of plasma samples containing rivaroxaban to ensure analyte stability for delayed analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anticoagulant for blood collection when measuring this compound?
A1: The most commonly recommended anticoagulant for collecting blood samples for this compound analysis is 3.2% sodium citrate (B86180). Blood should be collected into citrated plastic tubes.[1][2]
Q2: How soon after collection should I process the blood sample?
A2: While this compound is relatively stable, it is best practice to process the blood sample as soon as possible. However, studies have shown that citrated whole blood can be stored at room temperature for up to 24 hours before centrifugation without significant degradation of this compound.[3][4] For optimal results, immediate processing is recommended.
Q3: What is the proper procedure for plasma preparation?
A3: To obtain platelet-poor plasma, a double centrifugation process is critical.
-
Initial Centrifugation: Centrifuge the whole blood sample at approximately 2500-4500 rpm for 10-15 minutes at 10°C or room temperature.[1][2][5]
-
Plasma Transfer: Carefully transfer the supernatant plasma to a clean plastic tube, avoiding the buffy coat.
-
Second Centrifugation: Centrifuge the plasma again under the same conditions to remove any remaining platelets.[5][6]
-
Aliquoting: Aliquot the final plasma into plastic storage vials, leaving a small amount at the bottom to avoid disturbing any residual pellet.[6]
Q4: What are the recommended short-term storage conditions for plasma samples?
A4: For short-term storage, plasma samples can be kept at room temperature or refrigerated at 4°C (or +2-8°C) for up to 24 hours.[1][3][4] Some studies indicate stability for up to 7 days at +2-8°C.[7][8]
Q5: What are the optimal long-term storage conditions for this compound plasma samples?
A5: For long-term storage, plasma samples should be frozen immediately after processing. Storage at -20°C is acceptable for up to 90 days.[3][4] For storage periods longer than 90 days, -80°C is recommended, with demonstrated stability for at least eight months.[1][9]
Q6: How many freeze-thaw cycles can plasma samples containing this compound withstand?
A6: this compound in plasma is stable for at least three freeze-thaw cycles when stored at -20°C.[1][3][4] To minimize the impact of temperature fluctuations, it is advisable to store samples in multiple aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected this compound concentrations | Sample degradation due to improper storage. | Ensure plasma samples are frozen at ≤ -20°C for long-term storage. For extended periods (months), use -80°C.[1][9] Avoid prolonged storage at room temperature or 4°C beyond 24 hours. |
| Multiple freeze-thaw cycles. | Aliquot plasma into smaller volumes to avoid repeated freezing and thawing of the entire sample. This compound is stable for up to three cycles.[3][4] | |
| Improper sample collection. | Use 3.2% sodium citrate tubes for blood collection. Ensure tubes are filled to the appropriate volume. | |
| Inconsistent or variable results between aliquots | Incomplete mixing after thawing. | Thaw samples completely and vortex gently before analysis to ensure a homogenous mixture. |
| Platelet contamination in plasma. | Implement a double centrifugation protocol to obtain platelet-poor plasma.[5][6] | |
| Presence of interfering peaks in chromatographic analysis | Co-eluting substances. | Review the sample preparation and extraction method. A liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[10] |
| Use of incorrect anticoagulant. | Confirm that blood was collected in sodium citrate tubes. Other anticoagulants may interfere with certain analytical methods. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube. Gently invert the tube at least five times to ensure proper mixing of the anticoagulant.[2]
-
First Centrifugation: Within one hour of collection, centrifuge the tube at 4500 rpm for 15 minutes at 10°C.[1]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a plastic pipette and transfer it to a new polypropylene (B1209903) tube, being careful to avoid the buffy coat layer.
-
Second Centrifugation: Centrifuge the plasma again at 4000 rpm for 10 minutes at 4°C to pellet any remaining platelets.[1]
-
Aliquoting: Transfer the platelet-poor plasma into labeled cryovials for storage.
Protocol 2: Sample Storage
-
Short-term (up to 24 hours): Store plasma aliquots at room temperature or refrigerated at 4°C.[1][3]
-
Long-term (up to 90 days): Freeze plasma aliquots at -20°C.[3]
-
Extended Long-term (beyond 90 days): Store plasma aliquots at -80°C for optimal stability.[1][9]
Quantitative Data Summary
Table 1: Stability of this compound in Plasma at Different Temperatures
| Storage Temperature | Duration | Mean Recovery/Deviation | Reference |
| Room Temperature | 24 hours | 88-97% recovery | [3][4] |
| 4°C | 24 hours | 88-97% recovery | [3][4] |
| 4°C | 7 days | Accuracy: 99.2% - 110.3% | [9] |
| +2-8°C | 3 days | 0.4% median deviation | [7][8] |
| +2-8°C | 7 days | -0.6% median deviation | [7][8] |
| -20°C | 30 days | Accuracy: 99.2% - 110.3% | [9] |
| -20°C | 90 days | ≤10% mean percentage deviation | [3][4] |
| -80°C | 8 months | Accuracy: 99.2% - 110.3% | [1][9] |
Table 2: Stability of this compound in Plasma after Freeze-Thaw Cycles
| Storage Temperature | Number of Cycles | Mean Recovery/Deviation | Reference |
| -20°C | 3 | ≤10% mean percentage deviation | [3][4] |
| -20°C | 3 | Accuracy: 99.2% - 110.3% | [9] |
Visualizations
Caption: Recommended workflow for this compound plasma sample handling.
Caption: Factors affecting this compound stability and recommendations.
References
- 1. Determination of this compound in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 3. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Assay (Anti Xa) [healthcare.uiowa.edu]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Optimizing LC-MS/MS parameters for sensitive rivaroxaban detection
Welcome to the technical support center for the LC-MS/MS analysis of rivaroxaban. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters for sensitive and accurate detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal MRM transitions for this compound and its internal standard?
A1: For sensitive detection, monitoring the following Multiple Reaction Monitoring (MRM) transitions is recommended. The transition of m/z 436.1 > 145.0 for this compound is commonly cited.[1] For a stable isotope-labeled internal standard like this compound-d4, the typical transition is m/z 440.1 → 144.9.[2][3] It is also advisable to monitor a secondary, qualifier ion for this compound to ensure specificity.[2][3]
Q2: I'm observing poor peak shape (tailing or fronting). How can I improve it?
A2: Poor peak shape is often related to the mobile phase composition or column condition.
-
Optimize Mobile Phase pH: this compound is a weak base. Adjusting the mobile phase pH to around 2.9 with an additive like formic acid helps to protonate residual silanol (B1196071) groups on the column, minimizing secondary interactions that cause peak tailing.[4]
-
Check for Column Contamination: Flush the column with a strong solvent to remove potential contaminants.
-
Reduce Sample Overload: If the peak is fronting, try reducing the injection volume or the sample concentration.[4]
-
Use an Appropriate Column: Employing a base-deactivated or end-capped C18 column can significantly improve peak symmetry.[4]
Q3: My results are inconsistent, and I suspect matrix effects. How can I diagnose and mitigate this issue?
A3: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds, are a common problem in bioanalysis.[5]
-
Diagnosis: The presence of matrix effects can be qualitatively assessed using a post-column infusion experiment.[6] Inject a blank, extracted matrix sample while infusing a constant concentration of this compound post-column. Dips or rises in the baseline signal at the analyte's retention time indicate ion suppression or enhancement, respectively.[6][7]
-
Mitigation:
-
Improve Sample Preparation: Enhance cleanup to remove interfering substances like phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4, co-elutes with the analyte and experiences similar matrix effects. This allows for accurate compensation and improves precision and accuracy.[7]
-
Chromatographic Separation: Optimize your LC method to better separate this compound from the regions of ion suppression.
-
Q4: What can I do to address high background noise in my chromatograms?
A4: High background noise can compromise sensitivity and the lower limit of quantitation (LLOQ).
-
Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and fresh reagents (e.g., formic acid, ammonium (B1175870) acetate). Contaminants in these components are a frequent source of background noise.[8]
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and filter them before use to remove particulate matter.[8]
-
System Contamination: If the noise is persistent, it may originate from a contaminated LC system or mass spectrometer. Follow the manufacturer's cleaning protocols for the ion source and other relevant components.
Data Summary Tables
Table 1: Recommended Mass Spectrometry Parameters for this compound
| Analyte | MRM Transition (m/z) | Type | Cone Voltage (V) | Collision Energy (eV) | Reference |
| This compound | 436.1 > 145.0 | Quantifier | 40 | 25 | [1] |
| This compound | 435.9 → 144.9 | Quantifier | 156 | - | [3] |
| This compound | 435.9 → 231.1 | Qualifier | 156 | - | [3] |
| This compound-d4 (IS) | 440.1 → 144.9 | Internal Standard | 116 | - | [3] |
| [13C6]-Rivaroxaban (IS) | 442.2 > 145.1 | Internal Standard | 40 | 25 | [1] |
Note: Declustering potential, entrance potential, and collision cell exit potential may need to be optimized for your specific instrument. For example, one study used a declustering potential of 156 V, an entrance potential of 10 V, and a collision cell exit potential of 18 V for the primary this compound transition.[2][3]
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kinetex C18 (100 x 3 mm, 2.6 µm)[2][3] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9] | Thermo BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | 0.01% Formic Acid in Water[2][3] | 10 mM Ammonium Acetate, 0.1% Formic Acid in Water[9] | 10 mM Ammonium Acetate Buffer[10] |
| Mobile Phase B | 0.01% Formic Acid in Methanol[2][3] | 0.1% Formic Acid in Acetonitrile[9] | Acetonitrile[10] |
| Gradient/Isocratic | Isocratic (40% A, 60% B)[2][3] | Gradient[9] | Isocratic (20% A, 80% B)[10] |
| Flow Rate | 0.5 mL/min[2][3] | 0.4 mL/min[9] | - |
| Column Temperature | 40°C[2][3] | - | - |
| Injection Volume | 5 µL[11] | - | - |
Experimental Protocols & Workflows
Detailed Protocol: Sample Preparation via Protein Precipitation
This protocol is a common and straightforward method for extracting this compound from plasma samples.[2]
-
Sample Thawing: Thaw frozen plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of methanol (B129727) containing the internal standard (e.g., this compound-d4 at 500 ng/mL). The internal standard helps correct for variability during sample preparation and analysis.
-
Vortexing: Vortex the samples thoroughly for approximately 10-15 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter into an autosampler vial.[2]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Diagram: General LC-MS/MS Workflow
Caption: Overview of the this compound analysis workflow.
Diagram: Troubleshooting Logic for Inconsistent Results
References
- 1. journals.plos.org [journals.plos.org]
- 2. Determination of this compound in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
- 3. Determination of this compound in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and this compound in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Refining protocols for studying rivaroxaban in pediatric animal models
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for conducting studies with rivaroxaban in pediatric animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, direct Factor Xa (FXa) inhibitor.[1][2][3] It works by directly and reversibly binding to the active site of FXa, which disrupts the conversion of prothrombin to thrombin.[4] This inhibition occurs without the need for a cofactor like antithrombin and effectively blocks a key step in the coagulation cascade, reducing thrombin generation.[4]
Caption: Mechanism of action for this compound as a direct Factor Xa inhibitor.
Q2: How should this compound be administered in pediatric animal models?
A2: this compound can be administered orally as a tablet or as a reconstituted oral suspension.[2] For pediatric studies, a liquid formulation is often preferred for accurate, weight-based dosing.[5][6] The EINSTEIN-Jr phase 3 trial successfully used a granules-for-oral-suspension formulation (1 mg/mL) in children.[2][7] For animal studies, administration via oral gavage is a common method. It is recommended to administer this compound with food, as this can increase bioavailability, especially for higher doses.[8][9]
Q3: What are the key pharmacokinetic considerations in juvenile animals?
A3: The pharmacokinetics (PK) of this compound can vary significantly with age due to developmental changes in drug absorption, distribution, metabolism, and excretion.[10][11] The half-life of this compound in plasma tends to decrease with decreasing age in pediatric patients.[9] Maximum plasma concentrations are typically reached 2-4 hours after administration in young healthy subjects.[12] It's crucial to conduct pilot PK studies in the specific age group and animal model to establish the correct dose-exposure relationship.[5]
Q4: Which coagulation assays are recommended for monitoring this compound's effect?
A4: While routine monitoring is generally not required in clinical practice, it is essential in a research setting.[2]
-
Anti-Factor Xa (anti-Xa) assay: This is the most reliable method. It should be calibrated specifically for this compound to measure a wide range of concentrations accurately.[2][13]
-
Prothrombin Time (PT): PT is prolonged by this compound in a concentration-dependent manner, particularly when using a sensitive reagent like Neoplastin.[2][12] It can be a useful surrogate marker.[13][14]
-
Activated Partial Thromboplastin Time (aPTT): aPTT is less sensitive than PT and not recommended for quantitative assessment.[15]
-
Thrombin Generation (TG) Assay: This assay provides a comprehensive assessment of the coagulation process and is sensitive to the effects of this compound.[1][15]
Troubleshooting Guide
Problem: High inter-individual variability in plasma this compound concentrations is observed.
-
Potential Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure the oral suspension is thoroughly shaken before each dose to guarantee homogeneity.[2] Standardize the administration technique (e.g., oral gavage) and ensure the full dose is delivered. If the animal spits up the dose, a standardized protocol for re-dosing (or not) should be in place, similar to clinical guidelines (e.g., re-administer if within 30 minutes).[8][16]
-
-
Potential Cause 2: Variable Food Intake.
-
Solution: this compound absorption, especially at higher doses, is affected by food.[9] Standardize the feeding schedule relative to drug administration. Administering the dose with food or immediately followed by feeding can increase absorption and reduce variability.[8] In fasting studies, ensure a consistent fasting period before dosing.[3]
-
-
Potential Cause 3: Age and Weight Differences.
-
Solution: The pharmacokinetics of this compound are influenced by age and body weight.[8][10] Ensure that dosing is precisely adjusted for the most recent body weight of each animal, especially in rapidly growing juvenile models.[8] Analyze data by stratifying animals into narrow age and weight groups.
-
Problem: Unexpected bleeding events are occurring at the target dose.
-
Potential Cause 1: Dose is too high for the specific animal model.
-
Solution: Animal models may have different sensitivities to anticoagulants. A dose that is safe in one species or strain may not be in another.[17] Perform a dose-range-finding study to establish the therapeutic window in your specific model. Consider reducing the dose and monitoring with a this compound-calibrated anti-Xa assay to correlate exposure with bleeding events.
-
-
Potential Cause 2: Concurrent Medications or Conditions.
-
Solution: Review all concurrent medications for potential interactions that could enhance anticoagulant effects. Assess the animals for underlying conditions (e.g., renal impairment, inflammation) that could alter drug clearance or increase bleeding risk.[18]
-
-
Potential Cause 3: Procedural Bleeding.
Problem: Difficulty obtaining reliable coagulation assay results.
-
Potential Cause 1: Improper Blood Sample Collection and Handling.
-
Solution: Blood for coagulation testing must be collected into citrate (B86180) tubes with the correct blood-to-anticoagulant ratio. Samples should be processed promptly (centrifuged to obtain platelet-poor plasma) and stored correctly (frozen at -70°C if not tested immediately).[19]
-
-
Potential Cause 2: Incorrect Assay Selection or Calibration.
-
Potential Cause 3: Timing of Blood Draw.
-
Solution: The timing of blood sampling relative to dosing is critical for interpreting results. To measure peak effect (Cmax), sample approximately 2-4 hours post-dose.[12] For trough levels, sample just before the next scheduled dose. A full pharmacokinetic profile requires serial sampling.
-
Data Presentation
Table 1: Weight-Adjusted this compound Dosing Regimens for Pediatric VTE Treatment (Adapted from EINSTEIN-Jr Trial) These are human clinical doses and should be used as a starting point for developing allometrically scaled doses in animal models.
| Body Weight (kg) | Dosing Regimen | Total Daily Dose (mg) |
| 2.6 to 2.9 kg | 0.8 mg three times a day | 2.4 mg |
| 3.0 to 3.9 kg | 0.9 mg three times a day | 2.7 mg |
| 4.0 to 4.9 kg | 1.4 mg three times a day | 4.2 mg |
| 5.0 to 6.9 kg | 1.6 mg three times a day | 4.8 mg |
| 7.0 to 7.9 kg | 1.8 mg three times a day | 5.4 mg |
| 8.0 to 8.9 kg | 2.4 mg three times a day | 7.2 mg |
| 9.0 to 9.9 kg | 2.8 mg three times a day | 8.4 mg |
| 10.0 to 11.9 kg | 3.0 mg three times a day | 9.0 mg |
| 12.0 to 29.9 kg | 5.0 mg twice a day | 10.0 mg |
| 30.0 to 49.9 kg | 15 mg once a day | 15.0 mg |
| ≥50 kg | 20 mg once a day | 20.0 mg |
| (Source: Adapted from multiple sources reporting on the EINSTEIN-Jr trial)[2][8][16] |
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Species | Dose | Tmax (hours) | Terminal Half-Life (hours) | Oral Bioavailability |
| Human (Young, Healthy) | 10 mg | 2 - 4 | 5 - 9 | 80 - 100% |
| Human (Elderly) | 10 mg | 2 - 4 | 11 - 13 | 80 - 100% |
| Dog (Beagle) | 2 mg/kg | 1.5 - 2 | Not specified | Not specified |
| Rat | Not specified | Not specified | Not specified | Not specified |
| (Source: Data compiled from various pharmacokinetic studies)[3][12][15] |
Experimental Protocols
Protocol 1: General Experimental Workflow
This protocol outlines the major steps for an in vivo study of this compound in a pediatric animal model.
Caption: General workflow for a pediatric animal study of this compound.
Protocol 2: Preparation and Administration of this compound Oral Suspension
-
Reconstitution: If using granules for oral suspension (e.g., 1 mg/mL), reconstitute with the specified volume of purified water according to the manufacturer's instructions.[2]
-
Homogenization: Before every administration, shake the suspension vigorously for at least 10 seconds to ensure a uniform concentration.[2]
-
Dose Calculation: Calculate the required volume based on the most recent body weight of the animal and the target dose (mg/kg).
-
Administration:
-
Draw the precise volume into an oral syringe.
-
For rodents, administer via oral gavage. For larger animals like dogs, the syringe can be placed in the corner of the mouth.
-
Ensure the animal swallows the entire dose.
-
-
Feeding: Administer the dose with a small amount of palatable food or follow immediately with feeding to mimic clinical recommendations and enhance absorption.[8]
Protocol 3: Blood Sampling for Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Materials: Prepare citrate-containing tubes (e.g., 3.2% sodium citrate) for coagulation assays. Prepare EDTA or heparin tubes for plasma drug concentration measurement, as appropriate for the analytical method.
-
Timing: Collect blood samples at predetermined time points. A typical schedule for a PK/PD profile includes:
-
Pre-dose (0 hours)
-
Post-dose: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. (Adjust based on the expected Tmax and half-life in the species).[12]
-
-
Collection Technique:
-
Use a consistent collection site (e.g., saphenous vein, jugular vein) and technique to minimize stress and variability.
-
For serial sampling in small animals, consider techniques like tail vein sampling or the use of an indwelling catheter to minimize animal stress and blood loss.
-
-
Processing:
-
Immediately after collection, gently invert citrate tubes 3-4 times.
-
Centrifuge the samples at ~2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma, aliquot into labeled cryovials, and flash-freeze.
-
Store samples at -70°C or below until analysis.[19]
-
References
- 1. The in vitro anticoagulant effect of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpthn.ca [cpthn.ca]
- 3. Preparation, characterization, and pharmacokinetics of this compound cocrystals with enhanced in vitro and in vivo properties in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. Pediatric VTE | XARELTO® (this compound) HCP [xareltohcp.com]
- 7. This compound for pediatric patients suffering a venous thromboembolism - BJH [bjh.be]
- 8. Pediatric Dosing | XARELTO® (this compound) HCP [xareltohcp.com]
- 9. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]
- 10. What did we learn (and did not learn) from the pediatric direct oral anticoagulant trials, and how might we better design pediatric anticoagulant trials in the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venous Thromboembolism in Children: The this compound Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Monitoring of this compound Therapy in Hypercoagulable Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticoagulant activity of oral this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Rivaroxaban and Apixaban in the Inhibition of Factor Xa
For researchers, scientists, and drug development professionals, a detailed understanding of the inhibitory mechanisms of direct oral anticoagulants (DOACs) is paramount. This guide provides an in-depth comparison of two leading Factor Xa (FXa) inhibitors, rivaroxaban and apixaban (B1684502), supported by experimental data and detailed protocols.
This compound and apixaban are small-molecule, reversible inhibitors of Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1] By directly binding to the active site of both free FXa and FXa within the prothrombinase complex, these drugs effectively block thrombin generation and subsequent fibrin (B1330869) clot formation.[2] While their primary mechanism of action is the same, key differences in their binding kinetics and impact on global coagulation assays have been observed.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the key quantitative parameters that define the interaction of this compound and apixaban with Factor Xa. These values have been compiled from various in vitro studies.
| Parameter | This compound | Apixaban | Reference(s) |
| Inhibition Constant (Ki) for free FXa | 0.4 nM | 0.08 nM | [3] |
| Inhibition Constant (Ki) for prothrombinase | 0.7 ± 0.3 nM | 2.9 ± 0.5 nM | |
| IC50 for prothrombinase-bound FXa | 2.1 nM | Not explicitly stated | [4] |
| IC50 for clot-associated FXa | 75 nM | Not explicitly stated | [4] |
Table 1: Comparison of Inhibition Constants (Ki) and IC50 Values.
| Kinetic Parameter | This compound | Apixaban | Fold Difference (this compound vs. Apixaban) | Reference(s) |
| Association Rate (kon) for free FXa | 1.7 x 10⁷ M⁻¹s⁻¹ | 4-fold slower than this compound | ~4 | [4] |
| Dissociation Rate (koff) for free FXa | 5 x 10⁻³ s⁻¹ | 1.5-fold higher than this compound | ~0.67 | [3][4] |
| Association Rate (on-rate) for prothrombinase-bound FXa | 1,193-fold higher than apixaban | - | 1,193 |
Table 2: Comparison of Kinetic Binding Parameters.
Experimental Protocols
A common method for determining the inhibitory activity of this compound and apixaban is the chromogenic anti-Xa assay. This assay measures the residual activity of a known amount of FXa after incubation with the inhibitor.
Chromogenic Anti-Xa Assay Protocol
Principle: This assay is a two-stage process. In the first stage, a plasma sample containing the FXa inhibitor is incubated with a known excess amount of Factor Xa. The inhibitor binds to and inactivates a portion of the FXa. In the second stage, a chromogenic substrate that is specifically cleaved by FXa is added. The residual, uninhibited FXa cleaves the substrate, releasing a colored compound (typically p-nitroaniline). The intensity of the color produced is inversely proportional to the concentration of the FXa inhibitor in the sample and is measured spectrophotometrically at 405 nm.[5][6]
Materials:
-
Citrated platelet-poor plasma (PPP) from patients or spiked with known concentrations of this compound or apixaban.
-
Factor Xa reagent (bovine or human).
-
Chromogenic substrate specific for Factor Xa (e.g., S-2765).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4).
-
Drug-specific calibrators and controls for this compound and apixaban.
-
Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm.
-
Incubator set to 37°C.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the drug-specific calibrators in pooled normal plasma to generate a standard curve. Patient plasma samples should be processed to obtain platelet-poor plasma.
-
Assay Setup: In a microplate well or reaction cuvette, add a specific volume of the plasma sample (patient, calibrator, or control).
-
Incubation with FXa: Add a pre-determined, excess amount of Factor Xa reagent to each well. Incubate the mixture for a defined period (e.g., 120 seconds) at 37°C to allow the inhibitor to bind to FXa.[6]
-
Addition of Chromogenic Substrate: Following the incubation, add the chromogenic substrate to each well.
-
Measurement: Immediately begin measuring the change in absorbance at 405 nm over a specific time interval using a microplate reader or automated coagulation analyzer.[6]
-
Calculation: The concentration of this compound or apixaban in the patient samples is determined by interpolating the absorbance values from the standard curve generated using the drug-specific calibrators. The instrument's software typically performs this calculation automatically.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The Coagulation Cascade and Inhibition by this compound and Apixaban.
Caption: Experimental Workflow for the Chromogenic Anti-Xa Assay.
Discussion of Key Differences
While both this compound and apixaban are potent FXa inhibitors, the kinetic data reveals important distinctions. Apixaban exhibits a lower Ki for free FXa, suggesting a higher binding affinity in a purified system.[3] However, this compound demonstrates a significantly faster association rate for prothrombinase-bound FXa, which may contribute to its more pronounced effect on global coagulation assays like the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). This faster "on-rate" means that this compound may inhibit the prothrombinase complex more rapidly, leading to a greater immediate anticoagulant effect in certain laboratory tests.
In thrombin generation assays, this compound has been shown to prolong the lag time and suppress the endogenous thrombin potential to a greater extent than apixaban. These differences in their in vitro profiles are important considerations for researchers studying the nuances of anticoagulation and for the development of new anticoagulant therapies.
References
- 1. Mechanistic Basis for the Differential Effects of this compound and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. A randomized direct comparison of the pharmacokinetics and pharmacodynamics of apixaban and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Rivaroxaban and Warfarin in a Research Setting
This guide provides a detailed, data-driven comparison of the direct oral anticoagulant rivaroxaban and the vitamin K antagonist warfarin (B611796). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance, mechanisms, and experimental considerations for these two widely used anticoagulants.
Executive Summary
This compound, a direct factor Xa inhibitor, and warfarin, a vitamin K antagonist, are both effective anticoagulants used in the prevention and treatment of thromboembolic disorders. Clinical evidence, primarily from large-scale trials such as ROCKET AF and EINSTEIN-PE, demonstrates that this compound offers a comparable, and in some aspects, superior efficacy and safety profile to warfarin. This compound's predictable pharmacokinetics and lack of need for routine coagulation monitoring present a significant advantage over warfarin, which requires frequent monitoring and dose adjustments. However, the choice of anticoagulant may depend on specific patient characteristics, clinical context, and available reversal agents.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize key quantitative data from pivotal clinical trials and meta-analyses comparing this compound and warfarin.
Table 1: Efficacy Outcomes in Nonvalvular Atrial Fibrillation (ROCKET AF Trial)
| Outcome | This compound (N=7,131) | Warfarin (N=7,133) | Hazard Ratio (95% CI) | P-value (Non-inferiority) |
| Primary Efficacy Endpoint (Stroke and Systemic Embolism) | 2.1% per year | 2.4% per year | 0.88 (0.74-1.03) | <0.001 |
| Ischemic Stroke | 1.71 per 100 patient-years | 1.95 per 100 patient-years | 0.88 (0.67-1.16) | - |
| Hemorrhagic Stroke | 0.26% | 0.44% | 0.59 (0.37-0.93) | - |
Data from the ROCKET AF trial, a randomized, double-blind, double-dummy trial comparing this compound (20 mg once daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation at increased risk for stroke.[1][2][3][4][5][6][7]
Table 2: Safety Outcomes in Nonvalvular Atrial Fibrillation (ROCKET AF Trial)
| Outcome | This compound (N=7,111) | Warfarin (N=7,125) | Hazard Ratio (95% CI) | P-value |
| Major and Non-major Clinically Relevant Bleeding | 14.9% per year | 14.5% per year | 1.03 (0.96-1.11) | 0.44 |
| Major Bleeding | 3.6% | 3.4% | 1.04 (0.90-1.20) | 0.58 |
| Intracranial Hemorrhage | 0.5% | 0.7% | 0.67 (0.47-0.93) | 0.02 |
| Fatal Bleeding | 0.2% | 0.5% | 0.50 (0.31-0.79) | 0.003 |
| Major Gastrointestinal Bleeding | 3.2% | 2.2% | - | - |
Safety data from the ROCKET AF trial.[1][2][4]
Table 3: Efficacy and Safety in Venous Thromboembolism (VTE) Treatment (EINSTEIN-PE Trial)
| Outcome | This compound (N=2,419) | Standard Therapy (Enoxaparin/VKA) (N=2,413) | Hazard Ratio (95% CI) | P-value (Non-inferiority) |
| Primary Efficacy Outcome (Recurrent VTE) | 2.1% | 1.8% | 1.12 (0.75-1.68) | 0.003 |
| Principal Safety Outcome (Major or Clinically Relevant Non-major Bleeding) | 10.3% | 11.4% | 0.90 (0.76-1.07) | 0.23 |
| Major Bleeding | 1.1% | 2.2% | 0.49 (0.31-0.79) | 0.003 |
Data from the EINSTEIN-PE trial, a randomized, open-label trial comparing this compound (15 mg twice daily for 3 weeks, then 20 mg once daily) with standard therapy for the treatment of acute pulmonary embolism.[8][9][10][11]
Table 4: Meta-Analysis of Efficacy and Safety in VTE
| Outcome | This compound vs. Warfarin | Risk Ratio (95% CI) | P-value |
| Incidence of VTE | Significantly lower with this compound | 0.71 (0.61-0.84) | <0.0001 |
| Major Bleeding | Significantly reduced with this compound | 0.84 (0.77-0.91) | <0.0001 |
| Non-major Bleeding | Significantly reduced with this compound | 0.55 (0.41-0.74) | <0.0001 |
| All-cause Mortality | No significant difference | 0.68 (0.45-1.02) | 0.06 |
Results from a meta-analysis of 20 trials involving 230,320 patients.[12][13]
Mechanism of Action
This compound and warfarin exert their anticoagulant effects through distinct mechanisms targeting different points in the coagulation cascade.
Warfarin acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is crucial for the gamma-carboxylation and subsequent activation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. This leads to the production of functionally inactive clotting factors.
This compound is a direct, selective inhibitor of Factor Xa.[14] By binding to the active site of Factor Xa, this compound blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme in the final common pathway of coagulation that is responsible for converting fibrinogen to fibrin.[14]
References
- 1. rxfiles.ca [rxfiles.ca]
- 2. This compound versus warfarin in nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XARELTO - Study Design of ROCKET AF [jnjmedicalconnect.com]
- 4. zarixa.pl [zarixa.pl]
- 5. This compound-once daily, oral, direct factor Xa inhibition compared with vitamin K antagonism for prevention of stroke and Embolism Trial in Atrial Fibrillation: rationale and design of the ROCKET AF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrsonline.org [hrsonline.org]
- 7. xarelto.com [xarelto.com]
- 8. nice.org.uk [nice.org.uk]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. EINSTEIN–Pulmonary Embolism (PE) Study - American College of Cardiology [acc.org]
- 11. scispace.com [scispace.com]
- 12. Frontiers | this compound vs. warfarin for the treatment and prevention of venous thromboembolism: A meta-analysis [frontiersin.org]
- 13. This compound vs. warfarin for the treatment and prevention of venous thromboembolism: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating Novel Biomarkers for Rivaroxaban's Anticoagulant Effect
For Researchers, Scientists, and Drug Development Professionals
Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] While routine monitoring is not always required due to its predictable pharmacokinetics, specific clinical scenarios necessitate accurate assessment of its anticoagulant effect. This guide provides a framework for validating a new biomarker for this compound, comparing its potential performance against established and emerging methods, and offering detailed experimental protocols.
The Evolving Landscape of this compound Monitoring
The standard of care for quantitative measurement of this compound's effect is the chromogenic anti-Factor Xa (anti-Xa) assay, which is specific for this compound when using drug-calibrated plasmas.[2][3] Prothrombin time (PT) can indicate the presence of the drug, but its sensitivity varies with different reagents and it is not suitable for precise quantification.[4][5] The limitations of current methods and the desire for a more comprehensive understanding of this compound's biological impact have spurred the search for novel biomarkers.[6]
Recent research has explored a range of potential biomarkers, including those related to the coagulation cascade, as well as platelet, endothelial, and inflammatory activation.[7] Studies have shown that this compound can lead to a reduction in D-dimers, thrombin-antithrombin complex, and prothrombin fragment 1 + 2.[6][8] Furthermore, preliminary evidence suggests an influence on markers of platelet activation (e.g., P-selectin), endothelial activation (e.g., VCAM-1), and inflammation (e.g., IL-6).[7] MicroRNAs, such as miR-142 and miR-39, have also been investigated as potential new biomarkers.[9]
Comparative Analysis of Monitoring Assays
A novel biomarker's utility must be rigorously compared against existing methods. The following table summarizes key assays for assessing this compound's anticoagulant effect.
| Assay/Biomarker | Principle | Advantages | Disadvantages |
| Chromogenic Anti-Xa Assay | Measures this compound concentration by quantifying the inhibition of a known amount of Factor Xa.[10] | High specificity and sensitivity for this compound.[4] Considered the gold standard for quantitative measurement.[3] | May not be available in all clinical laboratories; requires specific calibrators.[11] |
| Prothrombin Time (PT) | Measures the time it takes for plasma to clot after addition of tissue factor.[12] | Widely available and provides a qualitative indication of this compound's presence.[5] | Variable sensitivity depending on the reagent used; not suitable for quantification.[4] |
| Thrombin Generation Assay (TGA) | Provides a global assessment of coagulation by measuring the dynamics of thrombin generation.[13] | Offers a more comprehensive view of the coagulation process. | Less standardized and more complex to perform than other assays. |
| Prothrombin Fragment 1 + 2 (F1+2) | An indicator of in vivo thrombin generation.[6] | Reflects the downstream effect of Factor Xa inhibition. | Levels can be influenced by other factors affecting coagulation. |
| Novel Biomarker (Hypothetical) | [Insert Principle of Novel Biomarker] | [Insert Potential Advantages] | [Insert Potential Disadvantages] |
Experimental Protocols for Biomarker Validation
Validating a new biomarker requires a systematic approach with well-defined experimental protocols.
Chromogenic Anti-Xa Assay
-
Principle: This assay quantifies this compound concentration by measuring the residual activity of a known amount of added Factor Xa using a chromogenic substrate.
-
Materials: Patient platelet-poor plasma (PPP), this compound calibrators and controls, bovine Factor Xa reagent, chromogenic substrate for FXa, assay buffer, microplate reader.
-
Procedure:
-
Pre-warm reagents and samples to 37°C.
-
Add patient PPP, calibrator, or control to a microplate well.
-
Add bovine Factor Xa reagent and incubate.
-
Add the chromogenic substrate.
-
Measure the change in absorbance at 405 nm. The color intensity is inversely proportional to the this compound concentration.
-
Thrombin Generation Assay (TGA)
-
Principle: This assay measures the dynamics of thrombin generation in plasma after the addition of a trigger, providing a global assessment of coagulation potential.
-
Materials: Patient PPP, thrombin calibrator, tissue factor/phospholipid reagent, fluorogenic substrate for thrombin, fluorometer microplate reader.
-
Procedure:
-
Mix patient PPP or thrombin calibrator with the tissue factor/phospholipid reagent in a microplate well.
-
Add the fluorogenic substrate.
-
Monitor the fluorescence over time to determine parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).
-
Quantification of a Novel Biomarker (Example: ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the concentration of a specific protein biomarker.
-
Materials: Patient PPP, capture antibody, detection antibody conjugated to an enzyme (e.g., HRP), substrate for the enzyme, wash buffer, stop solution, microplate reader.
-
Procedure:
-
Coat a microplate with the capture antibody.
-
Add patient PPP samples and incubate.
-
Wash the plate and add the enzyme-conjugated detection antibody.
-
Incubate and wash again.
-
Add the substrate and allow color to develop.
-
Stop the reaction and measure the absorbance. The absorbance is proportional to the concentration of the biomarker.
-
Visualizing Mechanisms and Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Assays for measuring this compound: their suitability and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. The effect of this compound on biomarkers in blood and plasma: a review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on biomarkers in blood and plasma: a review of preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Biomarkers of Coagulation and Inflammation: A Post Hoc Analysis of the X-VeRT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNAs as novel biomarkers for this compound therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Coagulation Testing For New Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
Navigating Anticoagulant Monitoring: A Comparative Guide to Rivaroxaban Cross-reactivity in Heparin-Calibrated Anti-Xa Assays
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of direct oral anticoagulants (DOACs), such as rivaroxaban, presents a challenge for clinical laboratories that traditionally monitor heparin therapy using anti-Factor Xa (anti-Xa) assays. This guide provides an objective comparison of the performance of heparin-calibrated anti-Xa assays in measuring this compound levels, supported by experimental data. Understanding the extent of this cross-reactivity is crucial for accurate patient management in emergency situations and for the development of universal anticoagulant assays.
Performance of Heparin-Calibrated Anti-Xa Assays with this compound
Numerous studies have demonstrated a strong correlation between this compound plasma concentrations and the anti-Xa activity measured using assays calibrated for both unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2][3][4][5] This suggests that these widely available assays can be utilized to estimate this compound levels, particularly when specific drug calibrators are unavailable.[3][5] However, the degree of correlation and the absolute values obtained can vary between different reagent and instrument systems.[3][6]
The chromogenic anti-Xa assay forms the basis of this measurement. In the presence of this compound, a direct inhibitor of Factor Xa, the enzyme is neutralized. When a known amount of Factor Xa is added to the patient's plasma, the residual, uninhibited Factor Xa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the amount of this compound in the sample.[7][8]
Below, we summarize the quantitative data from key studies that have investigated this cross-reactivity.
Quantitative Data Summary
Correlation between this compound Concentration and Heparin-Calibrated Anti-Xa Activity
| Study Population | Heparin Calibrator | Assay/Instrument | Correlation Coefficient (r or r²) | Reference |
| 845 patients on this compound, apixaban, or edoxaban (B1671109) | Unfractionated Heparin (UFH) | Siemens INNOVANCE® Heparin | r = 0.97 | [1][4][9][10] |
| 867 patients on this compound, apixaban, or edoxaban | Low-Molecular-Weight Heparin (LMWH) | Not specified | r = 0.98 | [2] |
| 40 patients on this compound | LMWH | BIOPHEN Calibrator (ACL TOP 300 CTS) | r² = 0.998 | [11][12] |
| 38 patients on this compound | UFH | Not specified | r = 0.97 | [5] |
| 30 patients on this compound | UFH and LMWH | Berichrom, COAMATIC, STA liquid heparin | Strong correlation observed | [3] |
| Hospitalized patients on prophylactic this compound | LMWH | Not specified | r² = 0.99 | [13][14] |
Diagnostic Accuracy of Heparin-Calibrated Anti-Xa Assays for Clinically Relevant this compound Concentrations
A prospective multicenter cross-sectional study involving 845 patients demonstrated high sensitivity and specificity of a UFH-calibrated anti-Xa assay for detecting clinically relevant this compound concentrations.[1][4]
| Clinically Relevant Cut-off (µg/L) | Sensitivity (95% CI) | Specificity (95% CI) | Reference |
| 30 | 94.2% (90.8–96.6) | 86.3% (79.2–91.7) | [1][4] |
| 50 | 95.8% (92.4–98.0) | 89.8% (84.5–93.7) | [1][4] |
| 100 | 98.7% (95.5–99.9) | 88.7% (84.2–92.2) | [1][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the principle of the chromogenic anti-Xa assay and a typical workflow for assessing this compound cross-reactivity.
Caption: Mechanism of the chromogenic anti-Xa assay for this compound.
Caption: Workflow for assessing this compound cross-reactivity.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of this compound in a heparin-calibrated anti-Xa assay, based on methodologies described in the cited literature.
Objective: To quantify the correlation between this compound concentration and anti-Xa activity measured by a heparin-calibrated assay.
Materials:
-
Patient plasma samples containing this compound.
-
Commercial anti-Xa assay kit (calibrated for UFH or LMWH).
-
Coagulation analyzer (e.g., Sysmex CS-5100, STA R Max3, ACL TOP 300 CTS).[11][15]
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system for reference measurements.[1][2]
-
Calibrators and controls specific to the anti-Xa assay.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood from patients treated with this compound into citrate-containing tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma aliquots at -80°C until analysis.
-
-
This compound Quantification by UHPLC-MS/MS (Reference Method):
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation and extraction of this compound from the plasma matrix.
-
Analyze the extracted samples using a validated UHPLC-MS/MS method to determine the precise concentration of this compound (ng/mL). This serves as the gold standard measurement.[1][9]
-
-
Anti-Xa Activity Measurement (Test Method):
-
Thaw a corresponding plasma aliquot at room temperature.
-
Perform the anti-Xa assay according to the manufacturer's instructions for the specific reagent and coagulation analyzer.
-
The assay should be calibrated using the provided heparin (UFH or LMWH) calibrators.
-
The analyzer will automatically calculate the anti-Xa activity, typically reported in IU/mL.
-
-
Data Analysis:
-
Pair the results from the UHPLC-MS/MS (this compound concentration) and the anti-Xa assay (anti-Xa activity) for each patient sample.
-
Perform statistical analysis to determine the relationship between the two measurements.
-
Use Spearman's or Pearson's correlation coefficient to assess the strength of the association.
-
Conduct linear regression analysis to establish a mathematical relationship between the two methods.
-
-
For diagnostic accuracy, use Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity and specificity of the anti-Xa assay at clinically relevant this compound concentration thresholds.[1][15]
-
Conclusion
The available evidence strongly indicates that heparin-calibrated anti-Xa assays exhibit significant cross-reactivity with this compound, providing a reliable estimation of its anticoagulant effect. While specific drug calibrators remain the gold standard, the use of UFH or LMWH-calibrated assays is a viable alternative in many clinical scenarios.[12] Laboratories should be aware of the potential for variability between different assay systems and may need to establish their own correlation curves.[6] The continued investigation and validation of universal calibrators could further simplify the monitoring of patients on various anti-Xa inhibitors.[9]
References
- 1. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of this compound, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 2. A universal anti‐Xa assay for this compound, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparin-Calibrated Chromogenic Anti-Xa Activity Measurements in Patients Receiving this compound: Can This Test Be Used to Quantify Drug Level? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of this compound, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can an anti-Xa assay for unfractionated heparin be used to assess the presence of this compound in critical situations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration Estimation of Apixaban and this compound in Plasma From Patients Through Heparin-Calibrated Anti-Xa Assay Generated Different Results by Using 3 Reagent/Calibrators/Instrument Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Episode 148: Interference of oral Xa inhibitors with heparin Xa assays - Pharmacy Joe - [pharmacyjoe.com]
- 8. Anti-Xa activity (UFH, LMWH, this compound & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
- 9. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of this compound, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of this compound Exposure via Anti-Xa Levels During VTE Prophylaxis in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-Vitro Performance of Branded vs. Generic Rivaroxaban: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of generic formulations of the direct oral anticoagulant rivaroxaban, originally marketed as Xarelto®, has prompted the need for rigorous comparative evaluation to ensure therapeutic equivalence. This guide provides an objective, data-driven comparison of the in-vitro performance of branded versus generic this compound, focusing on key quality and efficacy attributes. The information herein is intended to support research, development, and clinical decision-making.
Key In-Vitro Performance Comparisons
The primary in-vitro methods for comparing different this compound formulations focus on their dissolution characteristics and their anticoagulant effect on human plasma. While in-vivo bioequivalence studies are the regulatory standard for generic approval, in-vitro data provides crucial foundational evidence of product similarity.
Anticoagulant Effect: In-Vitro Coagulation Assays
A key study directly compared the in-vitro anticoagulant effects of raw this compound material from the branded product (Xarelto®) and two generic versions (Rivarolto® and this compound Sandoz®).[1][2][3] The study concluded that the branded and generic this compound exert an identical in-vitro anticoagulant effect across a wide range of concentrations.[1][2][3]
The core finding was that at similar concentrations, all three this compound sources produced comparable results across a battery of standard coagulation tests.[2] No significant differences were identified in the mean results of the assays performed.[1][2][3] Increasing concentrations of all three formulations showed a strong positive correlation with prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and diluted Russell's Viper Venom Test (dRVVT) assays.[1][2][3] Conversely, a strong negative correlation was observed with coagulation factor assays.[1][2][3] Thrombin time (TT) and Clauss Fibrinogen assays were unaffected by any of the this compound formulations.[1][2]
Experimental Protocol: In-Vitro Anticoagulant Effect
The methodology involved spiking a pool of normal human plasma with various concentrations of the three this compound materials, ranging from 50 to 750 ng/ml.[1][2][3] The precise concentrations were confirmed using a this compound-calibrated anti-Xa assay and verified by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS).[1][2] The following coagulation assays were then performed on the spiked plasma samples:[1][2][3]
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Diluted Russell's Viper Venom Test (dRVVT)
-
Thrombin Time (TT)
-
Clauss Fibrinogen
-
Factor VII, VIII, and IX assays
-
Thromboelastography
Dissolution Profile Comparison
Dissolution testing is a critical in-vitro parameter that predicts the in-vivo release of the drug from its dosage form. For this compound, comparative dissolution studies are performed in various media to simulate the pH conditions of the gastrointestinal tract.[4]
Public assessment reports and published studies indicate that for generic approval, comparative dissolution profiles are evaluated in multiple media, typically including:[4][5]
-
pH 1.2 (simulated gastric fluid)
-
pH 4.5 (acetate buffer)
-
pH 6.8 (phosphate buffer, simulated intestinal fluid)
The acceptance criterion for similarity is often based on the f2 similarity factor, where a value greater than 50 indicates similarity between the test and reference profiles.[5] Studies have shown that generic this compound products that are deemed bioequivalent also demonstrate similar dissolution profiles to the branded product under these varied pH conditions.[5]
Experimental Protocol: Comparative Dissolution Testing
A standard protocol for comparative dissolution testing of this compound tablets is outlined below.
-
Apparatus: USP Apparatus II (Paddle)
-
Temperature: 37 ± 0.5°C[4]
-
Dissolution Media: 900 mL of the following:[4][5]
-
0.1 N HCl (pH 1.2)
-
Acetate (B1210297) buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
Note: Surfactants like sodium dodecyl sulfate (B86663) (SDS) may be added, for instance, 0.2% to 0.4% in pH 4.5 acetate buffer, as specified in some methods.[6][7]
-
-
Sampling Times: Samples are withdrawn at predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[4]
-
Analysis: The concentration of dissolved this compound in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[4]
Supporting Bioequivalence Data
While this guide focuses on in-vitro comparisons, it is essential to consider the in-vivo bioequivalence data that these tests support. Bioequivalence studies in healthy subjects are required by regulatory agencies to approve generic drugs.[8] These studies compare the rate and extent of absorption of the generic product to the branded one. The key pharmacokinetic parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[6][9]
The 90% confidence intervals for the ratio of the geometric means (generic/branded) for both Cmax and AUC must fall within the acceptance range of 80-125% for the products to be considered bioequivalent.[8][9]
Table 1: Summary of Pharmacokinetic Bioequivalence Data from Selected Studies
| Generic Product (Test) | Branded Product (Reference) | Dose | Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Asarap®[9] | Xarelto® | 20 mg | Fasting | Cmax | 87.80% (82.74 – 93.12%) | Bioequivalent[9] |
| AUC0-t | 85.96% (81.88 – 90.24%) | |||||
| Zarixa®[6] | Xarelto® | 10 mg | Fasting | Cmax | 89.35% (84.28 - 94.72%) | Bioequivalent[6] |
| AUC0-t | 97.96% (93.69 - 102.42%) | |||||
| Zarixa®[6] | Xarelto® | 20 mg | Fed | Cmax | 95.17% (87.35 - 103.70%) | Bioequivalent[6] |
| AUC0-t | 103.57% (98.75 - 108.63%) | |||||
| This compound Sandoz®[8] | Xarelto® | 2.5 mg | Fasting | Cmax & AUC0-t | Within 80.00 - 125.00% | Bioequivalent[8] |
| Unnamed Generic | Xarelto® | 10 mg | Fasting | Cmax | 91.51% (82.41% - 101.63%) | Bioequivalent |
| AUC0-t | 98.32% (92.20% - 104.83%) | |||||
| Unnamed Generic | Xarelto® | 20 mg | Fed | Cmax | 92.76% (87.60% - 98.22%) | Bioequivalent |
| AUC0-t | 94.35% (90.14% - 98.76%) |
Conclusion
The available in-vitro data from coagulation assays and dissolution studies, supported by extensive in-vivo bioequivalence data, indicates that approved generic this compound formulations perform comparably to the branded product, Xarelto®. Studies demonstrate an identical in-vitro anticoagulant effect and similar dissolution profiles across various physiological pH conditions. These findings provide a solid scientific basis for the interchangeability of branded and generic this compound formulations in clinical and research settings.
References
- 1. A comparative in vitro study of the anticoagulant effect of branded versus generic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. um.edu.mt [um.edu.mt]
- 4. ijariie.com [ijariie.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. zarixa.pl [zarixa.pl]
- 7. jonuns.com [jonuns.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. ajpps.org [ajpps.org]
Validating Dried Blood Spot Sampling for Rivaroxaban Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic drug monitoring (TDM) is continually evolving, with a growing emphasis on less invasive and more patient-centric sampling methods. Dried blood spot (DBS) sampling has emerged as a promising alternative to traditional venous plasma sampling for monitoring anticoagulants like rivaroxaban. This guide provides an objective comparison of DBS sampling with conventional plasma-based methods for this compound monitoring, supported by experimental data, to assist researchers and clinicians in making informed decisions.
While this compound, a direct oral anticoagulant, does not typically require routine monitoring due to its predictable pharmacokinetics, certain clinical scenarios necessitate its measurement.[1] These situations include patients with renal impairment, suspected overdose, or unexplained bleeding.[1] The standard and most accurate method for quantifying this compound plasma concentrations is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Chromogenic anti-Factor Xa assays are also widely used and provide a reliable assessment of this compound's anticoagulant effect.[3][4]
This guide focuses on the validation of DBS sampling coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a viable alternative to plasma-based LC-MS/MS and other coagulation assays.
Comparative Performance of this compound Monitoring Methods
The following tables summarize the quantitative performance of DBS-based UPLC-MS/MS compared to plasma-based methods for this compound monitoring.
| Parameter | DBS UPLC-MS/MS | Plasma UPLC-MS/MS | Chromogenic anti-Xa Assay | Prothrombin Time (PT) |
| Correlation with Plasma | High (Deming regression)[2][5] | Gold Standard | Strong (r=0.99 with LC-MS/MS)[3][4] | Moderate (r=0.68 with LC-MS/MS)[3] |
| Accuracy (% Bias) | Within ±15%[2][6] | High | High | Variable sensitivity |
| Precision (%RSD) | <15%[2][6] | High | Low inter-individual imprecision[7] | High inter-individual imprecision[7] |
| Linearity Range | 2.5 - 750 ng/mL[6] | Varies by assay | Wide range[8] | Non-linear at high concentrations[8] |
| Sample Volume | ~20 µL (microsampling)[2] | ~0.5 mL plasma[9] | Varies by analyzer | Varies by analyzer |
| Invasiveness | Minimally invasive (finger prick)[10] | Invasive (venipuncture) | Invasive (venipuncture) | Invasive (venipuncture) |
| Stability | Stable for up to 52 days at room temperature (protected from light and humidity)[6] | Requires cold chain | Requires cold chain | Requires timely processing |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the key experimental protocols for this compound quantification using UPLC-MS/MS in both DBS and plasma samples.
Dried Blood Spot (DBS) Sample Preparation and Analysis
-
Sample Collection: A small volume of whole blood (approximately 20 µL) is collected via a finger prick and spotted onto a specialized filter paper card.[2]
-
Drying: The blood spots are allowed to air dry at room temperature for a specified period.
-
Extraction: A standardized punch from the center of the dried blood spot is taken and placed into a well of a 96-well plate. An extraction solvent, typically a mixture of organic solvent (e.g., acetonitrile) and water with 0.1% formic acid, is added to the well.[2][5] An internal standard (e.g., this compound-d4) is included for accurate quantification.[10]
-
Analysis by UPLC-MS/MS: After an incubation and centrifugation step, the supernatant is injected into the UPLC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient mobile phase.[2][5] Detection is performed using a mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[2][5]
Plasma Sample Preparation and Analysis
-
Sample Collection: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., citrate).[9]
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins.[2]
-
Analysis by UPLC-MS/MS: Following centrifugation, the supernatant is injected into the UPLC-MS/MS system for analysis, similar to the DBS protocol.[2]
Experimental Workflow for DBS Method Validation
The following diagram illustrates the key steps involved in validating the use of dried blood spot sampling for this compound monitoring against the gold standard plasma analysis.
Caption: Workflow for validating DBS against plasma for this compound monitoring.
The Hematocrit Effect
A critical consideration for the validation of DBS methods is the "hematocrit effect," which refers to the influence of the packed red blood cell volume on the size of the blood spot and, consequently, the measured analyte concentration.[11][12] High hematocrit levels can lead to smaller, more viscous blood spots, potentially resulting in an underestimation of the drug concentration, while low hematocrit can have the opposite effect.[11] Studies have shown that for this compound, the influence of hematocrit can be minimized by ensuring the entire spot is utilized during sample preparation and by validating the method across a wide hematocrit range (e.g., 0.33-0.65).[2][6]
Conclusion
Dried blood spot sampling, coupled with UPLC-MS/MS, presents a validated and viable alternative to conventional plasma-based methods for the therapeutic drug monitoring of this compound. The high correlation with plasma concentrations, acceptable accuracy and precision, and the significant advantages of minimal invasiveness and improved sample stability make it a compelling option for both clinical research and patient management.[2][5][6] However, careful validation, including the assessment of the hematocrit effect, is essential for the implementation of this technique in a regulated environment. The choice of monitoring method should ultimately be guided by the specific clinical or research question, available resources, and the need for patient convenience.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of methods to determine this compound anti-factor Xa activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Application of a Novel UPLC-MS/MS Method for Analysis of this compound Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dried-Blood-Spot Technique to Monitor Direct Oral Anticoagulants: Clinical Validation of a UPLC-MS/MS-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring this compound in a clinical laboratory setting, using common coagulation assays, Xa inhibition and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory assessment of this compound: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hematocrit effect on dried blood spots in adults: a computational study and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivaroxaban's Differential Effects on Coagulation Systems: A Comparative Analysis Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticoagulant effects of rivaroxaban across various species, including humans, canines, felines, rats, and rabbits. The information presented is intended to support preclinical and translational research in the development and evaluation of Factor Xa inhibitors.
Executive Summary
This compound, a direct inhibitor of Factor Xa (FXa), is a widely used oral anticoagulant in human medicine. However, its pharmacodynamic effects on the coagulation cascade exhibit notable species-specific differences. This guide synthesizes experimental data on key coagulation parameters—Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Factor Xa (anti-Xa) activity—to highlight these variations. Understanding these differences is crucial for the accurate interpretation of preclinical data and the successful translation of findings to clinical applications.
Comparative Efficacy of this compound on Factor Xa
The intrinsic potency of this compound varies across species due to differences in the amino acid sequence and structure of the FXa enzyme. The half-maximal inhibitory concentration (IC50) is a key indicator of this potency.
Table 1: Comparative in vitro IC50 of this compound against Factor Xa
| Species | IC50 (nmol/L) |
| Human | 0.7 |
| Rabbit | 0.8 |
| Rat | 3.4 |
Data represents the concentration of this compound required to inhibit 50% of Factor Xa activity in vitro.
Impact on Plasma Clotting Times
The anticoagulant effect of this compound is reflected in the prolongation of plasma clotting times, primarily PT and, to a lesser extent, aPTT. The sensitivity of these assays to this compound can be influenced by the species and the specific reagents used.
Table 2: Effects of this compound on Prothrombin Time (PT) in Different Species
| Species | Dosage/Concentration | Baseline PT (seconds) | Post-Rivaroxaban PT (seconds) | Fold Increase |
| Canine | 1.24 mg/L (in vitro) | Not Reported | 2x baseline | 2.0 |
| Feline | 2.5 mg/cat (oral) | ~15 | ~20 (at 3 hours post-dose) | ~1.3 |
| Human | 20 mg (oral) | Not Reported | Variable prolongation | Reagent-dependent |
| Rat | Not specified | Not Reported | Dose-dependent prolongation | Not specified |
Table 3: Effects of this compound on activated Partial Thromboplastin Time (aPTT) in Different Species
| Species | Dosage/Concentration | Baseline aPTT (seconds) | Post-Rivaroxaban aPTT (seconds) | Fold Increase |
| Canine | 1.69 mg/L (in vitro) | Not Reported | 2x baseline | 2.0 |
| Feline | 2.5 mg/cat (oral) | ~12 | ~15 (at 3 hours post-dose) | ~1.25 |
| Human | 20 mg (oral) | Not Reported | Less pronounced prolongation than PT | Reagent-dependent |
| Rat | Not specified | Not Reported | Dose-dependent prolongation | Not specified |
Experimental Protocols
Measurement of Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT)
Objective: To determine the time required for plasma to clot after the addition of a tissue factor (for PT) or an activator and phospholipids (B1166683) (for aPTT).
Materials:
-
Citrated plasma samples from the species of interest
-
PT reagent (containing tissue factor and calcium)
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Sample Preparation: Collect whole blood into citrate (B86180) tubes and centrifuge to obtain platelet-poor plasma.
-
Incubation: Pre-warm the plasma sample and the respective reagents to 37°C.
-
PT Measurement:
-
Add the PT reagent to the pre-warmed plasma.
-
The coagulometer automatically detects the formation of a fibrin (B1330869) clot and records the clotting time in seconds.
-
-
aPTT Measurement:
-
Incubate the plasma with the aPTT reagent for a specified period.
-
Add CaCl2 to initiate the clotting cascade.
-
The coagulometer records the time to clot formation.
-
Chromogenic Anti-Factor Xa Assay
Objective: To quantify the activity of Factor Xa in a plasma sample, which is inversely proportional to the concentration of a direct FXa inhibitor like this compound.
Materials:
-
Citrated plasma samples
-
Assay buffer
-
Factor Xa reagent
-
Chromogenic substrate for Factor Xa
-
This compound calibrators and controls
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute plasma samples, calibrators, and controls in the assay buffer.
-
Reaction Initiation: Add Factor Xa reagent to the diluted samples, allowing the inhibitor in the plasma to bind to the FXa.
-
Substrate Addition: Introduce a chromogenic substrate that is cleaved by the residual, unbound Factor Xa.
-
Signal Detection: The cleavage of the substrate releases a colored compound (p-nitroaniline), and the rate of color change is measured by a microplate reader at a specific wavelength (e.g., 405 nm).
-
Quantification: The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor. A calibration curve is generated using the known concentrations of the this compound calibrators to determine the concentration in the test samples.
Visualizing the Mechanism and Workflow
This compound's Mechanism of Action
Caption: this compound directly inhibits Factor Xa, a key convergence point of the coagulation cascade.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating the in vitro effects of this compound on plasma coagulation.
A Head-to-Head Clinical Showdown: Benchmarking Novel Oral Anticoagulants Against Rivaroxaban
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of novel oral anticoagulants (NOACs) against the widely prescribed Factor Xa inhibitor, rivaroxaban. This analysis is supported by a synthesis of data from pivotal clinical trials and large-scale observational studies, offering a comprehensive overview of the relative efficacy and safety of these agents in the prevention of stroke and systemic embolism, primarily in patients with nonvalvular atrial fibrillation (AF).
This guide summarizes key quantitative data in structured tables for ease of comparison, details the experimental protocols of the foundational clinical trials, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of these anticoagulants.
Quantitative Comparison of Novel Oral Anticoagulants Versus this compound
The following tables present a summary of quantitative data from meta-analyses of observational studies comparing apixaban (B1684502), dabigatran (B194492), and edoxaban (B1671109) directly with this compound. These studies utilized large patient cohorts and propensity score matching to emulate randomized controlled trials, providing the most robust head-to-head comparisons available in the absence of direct, large-scale randomized clinical trials.
Table 1: Efficacy Outcomes - Stroke & Systemic Embolism
| Comparator | Outcome | Hazard Ratio (95% CI) vs. This compound | Key Findings |
| Apixaban | Ischemic Stroke or Systemic Embolism | 0.82 (0.68-0.98)[1] | Apixaban was associated with a lower risk of ischemic stroke or systemic embolism compared to this compound.[1][2] |
| Dabigatran | Stroke or Systemic Thromboembolism | 1.02 (0.91-1.13)[3] | The risk of stroke or systemic thromboembolism was similar between dabigatran and this compound.[3] |
| Edoxaban | Stroke or Systemic Embolism | 0.81 (0.70-0.94)[4][5] | Edoxaban was associated with a reduced risk of stroke or systemic embolism compared to this compound.[4][5] |
Table 2: Safety Outcomes - Major Bleeding & Hemorrhagic Events
| Comparator | Outcome | Hazard Ratio (95% CI) vs. This compound | Key Findings |
| Apixaban | Major Bleeding | 0.58 (0.52-0.66)[1] | Apixaban was associated with a significantly lower risk of major bleeding.[1][6] |
| Intracranial Hemorrhage | 0.86 (0.74-1.0)[7] | This compound was associated with a lower rate of intracranial hemorrhage compared to apixaban in one study.[7] However, another meta-analysis found apixaban had a lower risk. | |
| Gastrointestinal Bleeding | 0.72 (0.66-0.79)[8] | Apixaban use was associated with a lower risk for gastrointestinal bleeding.[8] | |
| Dabigatran | Major Bleeding | 1.38 (1.27-1.49)[3] | This compound was associated with a lower risk of major bleeding compared to dabigatran.[3] |
| Intracranial Hemorrhage | 0.59 (0.44-0.80) for this compound vs. warfarin (B611796); 0.40 (0.28-0.57) for dabigatran vs. warfarin[9] | Both drugs significantly reduce intracranial hemorrhage compared to warfarin, with dabigatran showing a greater risk reduction.[9] | |
| Gastrointestinal Bleeding | Higher with this compound | This compound was associated with a higher risk of gastrointestinal bleeding.[10] | |
| Edoxaban | Major Bleeding | 0.81 (0.70-0.94)[4][5] | Edoxaban was associated with a reduced risk of major bleeding.[4][5] |
| Intracranial Hemorrhage | Similar Risk (RR = 0.78, 95 % CI:0.50-1.21)[11] | The risk of intracranial hemorrhage was similar between edoxaban and this compound.[11] | |
| Gastrointestinal Bleeding | 0.88 (0.78–0.99)[12] | Edoxaban was associated with a significantly lower risk of gastrointestinal bleeding.[12] |
Signaling Pathway: The Coagulation Cascade and NOAC Intervention
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. Novel oral anticoagulants target key proteases in this cascade. This compound, apixaban, and edoxaban are direct Factor Xa inhibitors, while dabigatran is a direct thrombin (Factor IIa) inhibitor. The following diagram illustrates their points of intervention.
Experimental Protocols of Pivotal Clinical Trials
The clinical development of these NOACs was anchored by large, randomized, double-blind clinical trials that compared their efficacy and safety against the then-standard-of-care, warfarin.
ROCKET AF (this compound)
-
Objective: To determine the non-inferiority of once-daily oral this compound compared with dose-adjusted warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke.
-
Study Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial.
-
Patient Population: 14,264 patients with nonvalvular atrial fibrillation and a history of stroke, transient ischemic attack, or systemic embolism, or at least two risk factors for stroke.
-
Intervention: Patients were randomized to receive either this compound (20 mg once daily; 15 mg for creatinine (B1669602) clearance 30-49 mL/min) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Endpoint: Composite of stroke (ischemic or hemorrhagic) and non-CNS systemic embolism.
-
Primary Safety Endpoint: Composite of major and non-major clinically relevant bleeding events.
ARISTOTLE (Apixaban)
-
Objective: To determine whether apixaban is superior to warfarin in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: 18,201 patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.
-
Intervention: Patients were randomized to receive apixaban (5 mg twice daily; 2.5 mg twice daily for patients meeting at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Endpoint: Composite of ischemic or hemorrhagic stroke or systemic embolism.
-
Primary Safety Endpoint: Major bleeding, according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.
RE-LY (Dabigatran)
-
Objective: To compare two fixed doses of dabigatran etexilate with open-label warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.
-
Study Design: A multicenter, randomized, open-label trial with blinded endpoint adjudication.
-
Patient Population: 18,113 patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.
-
Intervention: Patients were randomized to one of three groups: dabigatran 110 mg twice daily (blinded), dabigatran 150 mg twice daily (blinded), or open-label dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Endpoint: Composite of stroke or systemic embolism.
-
Primary Safety Endpoint: Major hemorrhage.
ENGAGE AF-TIMI 48 (Edoxaban)
-
Objective: To evaluate the efficacy and safety of two once-daily regimens of edoxaban compared with warfarin in patients with nonvalvular atrial fibrillation.
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.
-
Patient Population: 21,105 patients with nonvalvular atrial fibrillation and a CHADS2 score of 2 or greater.
-
Intervention: Patients were randomized to receive high-dose edoxaban (60 mg once daily), low-dose edoxaban (30 mg once daily), or dose-adjusted warfarin (target INR 2.0-3.0). The edoxaban dose was halved for patients with a creatinine clearance of 30 to 50 ml per minute, a body weight of 60 kg or less, or concomitant use of potent P-glycoprotein inhibitors.
-
Primary Efficacy Endpoint: Composite of stroke or systemic embolic event.
-
Primary Safety Endpoint: Major bleeding according to the ISTH criteria.
Experimental Workflow of Pivotal NOAC Trials
The following diagram provides a generalized workflow for the pivotal clinical trials that established the efficacy and safety of the novel oral anticoagulants.
References
- 1. Apixaban vs. This compound for Atrial Fibrillation - American College of Cardiology [acc.org]
- 2. Apixaban Versus this compound in Patients With Atrial Fibrillation and Valvular Heart Disease : A Population-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of edoxaban compared with other oral anticoagulants for stroke prevention in patients with atrial fibrillation: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Head-to-head efficacy and safety of this compound, apixaban, and dabigatran in an observational nationwide targeted trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risk of intracranial hemorrhage with direct oral anticoagulants: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heart.bmj.com [heart.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Long-term comparative effectiveness and safety of dabigatran, this compound, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
A Comparative Analysis of Rivaroxaban's Influence on Thrombin Generation Assays
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of rivaroxaban, a direct oral anticoagulant (DOAC), on various thrombin generation assays (TGAs). By examining key experimental data and methodologies, this document aims to equip researchers with a comprehensive understanding of how different assays perform in the presence of this Factor Xa (FXa) inhibitor.
Introduction: this compound's Mechanism of Action
This compound is a selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] By binding to both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] This action significantly reduces the "thrombin burst" necessary for fibrin (B1330869) clot formation, thereby exerting its anticoagulant effect.[1][2] Thrombin generation assays are global hemostasis tests designed to quantify the potential of a plasma sample to generate thrombin over time, offering a more comprehensive view of the coagulation process than traditional clotting time tests.[3][4] Understanding how this compound influences these assays is crucial for monitoring its anticoagulant effect and assessing patient hemostatic status.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Effects Illustrate the Underestimated Importance of Activated Platelets in Thrombin Generation Assessed by Calibrated Automated Thrombography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibrated Automated Thrombinography (CAT), a Tool to Identify Patients at Risk of Bleeding during Anticoagulant Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rivaroxaban: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rivaroxaban, a direct Factor Xa inhibitor. The following procedures are designed to ensure the safe handling and disposal of this anticoagulant in a laboratory and research setting, minimizing environmental impact and ensuring compliance with regulatory guidelines.
Environmental and Safety Data
This compound presents a low potential for bioaccumulation; however, it is slowly degraded in the environment and exhibits high chronic toxicity to aquatic organisms.[1] Adherence to proper disposal protocols is therefore critical to mitigate potential environmental risks. While current environmental risk assessments suggest an insignificant risk from patient use, the concentrated nature of the active pharmaceutical ingredient (API) in a research setting necessitates stringent disposal practices.[1]
| Parameter | Value | Source |
| Persistence | Slowly degraded in the environment | Fass |
| Bioaccumulation Potential | Low (Log Kow = 1.5) | Fass[1] |
| Toxicity | High chronic toxicity (Fish NOEC = 86 µg/L) | Fass[1] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the recommended steps for disposing of this compound in a laboratory environment.
1.0 Personal Protective Equipment (PPE)
1.1. Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.
2.0 Disposal of Unused or Expired this compound Tablets
2.1. Preferred Method: Pharmaceutical Take-Back Program 2.1.1. The most secure and environmentally sound method for disposing of unused or expired this compound is through a designated pharmaceutical take-back program.[2][3] 2.1.2. These programs are often available through pharmacies, hospitals, or law enforcement agencies.[3][4]
2.2. Alternative Method: On-Site Destruction and Disposal (in the absence of a take-back program) 2.2.1. Do not flush this compound down the toilet or drain.[3][5] The FDA advises against flushing medications not on its specific "Flush List" to prevent water contamination.[2][6] 2.2.2. To render the drug unusable, mix the tablets (do not crush them) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][7] 2.2.3. Place the mixture in a sealed plastic bag or other container to prevent leakage.[7] 2.2.4. Dispose of the sealed container in the household or laboratory trash.[2][5] 2.2.5. Before disposing of the original packaging, remove or obscure all personal or identifying information to protect privacy.[7]
3.0 Disposal of this compound Solutions and Contaminated Materials
3.1. Aqueous Solutions: 3.1.1. For dilute aqueous solutions of this compound, consult your institution's chemical hygiene plan and local regulations. 3.1.2. Do not pour this compound solutions down the drain.[5]
3.2. Contaminated Labware and PPE: 3.2.1. Dispose of contaminated items such as pipette tips, gloves, and empty vials in accordance with your facility's procedures for non-hazardous chemical waste. 3.2.2. While this compound is not classified as a hazardous substance for transport, it is prudent to handle its waste with care.[8]
4.0 Regulatory Compliance
4.1. All disposal methods must comply with local, state, and federal regulations.[8][9] 4.2. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste, and it is the responsibility of the waste generator to ensure proper classification and disposal.[9][10]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound - Janusinfo.se [janusinfo.se]
- 2. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 3. Safe Medication Storage and Disposal | Northwestern Medicine [nm.org]
- 4. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. abmole.com [abmole.com]
- 9. danielshealth.com [danielshealth.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
